3-(4-Bromo-3-methylphenoxy)azetidine
Description
Properties
IUPAC Name |
3-(4-bromo-3-methylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCINJCNBKMRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CNC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-Bromo-3-methylphenoxy)azetidine
Executive Summary
This guide provides a comprehensive technical overview of the synthetic pathways for producing 3-(4-bromo-3-methylphenoxy)azetidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The azetidine ring, particularly when functionalized at the 3-position with an aryloxy moiety, serves as a valuable building block in the development of novel therapeutic agents. This document details two primary, field-proven strategies for the core etherification step: the Mitsunobu reaction and the Williamson ether synthesis. The narrative explains the chemical rationale behind each pathway, provides detailed, step-by-step experimental protocols, and presents a comparative analysis to guide researchers and drug development professionals in selecting the optimal route for their specific objectives. The synthesis begins from commercially available precursors, proceeding through the formation of a protected intermediate, N-Boc-3-(4-bromo-3-methylphenoxy)azetidine, and culminates in a final deprotection step to yield the target compound.
Introduction
The azetidine motif is a strained four-membered heterocycle that has emerged as a crucial structural element in modern drug discovery.[1] Its rigid, three-dimensional structure allows it to act as a unique bioisostere for other common rings like phenyl or piperidine, often improving physicochemical properties such as solubility and metabolic stability. Specifically, 3-aryloxy azetidines are key pharmacophores in a range of biologically active molecules. The target molecule of this guide, this compound, combines this valuable azetidine core with a substituted aromatic ring, providing a versatile intermediate for further functionalization via cross-coupling reactions at the bromine position. This guide offers an in-depth exploration of its synthesis, grounded in established organic chemistry principles.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals two primary disconnection points around the central ether linkage. This suggests two main forward-synthesis strategies originating from two key building blocks: a protected 3-hydroxyazetidine and 4-bromo-3-methylphenol.
Caption: Simplified workflow of the Mitsunobu reaction.
Experimental Protocol: Mitsunobu Etherification [2][3]1. In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 eq.), 4-bromo-3-methylphenol (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes). 2. Cool the solution to 0 °C in an ice bath. 3. Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution. 4. Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC for the consumption of starting materials. 5. Upon completion, concentrate the reaction mixture under reduced pressure. 6. The residue can be purified by column chromatography on silica gel. The byproduct, triphenylphosphine oxide (TPPO), is often less polar than the product and can be separated effectively.
Method 2: The Williamson Ether Synthesis Pathway
The Williamson ether synthesis is a classic and robust method for preparing ethers. [4][5]This pathway involves two discrete steps: activation of the alcohol and subsequent nucleophilic substitution.
Mechanism and Rationale: This Sₙ2 reaction requires a strong nucleophile (the phenoxide) and a substrate with a good leaving group. [6]Direct reaction with 3-hydroxyazetidine is not feasible as the hydroxyl group is a poor leaving group. Therefore, it must first be converted into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), which are excellent leaving groups. The phenoxide is generated separately by treating the phenol with a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Caption: Two-step workflow for the Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis [7]Step 2a: Activation of N-Boc-3-hydroxyazetidine
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add pyridine (1.5 eq.) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq.).
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours until the starting material is consumed (TLC).
-
Quench the reaction with water and extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate to yield N-Boc-3-tosyloxyazetidine, which can often be used in the next step without further purification.
Step 2b: Nucleophilic Displacement
-
In a separate flask under nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF).
-
Add a solution of 4-bromo-3-methylphenol (1.1 eq.) in DMF dropwise at 0 °C. Stir for 30 minutes to form the sodium phenoxide.
-
Add a solution of N-Boc-3-tosyloxyazetidine (from Step 2a, 1.0 eq.) in DMF to the phenoxide solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
After cooling, quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry, concentrate, and purify by silica gel chromatography.
| Parameter | Mitsunobu Reaction | Williamson Ether Synthesis |
| Key Reagents | PPh₃, DIAD/DEAD | TsCl/MsCl, NaH/K₂CO₃ |
| Steps | One-pot | Two steps (activation, displacement) |
| Conditions | Mild, neutral (0 °C to RT) | Basic, may require heating (60-80 °C) |
| Byproducts | Triphenylphosphine oxide, reduced azodicarboxylate | Sulfonate salts, excess base byproducts |
| Workup | Chromatography to remove TPPO can be challenging | Standard aqueous workup; chromatography |
| Advantages | High yield, mild conditions, one-pot procedure | Uses cheaper reagents, robust and scalable |
| Disadvantages | Expensive reagents, atom-inefficient | Harsher conditions, two separate reaction steps |
Part 3: Final Deprotection
The final step is the removal of the acid-labile Boc protecting group to yield the free secondary amine of the target molecule.
Mechanism and Rationale: The Boc group is readily cleaved under strong acidic conditions. [8]Protic acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) protonate the carbamate, leading to its collapse into the stable tert-butyl cation, carbon dioxide, and the desired amine salt. [9] Experimental Protocol: N-Boc Deprotection [9][10]1. Dissolve the purified N-Boc-3-(4-bromo-3-methylphenoxy)azetidine (1.0 eq.) in a suitable solvent such as dichloromethane or 1,4-dioxane. 2. Add an excess of a strong acid. Common choices are:
- 20-50% Trifluoroacetic acid (TFA) in DCM.
- 4M HCl in 1,4-dioxane.
- Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
- Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
- The resulting crude salt can be triturated with diethyl ether to induce precipitation.
- Filter the solid and wash with cold diethyl ether to obtain the desired product as a stable salt (e.g., hydrochloride or trifluoroacetate).
| Property | Expected Data |
| ¹H NMR (as HCl salt) | Peaks corresponding to azetidine ring protons (CH₂, CH), aromatic protons, and the methyl group. The amine protons may appear as a broad singlet. |
| ¹³C NMR | Resonances for the azetidine carbons, aromatic carbons (including C-Br and C-O), and the methyl carbon. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak for the free base. |
| Appearance | Typically a white to off-white solid (as a salt). |
Conclusion
The synthesis of this compound can be reliably achieved through a sequence involving the coupling of N-Boc-3-hydroxyazetidine with 4-bromo-3-methylphenol, followed by acidic deprotection. Both the Mitsunobu reaction and the Williamson ether synthesis represent viable and robust pathways for the key etherification step. The choice between them depends on project-specific factors such as cost, scale, and sensitivity of the substrate to reaction conditions. The Mitsunobu reaction offers a milder, one-pot solution ideal for discovery chemistry, while the Williamson ether synthesis provides a more cost-effective and traditionally scalable alternative for process development. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable chemical intermediate.
References
- ChemicalBook. 4-Bromo-3-methylphenol synthesis.
- Ningbo Inno Pharmchem Co., Ltd. 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis.
- BenchChem. Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide.
- National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Ottokemi. 4-Bromo-3-methylphenol, 98%.
- Wikipedia. Mitsunobu reaction.
- Royal Society of Chemistry. A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications.
- Organic-Chemistry.org. Mitsunobu Reaction.
- ResearchGate. Strain-Release Arylations for the Bis-Functionalization of Azetidines.
- Organic Synthesis. Mitsunobu reaction.
- Semantic Scholar. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination.
- ECHEMI. 14472-14-1, 4-Bromo-3-methylphenol Formula.
- National Institutes of Health. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation.
- Wikipedia. Williamson ether synthesis.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- Cambridge University Press. Williamson Ether Synthesis.
- Chemistry Steps. The Williamson Ether Synthesis.
- J&K Scientific LLC. Williamson Ether Synthesis.
- Organic Chemistry Portal. Azetidine synthesis.
- ResearchGate. Recent progress in synthesis of 3-functionalized azetidines.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- Ningbo Inno Pharmchem Co., Ltd. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
- Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.
- Guidechem. 3-Hydroxyazetidine hydrochloride 18621-18-6 wiki.
- ChemicalBook. 3-Hydroxyazetidine hydrochloride synthesis.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
physicochemical properties of 3-(4-Bromo-3-methylphenoxy)azetidine
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromo-3-methylphenoxy)azetidine
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, this compound. As a molecule incorporating both a substituted phenoxy ether and an azetidine ring, it represents a structural motif of significant interest in modern medicinal chemistry. This document synthesizes predicted data with established, field-proven experimental protocols to offer a robust framework for its characterization. Key properties including lipophilicity (logP), solubility, and purity are discussed in the context of their direct impact on drug discovery metrics such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiles. Detailed, step-by-step methodologies for experimental determination using High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and the shake-flask method are provided, explaining the scientific rationale behind each procedural step. This guide is intended to serve as an essential resource for researchers engaged in the synthesis, evaluation, and development of azetidine-based therapeutic candidates.
Introduction and Molecular Overview
In contemporary drug discovery, four-membered saturated heterocycles like azetidines have emerged as valuable scaffolds.[1] Their unique three-dimensional structure, serving as a bioisostere for other common rings, offers a powerful tool for medicinal chemists to optimize potency, selectivity, and physicochemical properties. When combined with a substituted aromatic ether linkage, as seen in this compound, the resulting molecule presents a unique profile of lipophilicity, hydrogen bonding capability, and metabolic stability that warrants thorough investigation.
The control and understanding of physicochemical properties are central to improving a compound's Absorption, Distribution, Metabolism, Elimination, and Toxicological (ADMET) profile, which is a critical determinant of clinical success.[2] This guide provides the foundational data and experimental workflows necessary to fully characterize this compound.
Molecular Structure:
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The following table summarizes the calculated and predicted physicochemical properties for this compound. These values are derived from computational models and serve as essential starting points for experimental verification. They are critical for predicting a compound's behavior in biological systems.[2][3]
| Property | Predicted/Calculated Value | Implication in Drug Discovery |
| Molecular Formula | C₁₀H₁₂BrNO | Defines the elemental composition. |
| Molecular Weight | 242.11 g/mol | Falls well within the limits suggested by Lipinski's Rule of Five for good oral bioavailability.[4] |
| Predicted logP | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.[5] |
| Predicted pKa | 7.5 - 8.5 (Azetidine N) | The azetidine nitrogen is basic and will be protonated at physiological pH, impacting solubility and receptor interactions. |
| Predicted Aqueous Solubility | Low to Moderate | The brominated aromatic ring reduces solubility, while the ionizable azetidine can enhance it at lower pH.[6] |
| Topological Polar Surface Area | 21.3 Ų | Suggests excellent potential for passive oral absorption and blood-brain barrier penetration. |
| Rotatable Bonds | 2 | Low conformational flexibility, which can be favorable for binding affinity. |
Spectroscopic Profile & Structural Elucidation
The identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton spectrum is expected to be highly characteristic. Protons on the azetidine ring will likely appear as multiplets in the 3.0-5.0 ppm range, influenced by the adjacent oxygen and nitrogen atoms.[1] Aromatic protons will resonate in the 6.8-7.5 ppm region, showing splitting patterns dictated by the bromo and methyl substituents. A sharp singlet corresponding to the methyl group (CH₃) should appear upfield, around 2.0-2.5 ppm.
-
¹³C-NMR: The carbonyl carbon is a key indicator in some azetidine derivatives, but is absent here.[7] Key signals will include those from the azetidine ring carbons (40-70 ppm), the aromatic carbons (110-160 ppm), and the methyl carbon (~20 ppm).
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming molecular weight and identifying key structural features.
-
Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the mass spectrum will exhibit a characteristic molecular ion region with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[8][9] This isotopic signature is a definitive indicator of a monobrominated compound.
-
Fragmentation: Common fragmentation pathways for halogenated organic compounds may be observed, providing further structural confirmation.[10]
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
C-O-C Ether Stretch: As a phenyl alkyl ether, the molecule is expected to show a strong, characteristic C-O-C asymmetric stretching absorption band in the 1200-1300 cm⁻¹ region.[11][12]
-
Aromatic C=C and C-H Bends: Absorptions corresponding to the aromatic ring's C=C stretching will appear around 1600 cm⁻¹, and out-of-plane C-H bending bands in the 650-910 cm⁻¹ region will indicate the substitution pattern on the benzene ring.[13]
Experimental Determination Protocols
To move beyond prediction, the following protocols provide robust, validated methods for determining the critical .
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for purity analysis in the pharmaceutical industry because it effectively separates the main compound from any impurities arising from synthesis or degradation.[14][15] A reverse-phase method is chosen due to the compound's moderate polarity.
Workflow Diagram:
Caption: Standard workflow for purity analysis using reverse-phase HPLC.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, typically a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) to ensure sharp peaks.
-
Standard Solution: Accurately weigh ~1 mg of the reference standard and dissolve it in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and standard solutions. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.[16]
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC provides a highly accurate melting point (Tm) by measuring the heat flow required to raise a sample's temperature compared to a reference.[17] The onset of the endothermic peak provides a precise Tm, and the peak's shape can indicate purity.[18]
Workflow Diagram:
Caption: Workflow for determining melting point via DSC.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a Tzero aluminum pan.[19]
-
Encapsulation: Place the corresponding lid on the pan and hermetically seal it using a sample press. This prevents any loss of material during heating.
-
Instrument Loading: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The temperature range should bracket the expected melting point.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.[20]
Aqueous Solubility Determination by Shake-Flask Method
Causality: The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility.[21] It measures the saturation concentration of a compound in a specific medium after sufficient time has been allowed for a true equilibrium to be established between the dissolved and solid states.[22]
Workflow Diagram:
Caption: The gold-standard shake-flask workflow for solubility.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial for ensuring saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours. This duration is necessary to ensure equilibrium is reached.[23]
-
Separation: After equilibration, remove the vials and separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[22]
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Lipophilicity (logP) Determination by Shake-Flask Method
Causality: Lipophilicity, expressed as logP, is a critical parameter for predicting drug absorption and distribution.[4] The shake-flask method directly measures the partitioning of a compound between a lipophilic solvent (n-octanol) and an aqueous phase (water or buffer), providing the most reliable logP value.[24][25]
Workflow Diagram:
Caption: Experimental workflow for logP determination.
Step-by-Step Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and vice-versa by mixing them overnight and then separating the layers. This ensures the thermodynamic activity of each solvent is not altered during the experiment.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning, then centrifuge to ensure complete separation of the two phases.
-
Analysis: Carefully remove an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[5]
Conclusion
This compound is a compound with a promising physicochemical profile for drug discovery applications. Its calculated properties, including a molecular weight under 500, moderate lipophilicity, and low polar surface area, align well with the general guidelines for orally bioavailable drug candidates. The provided spectroscopic information and detailed experimental protocols form a comprehensive framework for its empirical validation. By applying these rigorous analytical methods, researchers can confidently establish the identity, purity, solubility, and lipophilicity of this molecule, enabling informed decisions in the progression of hit-to-lead and lead optimization campaigns.
References
- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
- BenchChem. (2025).
-
Garrido, C. L., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. [Link]
-
Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
Bio-protocol. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]
-
Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH. [Link]
-
Slideshare. (n.d.). Solubility & Method for determination of solubility. Slideshare. [Link]
-
Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
Jadhav, D. S. (2013). Solubility Determination in Drug Discovery and Development. PharmaTutor. [Link]
-
Al-Hourani, B. J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PubMed Central. [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]
-
Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. [Link]
-
Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC). Purdue University. [Link]
-
de Magalhães, J. C., et al. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]
-
Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). DNAS. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]
-
Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. RSC Publishing. [Link]
-
Liu, X., et al. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. MDPI. [Link]
-
Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
-
Ghelani, S. K., et al. (2014). Thermal transition and thermodynamic analysis of macromolecules using differential scanning calorimetry. PubMed Central. [Link]
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. moravek.com [moravek.com]
- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. pharmatutor.org [pharmatutor.org]
- 23. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 24. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to 3-(4-Bromo-3-methylphenoxy)azetidine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(4-Bromo-3-methylphenoxy)azetidine, a substituted azetidine derivative with potential applications in medicinal chemistry. The document will delve into its chemical structure, nomenclature, potential synthetic pathways, and its relevance within the broader context of drug discovery, supported by established scientific principles and literature.
Core Molecular Identity: Structure and Nomenclature
The foundational step in understanding any chemical entity is to unequivocally define its structure and name according to internationally recognized standards.
Chemical Structure
The chemical structure of this compound is characterized by a central four-membered saturated nitrogen-containing heterocycle, the azetidine ring. This ring is substituted at the 3-position with a phenoxy group, which in turn is substituted with a bromine atom at the 4-position and a methyl group at the 3-position of the phenyl ring.
Below is a two-dimensional representation of the molecule:
Caption: 2D Chemical Structure of this compound
IUPAC Nomenclature
The systematic name for this compound, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .
-
Azetidine : This is the parent heterocycle, a four-membered ring containing one nitrogen atom.[1][2][3]
-
3- : This locant indicates that the substitution is on the third atom of the azetidine ring (numbering starts from the nitrogen atom).
-
(4-Bromo-3-methylphenoxy) : This describes the substituent attached to the azetidine ring.
-
phenoxy : An oxygen atom connected to a phenyl group.
-
4-Bromo-3-methyl : This indicates the substitution pattern on the phenyl ring, with a bromine atom at position 4 and a methyl group at position 3.
-
Synthesis Strategies: Constructing the Azetidine Core
The synthesis of substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[4] However, several general methods have been developed and can be adapted for the synthesis of this compound.[5][6] A plausible synthetic route would involve the reaction of a protected 3-hydroxyazetidine with a suitably substituted phenol.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the ether linkage, leading back to 3-hydroxyazetidine and 4-bromo-3-methylphenol.
Caption: Retrosynthetic approach for this compound.
Exemplary Synthetic Protocol: Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for forming carbon-oxygen bonds and is well-suited for this transformation.
Step-by-Step Protocol:
-
Protection of Azetidine Nitrogen: The nitrogen of 3-hydroxyazetidine is first protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.
-
Mitsunobu Coupling: To a solution of N-Boc-3-hydroxyazetidine and 4-bromo-3-methylphenol in a suitable aprotic solvent (e.g., tetrahydrofuran), triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) are added at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove reagents and byproducts. Purification is typically achieved by column chromatography.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.
Caption: Workflow for the synthesis of this compound via the Mitsunobu reaction.
Physicochemical Properties and Data
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₂BrNO | Defines the elemental composition. |
| Molecular Weight | 242.11 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred. |
| XLogP3 | ~2.5-3.0 | A measure of lipophilicity, which affects solubility, permeability, and metabolism. |
| Topological Polar Surface Area (TPSA) | ~21.3 Ų | Relates to hydrogen bonding potential and membrane permeability.[7] |
| Hydrogen Bond Donors | 1 (from the azetidine NH) | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 2 (from the azetidine N and ether O) | Influences solubility and receptor binding. |
Relevance in Drug Discovery and Medicinal Chemistry
The azetidine scaffold is increasingly recognized as a valuable building block in modern drug discovery.[8][9][10][11][12] Its incorporation into molecules can offer several advantages over more common five- and six-membered rings.
The Azetidine Motif as a Bioisostere
Azetidines can serve as bioisosteres for other cyclic amines like pyrrolidine and piperidine. The unique structural features of the azetidine ring, including its rigidity and three-dimensional vectoral projection of substituents, can lead to improved pharmacological properties.[10]
Impact on Physicochemical Properties
The presence of the azetidine ring can enhance aqueous solubility and reduce the lipophilicity of a molecule compared to larger carbocyclic or heterocyclic analogs. This is a desirable attribute in drug design, as it can lead to improved pharmacokinetic profiles.[10]
Potential Therapeutic Applications
Substituted azetidines are found in a number of approved drugs and clinical candidates across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[10][12] The specific substitution pattern of this compound, featuring a halogenated and methylated phenyl ring, provides vectors for further chemical modification and exploration of structure-activity relationships (SAR). The bromo-substituent, in particular, can be a handle for further synthetic diversification through cross-coupling reactions.[13]
Conclusion
This compound represents a novel chemical entity with potential for exploration in drug discovery programs. Its synthesis is achievable through established chemical methodologies. The incorporation of the azetidine scaffold, combined with the specific substitution on the phenoxy ring, provides a unique chemical space for the development of new therapeutic agents. This guide serves as a foundational resource for researchers interested in the synthesis and application of this and related substituted azetidine compounds.
References
-
PubChem. 3-((3-Bromo-4-methylbenzyl)oxy)azetidine. National Center for Biotechnology Information. Available from: [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available from: [Link]
-
Hillier, M. C., & Chen, C. Y. (2006). A General Method for the Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenoxy)azetidine. PubChem. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Available from: [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Available from: [Link]
-
PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. Available from: [Link]
-
Sarpong, R., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. National Institutes of Health. Available from: [Link]
-
West, F. G., & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1). Available from: [Link]
-
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Azetidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-[(4-Bromothiophen-2-yl)methyl]azetidine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-[5-Bromo-2-(4-fluoro-phenoxy)-phenoxy]-azetidine. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(4-bromophenoxy)azetidine (C9H10BrNO). Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed Central. Available from: [Link]
-
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
Sources
- 1. Azetidine - Wikipedia [en.wikipedia.org]
- 2. Azetidine [webbook.nist.gov]
- 3. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-(4-Fluorophenoxy)azetidine | C9H10FNO | CID 21428730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifechemicals.com [lifechemicals.com]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-Bromo-3-methylphenoxy)azetidine: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 3-(4-Bromo-3-methylphenoxy)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, plausible synthetic routes, and expected analytical characteristics.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical research. Their inherent ring strain and three-dimensional structure provide a unique conformational rigidity that can enhance the pharmacological properties of a molecule. The incorporation of an azetidine moiety can lead to improved metabolic stability, increased binding affinity to biological targets, and enhanced solubility. Consequently, the azetidine scaffold is a privileged structure in modern drug discovery, appearing in a range of clinically approved drugs and investigational compounds. 3-Substituted azetidines, in particular, serve as versatile building blocks for the synthesis of complex molecular architectures.
Chemical Properties of this compound
This section details the fundamental chemical properties of this compound, which are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, methanol, and DMSO |
Synthesis of this compound: A Proposed Synthetic Protocol
Core Synthetic Strategy
The overarching strategy involves a two-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine and 4-bromo-3-methylphenol.
Caption: General synthetic scheme for this compound.
Method 1: Mitsunobu Reaction
The Mitsunobu reaction is a versatile and widely used method for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[1] This reaction is particularly effective for the formation of aryl ethers from phenols and alcohols.
Reaction Scheme:
-
Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 4-bromo-3-methylphenol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (PPh₃) (1.2 eq).
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution. The reaction mixture may develop a characteristic orange or yellow color.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(4-bromo-3-methylphenoxy)azetidine.
-
Deprotection: Dissolve the purified N-Boc-3-(4-bromo-3-methylphenoxy)azetidine in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) and stir at room temperature for 1-2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as the trifluoroacetate salt. Alternatively, neutralize with a base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent to obtain the free base.
Method 2: Williamson Ether Synthesis
The Williamson ether synthesis is a classical and robust method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide or sulfonate.[2] In this context, the hydroxyl group of N-Boc-3-hydroxyazetidine is first converted to a better leaving group, such as a tosylate or mesylate, which then reacts with the phenoxide of 4-bromo-3-methylphenol.
Reaction Scheme:
-
Formation of the Tosylate: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine in anhydrous DCM at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise. Allow the reaction to stir at room temperature until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-Boc-3-tosyloxyazetidine.
-
Phenoxide Formation: In a separate flask, dissolve 4-bromo-3-methylphenol (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF). Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) and stir at room temperature to form the corresponding phenoxide.
-
Coupling Reaction: Add the crude N-Boc-3-tosyloxyazetidine to the solution of the phenoxide. Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection: Follow the deprotection procedure as described in step 5 and 6 of the Mitsunobu protocol.
Expected Analytical Characterization
The structural confirmation of this compound would rely on standard spectroscopic techniques. The following are the expected analytical data based on the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic protons of the 4-bromo-3-methylphenyl group would appear as a set of multiplets or distinct signals in the aromatic region (δ 6.8-7.5 ppm).
-
The methyl protons on the aromatic ring would present as a singlet around δ 2.3 ppm.
-
The methine proton of the azetidine ring (CH-O) is expected to be a multiplet around δ 4.8-5.0 ppm.
-
The methylene protons of the azetidine ring (CH₂) would likely appear as two distinct multiplets or triplets in the range of δ 3.8-4.2 ppm.
-
The N-H proton of the azetidine ring would be a broad singlet, with its chemical shift dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Aromatic carbons would be observed in the region of δ 110-160 ppm. The carbon attached to the bromine (C-Br) and the carbon attached to the oxygen (C-O) would have characteristic chemical shifts.
-
The methyl carbon would appear around δ 15-20 ppm.
-
The methine carbon of the azetidine ring (CH-O) is expected around δ 65-75 ppm.
-
The methylene carbons of the azetidine ring (CH₂) would be in the range of δ 45-55 ppm.
-
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₀H₁₃BrNO⁺) would be a key identifier. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) would be a definitive feature.
Infrared (IR) Spectroscopy
-
N-H stretch: A broad absorption band around 3300-3400 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
C=C stretch (aromatic): Absorptions around 1500-1600 cm⁻¹.
-
C-O stretch (aryl ether): A strong band in the region of 1200-1250 cm⁻¹.
-
C-Br stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹.
Applications in Research and Drug Discovery
This compound represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The key structural features that make it attractive for drug discovery include:
-
Azetidine Ring: Provides a rigid scaffold that can be used to orient substituents in a defined three-dimensional space, potentially leading to enhanced target engagement.
-
Aryloxy Linkage: The ether linkage is generally stable to metabolic degradation.
-
Bromo and Methyl Substituents: The bromine atom offers a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs. The methyl group provides a point of steric and electronic modification.
The overall structure of this compound makes it a promising starting point for the development of novel ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Conclusion
This technical guide provides a detailed overview of the chemical properties, proposed synthetic routes, and expected analytical characteristics of this compound. The synthetic protocols, based on the well-established Mitsunobu and Williamson ether synthesis reactions, offer reliable pathways for the preparation of this and related 3-aryloxyazetidine derivatives. The versatile chemical nature of this compound, particularly the presence of the reactive bromine atom, makes it a highly valuable intermediate for the synthesis of novel chemical entities in the pursuit of new therapeutic agents.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (1), 1–28.
- Cheekatla, S. R., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry2023.
-
Oreate AI. Understanding Aze Medications: The Role of Azetidine Derivatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. [Link]
- Singh, G. S., & Pheko, T. Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy2008, 70(3), 595–600.
-
Grokipedia. Mitsunobu reaction. [Link]
Sources
A Technical Guide to the Solubility of 3-(4-Bromo-3-methylphenoxy)azetidine in Organic Solvents for Drug Development Professionals
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the intricate journey of drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are foundational to its ultimate success. Among these, solubility stands as a paramount attribute, profoundly influencing a candidate's bioavailability, manufacturability, and overall therapeutic potential.[1][2][3] A compound that cannot be adequately dissolved and delivered to its site of action is, for all practical purposes, inert, regardless of its in vitro potency. This guide provides a comprehensive exploration of the solubility of a novel compound, 3-(4-Bromo-3-methylphenoxy)azetidine, within the context of organic solvents—a critical consideration for synthesis, purification, and formulation development. While specific experimental data for this compound is not publicly available, this document will equip researchers, scientists, and drug development professionals with the theoretical framework, predictive insights, and experimental protocols necessary to approach this challenge with scientific rigor.
Physicochemical Profile and Predicted Solubility Behavior of this compound
A molecule's structure is the primary determinant of its solubility. A qualitative analysis of this compound's functional groups offers initial insights into its likely behavior in various organic solvents.
-
Azetidine Ring: This small, saturated heterocyclic amine introduces a degree of polarity and is a potential hydrogen bond acceptor. The nitrogen atom can also act as a weak base.
-
Phenoxy Group: The ether linkage and the aromatic ring contribute to the molecule's lipophilicity and potential for π-π stacking interactions.
-
Bromo and Methyl Substituents: The bromo group increases the molecular weight and polarizability, while the methyl group enhances lipophilicity.
Overall, the molecule possesses a balance of polar and non-polar characteristics, suggesting that its solubility will be highly dependent on the specific properties of the organic solvent. It is anticipated to exhibit greater solubility in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds.
Predictive Approaches to Solubility: In Silico Screening
Before embarking on resource-intensive experimental studies, computational models offer a valuable first pass at estimating solubility.[4][5][6] These in silico tools can rapidly screen a wide range of solvents, helping to prioritize experimental work.
Quantitative Structure-Property Relationship (QSPR) Models: These models correlate a compound's structural features with its known solubility in different solvents to predict the solubility of new compounds.[7] Machine learning algorithms, such as deep neural networks and gradient boosting, have shown increasing accuracy in predicting solubility in organic solvents.[4][7][8]
Thermodynamic Models (e.g., COSMO-RS): Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method that uses quantum chemical calculations to predict thermodynamic properties, including solubility, from first principles.[4][6] This approach can be particularly useful for understanding the specific molecular interactions that govern the dissolution process.
The following diagram illustrates the logical workflow for integrating predictive modeling with experimental solubility determination.
Caption: Predictive and Experimental Solubility Workflow.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[9][10] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Materials and Equipment
-
Solute: this compound (solid, high purity)
-
Solvents: A range of representative organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane) of analytical grade or higher.
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker/incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The presence of solid material at the end of this period confirms that a saturated solution has been achieved.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in each solvent.
-
Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the saturated solutions by interpolating their analytical response on the calibration curve.
-
Data Presentation
The experimentally determined solubility data should be summarized in a clear and concise table.
| Organic Solvent | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) at 25 °C | Solubility (M) at 25 °C |
| Heptane | 0.1 | 1.9 | Experimental Value | Calculated Value |
| Toluene | 2.4 | 2.4 | Experimental Value | Calculated Value |
| Dichloromethane | 3.1 | 9.1 | Experimental Value | Calculated Value |
| Ethyl Acetate | 4.4 | 6.0 | Experimental Value | Calculated Value |
| Acetone | 5.1 | 20.7 | Experimental Value | Calculated Value |
| Acetonitrile | 5.8 | 37.5 | Experimental Value | Calculated Value |
| Isopropanol | 3.9 | 18.3 | Experimental Value | Calculated Value |
| Ethanol | 4.3 | 24.6 | Experimental Value | Calculated Value |
| Methanol | 5.1 | 32.7 | Experimental Value | Calculated Value |
Interpretation and Application in Drug Development
The solubility data obtained is instrumental in several key areas of drug development:
-
Process Chemistry: The choice of solvents for reaction, work-up, and crystallization is directly informed by solubility data.[9] High solubility is desirable for reaction media, while a steep solubility-temperature profile is advantageous for crystallization.
-
Formulation Development: For oral dosage forms, understanding solubility in biorelevant media is crucial. For parenteral formulations, solubility in pharmaceutically acceptable co-solvents or vehicles is a primary consideration.[3]
-
Preclinical Studies: In early-stage in vitro and in vivo studies, ensuring the compound is fully dissolved in the vehicle is essential for accurate and reproducible results.[2] Poor solubility can lead to artificially low potency or efficacy readings.[11]
The following diagram illustrates the relationship between the molecular structure of this compound and the factors governing its solubility.
Caption: Factors Influencing Compound Solubility.
Conclusion
While a definitive solubility profile for this compound requires empirical determination, a thorough understanding of its structural attributes, coupled with modern predictive tools, allows for a rational and efficient approach to experimental design. The methodologies outlined in this guide provide a robust framework for generating the high-quality solubility data that is indispensable for advancing a promising compound through the drug development pipeline. The interplay between predictive modeling and meticulous experimental work represents the cornerstone of modern pharmaceutical science, enabling informed decision-making and accelerating the delivery of new therapeutics to patients.
References
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
-
MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]
-
ResearchGate. (2021). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
-
PubMed. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]
-
Drug Discovery News. (n.d.). Substance solubility. [Link]
-
Kerns, E. H., & Di, L. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure, and Methods for Drug Discovery. Academic Press. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 198751. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic Fundamentals of Drug Delivery. IntechOpen. [Link]
-
ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
Sources
- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 2. books.rsc.org [books.rsc.org]
- 3. ucd.ie [ucd.ie]
- 4. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 6. d-nb.info [d-nb.info]
- 7. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
The Azetidine Scaffold: A Technical Guide to Unlocking Novel Research Applications
Abstract
The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its inherent ring strain, conformational rigidity, and unique three-dimensional geometry offer a compelling toolkit for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the potential research applications of substituted azetidines, delving into the strategic rationale for their use, key synthetic methodologies, and their demonstrated impact on the pharmacokinetic and pharmacodynamic properties of bioactive molecules. We will examine case studies where the azetidine moiety has been instrumental in overcoming drug design challenges and provide detailed experimental protocols for the synthesis of these valuable compounds.
The Strategic Value of the Azetidine Moiety in Drug Design
The decision to incorporate an azetidine ring into a lead compound is a strategic one, driven by the unique physicochemical properties imparted by this small, strained heterocycle. Unlike its larger, more flexible counterparts such as pyrrolidine and piperidine, the azetidine scaffold offers a distinct set of advantages that can be leveraged to address common challenges in drug discovery.
Conformational Rigidity and Pre-organization
The puckered nature of the azetidine ring restricts the conformational freedom of its substituents. This pre-organization of pharmacophoric elements into a bioactive conformation can lead to a significant increase in binding affinity for the target protein by reducing the entropic penalty upon binding.[1] This principle is a cornerstone of modern drug design, where locking a molecule into its active conformation is a key strategy for enhancing potency and selectivity.
A Tool for Modulating Physicochemical Properties
The introduction of an azetidine ring can favorably alter a molecule's physicochemical profile. As a small, polar heterocycle, it can increase aqueous solubility and reduce lipophilicity compared to larger carbocyclic or heterocyclic analogues.[2] This is particularly beneficial for developing drugs targeting the central nervous system (CNS), where a delicate balance of lipophilicity is required to cross the blood-brain barrier.[1]
Bioisosteric Replacement: A Gateway to Novel Chemical Space
Substituted azetidines serve as excellent bioisosteres for other common functional groups and heterocyclic rings. This strategic replacement can lead to improved metabolic stability, enhanced target engagement, and the exploration of novel chemical space.[2] For instance, replacing a piperidine or pyrrolidine ring with an azetidine can subtly alter the molecule's shape and vector projections of its substituents, leading to improved interactions with the target.[2]
Key Synthetic Methodologies for Accessing Substituted Azetidines
Historically, the synthesis of the strained azetidine ring posed a significant challenge. However, recent advancements in synthetic organic chemistry have provided a robust toolbox for the efficient and often stereoselective construction of functionalized azetidines.
Palladium-Catalyzed Intramolecular C(sp³)–H Amination
A powerful and elegant method for the synthesis of azetidines involves the palladium-catalyzed intramolecular amination of C(sp³)–H bonds. This approach allows for the direct conversion of a typically unreactive C-H bond into a C-N bond, thereby forming the azetidine ring. The use of a directing group, such as a picolinamide (PA), is often employed to control the regioselectivity of the C-H activation step.
Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp³)–H Amination
-
Step 1: Substrate Preparation: Synthesize the N-picolinamide-protected amine substrate bearing a γ-C(sp³)–H bond.
-
Step 2: Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the amine substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and an oxidant such as PhI(OAc)₂ (1.2 equiv).
-
Step 3: Solvent and Base Addition: Add a suitable solvent, such as toluene, followed by a base, for example, Li₂CO₃ (2.0 equiv).
-
Step 4: Reaction Execution: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Step 5: Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted azetidine.
Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)
The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a thermodynamic driving force for the synthesis of 3-substituted azetidines. The reaction of ABBs with a wide range of nucleophiles and electrophiles leads to the regioselective opening of the strained bicyclic system, providing a versatile entry point to a diverse array of functionalized azetidines.
Experimental Protocol: Strain-Release Synthesis of a 3-Substituted Azetidine
-
Step 1: In situ Generation of ABB: Prepare a solution of 1-azabicyclo[1.1.0]butane in a suitable solvent like THF. This is often generated in situ from a precursor such as 2,3-dibromopropylamine.
-
Step 2: Nucleophilic Addition: Cool the ABB solution to a low temperature (e.g., -78 °C) under an inert atmosphere. Slowly add the desired nucleophile (e.g., an organolithium or Grignard reagent, 1.1 equiv) and allow the reaction to stir for a specified time.
-
Step 3: Quenching: Quench the reaction by the addition of a suitable electrophile or a proton source (e.g., saturated aqueous NH₄Cl).
-
Step 4: Work-up and Purification: Allow the reaction to warm to room temperature. Perform an aqueous work-up, extracting the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by chromatography to obtain the 3-substituted azetidine.
Data-Driven Insights: The Impact of the Azetidine Scaffold
The theoretical advantages of incorporating an azetidine ring are substantiated by a growing body of quantitative data from medicinal chemistry programs.
Enhancing Potency: A Case Study of STAT3 Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology. In a study aimed at developing small-molecule STAT3 inhibitors, the replacement of a proline linker with an azetidine ring led to a significant enhancement in potency.[3]
| Compound/Analog | Linker | STAT3 DNA-Binding IC₅₀ (µM) |
| BP-1-102 | Proline | 6.8 |
| Azetidine Analog 5a | Azetidine | 0.55 |
| Azetidine Analog 5o | Azetidine | 0.38 |
Table 1: Comparison of STAT3 inhibitory potency of a proline-containing compound versus its azetidine-containing analogs. Data sourced from reference[3].
Improving Physicochemical and Pharmacokinetic Properties
The substitution of larger rings with an azetidine can lead to marked improvements in key drug-like properties.
| Property | Piperidine Analog | Pyrrolidine Analog | Azetidine Analog |
| pKa | ~11.22 | ~11.27 | ~8.5-9.5 |
| logP (calculated) | Higher | Moderate | Lower |
| Aqueous Solubility | Lower | Moderate | Higher |
| Metabolic Stability | Variable | Variable | Generally Improved |
Table 2: A generalized comparison of the physicochemical properties of analogous compounds containing piperidine, pyrrolidine, and azetidine rings. The data is a composite from multiple sources and general chemical principles.[2][4]
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and relationships.
Conclusion and Future Outlook
The azetidine scaffold has firmly established itself as a valuable tool in the arsenal of medicinal chemists and drug discovery scientists. Its unique combination of conformational rigidity, favorable physicochemical properties, and synthetic accessibility has paved the way for its incorporation into a new generation of therapeutics. The continued development of novel synthetic methodologies will undoubtedly further expand the diversity of accessible substituted azetidines, opening up new avenues for exploring chemical space and addressing unmet medical needs. For researchers in the pharmaceutical sciences, a deep understanding of the strategic application and synthesis of azetidines is no longer just an advantage, but a necessity for innovative drug design.
References
- The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. (2025). Benchchem.
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (2025). Benchchem.
-
Examples of azetidine-based bioisosters. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022).
- Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.
- Radical strain-release photocatalysis for the synthesis of azetidines. (2024).
- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry.
- Alkyl Azetidines Via Batch and Flow Photochemistry. (2025). Organic Letters.
- Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2025). PubMed.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring. (2020). Semantic Scholar.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry.
-
Synthesis of 2-acylazetidines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (2025). ChemRxiv.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PubMed Central.
- Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. (2025). Benchchem.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PubMed Central.
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. (n.d.). Organic & Biomolecular Chemistry.
-
Pyrrole, pyrrolidine, pyridine, piperidine, and azepine alkaloids. (n.d.). Sci-Hub. Retrieved January 20, 2026, from [Link]
Sources
The Azetidine Scaffold: A Technical Guide to its Discovery, Synthesis, and Ascendance in Medicinal Chemistry
Abstract
The azetidine ring, a four-membered nitrogenous heterocycle, has transitioned from a synthetic novelty to a privileged scaffold in modern drug discovery. Its unique conformational rigidity, imparted by significant ring strain, and its sp³-rich three-dimensional character provide distinct advantages in optimizing the physicochemical and pharmacokinetic profiles of therapeutic candidates. This guide offers a comprehensive technical overview for researchers and drug development professionals, charting the history of azetidine chemistry from its initial synthesis to the discovery of its natural counterparts. We will delve into the evolution of synthetic methodologies, contrasting classical ring-closure reactions with modern, highly efficient strategies such as C-H activation and strain-release chemistry. Through detailed protocols, comparative data, and mechanistic diagrams, this document elucidates the causality behind experimental choices and showcases the profound impact of the azetidine motif on contemporary pharmacology, as evidenced by its incorporation into several FDA-approved drugs.
Introduction: The Azetidine Scaffold - A Privileged Motif in Drug Discovery
The azetidine is the smallest saturated nitrogen-containing heterocycle that possesses a remarkable balance of chemical stability and inherent reactivity.[1] This four-membered ring's properties are largely dictated by a considerable ring strain of approximately 25.4 kcal/mol, a value intermediate between the highly reactive aziridines (27.7 kcal/mol) and the more flexible, unreactive pyrrolidines (5.4 kcal/mol).[2] This unique energetic state makes the azetidine ring stable enough for convenient handling and incorporation into complex molecules, yet susceptible to specific ring-opening reactions under appropriate conditions, offering a gateway to diverse chemical transformations.[2]
In drug design, the constrained geometry of the azetidine ring is a significant asset. It allows for the precise positioning of substituents in three-dimensional space, which can lead to a substantial increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[3][4] Furthermore, the scaffold's sp³-rich, non-planar nature is highly sought after in modern medicinal chemistry to improve properties such as aqueous solubility and metabolic stability, moving away from the flat, aromatic structures that have historically dominated drug portfolios.[5][6] Consequently, the azetidine ring is frequently employed as a bioisostere for other cyclic amines like pyrrolidine and piperidine, or even for acyclic fragments, providing a tool to fine-tune a molecule's pharmacological profile.[3]
A Historical Journey: From Curiosity to Cornerstone
The path of the azetidine scaffold from academic curiosity to a cornerstone of medicinal chemistry is a testament to the interplay between synthetic innovation and the recognition of biological relevance.
-
The Early Days (1888): The journey began in 1888 when chemists Gabriel and Weiner first reported the synthesis of the parent azetidine ring.[3] For many decades that followed, the strained four-membered heterocycle was largely regarded as a synthetic challenge rather than a valuable molecular building block, with its chemistry remaining relatively unexplored.[3]
-
A Natural Revelation (1955): A paradigm shift occurred in 1955 with the isolation and characterization of L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis).[3][7] This discovery was pivotal, as it provided the first evidence that the azetidine motif was not merely a laboratory construct but a component of natural products. This hinted at its intrinsic biological relevance and spurred a new wave of interest in its synthesis and pharmacological evaluation.[3]
-
The Rise to Prominence (Late 20th - 21st Century): While interest grew steadily after 1955, the true potential of substituted azetidines was unlocked in the late 20th and early 21st centuries. Advances in synthetic organic chemistry made a wider array of azetidine derivatives accessible.[4] Medicinal chemists began to observe that incorporating the azetidine moiety into drug candidates could significantly enhance metabolic stability, improve aqueous solubility, and modulate receptor selectivity.[3][5] This realization led to its designation as a "privileged scaffold" and its subsequent integration into numerous drug discovery programs, culminating in several marketed pharmaceuticals.[4][8]
Evolution of Synthetic Methodologies
The construction of the strained azetidine ring has historically been a significant challenge. However, a diverse and powerful toolbox of synthetic methods now exists, enabling the routine synthesis of complex and diversely functionalized azetidines.
Classical Approaches: Laying the Foundation
One of the most fundamental and enduring strategies for forming the azetidine ring is the intramolecular cyclization of precursors containing an amine and a suitable leaving group in a 1,3-relationship.
Couty Azetidine Synthesis: A versatile and widely used example is the Couty synthesis, which proceeds from readily available β-amino alcohols. This method relies on an efficient 4-exo-trig ring closure.[9] The electron-withdrawing group on the nitrogen is crucial as it acidifies the N-H proton (in the final deprotonation step) and facilitates the nucleophilic substitution.
Experimental Protocol: Couty Synthesis of N-Tosyl-2-phenylazetidine
Causality: This protocol exemplifies the intramolecular cyclization strategy. The conversion of the hydroxyl group into a good leaving group (mesylate) is the critical activation step. The use of a strong, non-nucleophilic base (NaH) is essential to deprotonate the sulfonamide without competing side reactions, thereby initiating the irreversible intramolecular SN2 reaction that forms the strained four-membered ring.
Step-by-Step Methodology:
-
Starting Material: To a solution of (R)-2-(tosylamino)-2-phenylethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Activation: Add methanesulfonyl chloride (1.2 eq) dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours. Progress is monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution. The organic layer is separated, washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude mesylate.
-
Cyclization: The crude mesylate is dissolved in anhydrous dimethylformamide (DMF, 0.1 M) and cooled to 0 °C. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) is added portion-wise.
-
Reaction Completion: The reaction mixture is stirred at room temperature for 12-18 hours until TLC analysis indicates the complete consumption of the starting material.
-
Final Quench and Extraction: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then extracted with ethyl acetate (3x). The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-tosyl-2-phenylazetidine.
Modern Strategies: Enabling Chemical Diversity
Recent decades have seen the development of more sophisticated and efficient methods that offer novel pathways to azetidine construction and functionalization, often with high levels of stereocontrol.
-
Palladium-Catalyzed C(sp³)–H Amination: This powerful strategy enables the direct formation of the azetidine ring by creating a C-N bond from a typically unreactive C-H bond. The reaction often requires a directing group to position the palladium catalyst correctly for the intramolecular C-H activation step, which proceeds via a Pd(IV) intermediate.[2][10] This method avoids the need for pre-functionalization (e.g., halogenation) of the carbon backbone.[11]
-
Aza Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene is one of the most direct methods for synthesizing azetidines.[2] The reaction, particularly when mediated by visible light and a photosensitizer, can proceed under mild conditions and offers a powerful way to build molecular complexity rapidly.[2][12]
-
Strain-Release Functionalization: This innovative approach utilizes highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), as spring-loaded synthons. The inherent ring strain of ABBs serves as a thermodynamic driving force for ring-opening reactions upon treatment with a wide range of nucleophiles or radical species, generating highly functionalized 3-substituted azetidines.[2][11]
Comparative Summary of Synthetic Methods
The choice of synthetic strategy is dictated by factors such as the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis.
| Method | Key Principle | Starting Materials | Advantages | Limitations |
| Couty Synthesis | Intramolecular SN2 Cyclization | β-Amino Alcohols | Reliable, good scope, enantiopure access.[9] | Requires pre-functionalized starting materials. |
| C-H Amination | Pd-Catalyzed C-N Bond Formation | Amines with directing groups | High efficiency, atom economy, direct.[2] | Requires specific directing groups, catalyst cost. |
| Aza Paternò-Büchi | [2+2] Photocycloaddition | Imines, Alkenes | Direct, rapid complexity generation.[2] | Can have regioselectivity issues, specialized equipment. |
| Strain-Release | Ring-opening of Strained Bicycles | 1-Azabicyclo[1.1.0]butanes (ABBs) | Wide variety of 3-substituents, mild conditions.[11] | ABB precursors can be challenging to prepare. |
The Impact on Drug Discovery: A Showcase of Novel Azetidine Compounds
The theoretical advantages of the azetidine scaffold have been translated into real-world therapeutic success. Compounds bearing this motif exhibit a wide and diverse range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and CNS-modulating effects.[12][13]
| Drug Name (Trade Name) | Target | Therapeutic Area | Role of Azetidine Moiety |
| Cobimetinib (Cotellic) | MEK1/MEK2 | Oncology | Improves metabolic stability and provides a key vector for binding.[5][8] |
| Baricitinib (Olumiant) | JAK1/JAK2 | Rheumatoid Arthritis | Enhances selectivity and pharmacokinetic properties.[5] |
| Azelnidipine (Calblock) | L-type Calcium Channels | Hypertension | The azetidine-2-carboxylate group is crucial for its antagonist activity.[1][8] |
| Tofacitinib (Xeljanz) | JAK family | Rheumatoid Arthritis | While not containing azetidine, it's a related JAK inhibitor often discussed alongside Baricitinib.[8] |
| Sarolaner (Simparica) | Insect GABA/Glutamate-gated chloride channels | Veterinary Parasiticide | The spiro-azetidine core provides optimal 3D geometry for target engagement.[5] |
Case Study: Cobimetinib and the MAPK/ERK Pathway
Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, kinases in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. This pathway is frequently hyperactivated in many human cancers, such as melanoma, leading to uncontrolled cell proliferation. The azetidine ring in Cobimetinib is a key structural feature that enhances its properties as a drug.
Future Directions and Outlook
The journey of the azetidine scaffold is far from over. Research continues to push the boundaries of its application in medicinal chemistry.
-
Novel Synthetic Methods: Chemists are continuously developing new catalytic and photochemical methods to access even more diverse and complex azetidine structures, including 2-substituted and spirocyclic variants, which have been historically more difficult to prepare.[10][14][15]
-
Exploring New Chemical Space: The use of azetidines as bioisosteres and rigid scaffolds is expanding into new therapeutic areas. Their ability to confer favorable properties makes them attractive for tackling challenging biological targets, such as those in the central nervous system.[5][9]
-
Understanding Biosynthesis: While chemical synthesis is well-advanced, the natural biosynthesis of azetidines is less understood.[16] Further research into the enzymatic machinery responsible for forming this strained ring in nature could unlock novel biocatalytic approaches to their synthesis.[17]
Conclusion
From its obscure beginnings as a synthetic curiosity, the azetidine ring has firmly established itself as a versatile and powerful tool in the arsenal of the medicinal chemist.[3] Its unique balance of stability and strain-driven reactivity, coupled with its advantageous three-dimensional structure, has proven invaluable for the design of novel therapeutics with improved pharmacological profiles. The ongoing innovation in synthetic methodologies ensures that a diverse array of azetidine-based building blocks will remain readily accessible, promising a future where this remarkable scaffold will continue to play a crucial role in the development of the next generation of innovative medicines.[3][14]
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Azetidines of pharmacological interest. (2021). PubMed.
- Azetidines in Drug Discovery. PharmaBlock.
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (2025). BenchChem.
- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). BenchChem.
- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
- Azetidines. Enamine.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). NIH.
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv.
- Azetidine Synthesis. Thieme.
- Biologically active azetidines. (2025).
- Biologically active compounds with azetidine rings.
- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. (2025). BenchChem.
- Structures of some azetidine‐based drugs.
- Couty's azetidine synthesis. Wikipedia.
- Azetidine. Wikipedia.
- Examples of azetidine containing molecules alongside pyrrolidine...
- Biosyntheses of azetidine-containing natural products. (2023). Organic & Biomolecular Chemistry (RSC Publishing).
- Biosyntheses of azetidine-containing natural products | Request PDF.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). PMC.
Sources
- 1. Azetidines - Enamine [enamine.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azetidine - Wikipedia [en.wikipedia.org]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosyntheses of azetidine-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cross-Coupling Reactions Using 3-(4-Bromo-3-methylphenoxy)azetidine
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling reactions of 3-(4-bromo-3-methylphenoxy)azetidine. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the presence of a synthetically tractable aryl bromide and a desirable azetidine motif. This document will delve into the practical execution of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering step-by-step methodologies, mechanistic insights, and strategies for reaction optimization. The protocols described herein are designed to be self-validating and are supported by authoritative literature to ensure scientific integrity.
Introduction: The Strategic Value of this compound
The incorporation of small, saturated heterocycles like azetidine into drug candidates has become an increasingly important strategy for modulating physicochemical properties such as solubility, metabolic stability, and target engagement. The this compound scaffold offers a unique combination of a rigid azetidine ring, which can impart favorable conformational constraints, and a functionalized aromatic ring. The bromo-substituted phenyl group serves as a key anchor point for introducing molecular diversity through a variety of powerful palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of the chemical space around this privileged core, making it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery programs.
This guide will provide detailed protocols for three of the most impactful cross-coupling methodologies:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, providing access to a wide range of arylamine derivatives.[2][3]
-
Sonogashira Coupling: For the formation of C-C triple bonds, leading to the synthesis of substituted alkynes.[4]
Preparatory Steps: Synthesis of this compound
While this compound may be commercially available, an understanding of its synthesis is valuable for researchers. A common synthetic route involves the nucleophilic substitution of a suitable 3-substituted azetidine with 4-bromo-3-methylphenol.
Protocol 2.1: Synthesis of N-Boc-3-(4-bromo-3-methylphenoxy)azetidine
This protocol describes the synthesis of the N-Boc protected precursor, which is a common intermediate.
Materials:
-
N-Boc-3-iodoazetidine
-
4-Bromo-3-methylphenol
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromo-3-methylphenol (1.0 eq) in DMF (0.2 M), add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add a solution of N-Boc-3-iodoazetidine (1.2 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(4-bromo-3-methylphenoxy)azetidine.
Protocol 2.2: N-Boc Deprotection
-
Dissolve N-Boc-3-(4-bromo-3-methylphenoxy)azetidine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (0.1 M).
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the construction of biaryl scaffolds.[5] This reaction couples the aryl bromide of our substrate with a variety of organoboron reagents.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DME)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid/ester, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and degas the mixture for 10-15 minutes.
-
Add the palladium catalyst and degas for an additional 5 minutes.
-
Heat the reaction to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., EtOAc).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene | 110 | 8 | 92 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME | 90 | 16 | 78 |
Note: These are representative yields based on similar substrates and may vary.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a mild and general method for C-N bond formation.[2][3] This reaction is invaluable for accessing a diverse range of aniline derivatives from our core scaffold.
Mechanistic Rationale
The Buchwald-Hartwig amination follows a catalytic cycle analogous to other cross-coupling reactions:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[3]
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 4.1: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)[6]
-
Base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5 - 2.5 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst and the phosphine ligand.
-
Purge the vessel with an inert gas.
-
Add the solvent and stir for 5-10 minutes.
-
Add this compound, the amine, and the base.
-
Seal the vessel and heat to 80-120 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, rinsing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 10 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | LHMDS | Toluene | 90 | 14 | 88 |
Note: These are representative yields based on similar substrates and may vary.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[4][7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle involves oxidative addition of the aryl bromide to Pd(0) and reductive elimination to form the product.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol 5.1: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a reaction vessel, dissolve this compound and the terminal alkyne in the solvent.
-
Add the base and degas the mixture.
-
Add the palladium catalyst and copper(I) iodide.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne | Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | RT | 6 | 93 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 40 | 4 | 89 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | TEA | THF | RT | 8 | 85 |
Note: These are representative yields based on similar substrates and may vary.
Conclusion and Future Perspectives
The protocols detailed in this guide demonstrate the versatility of this compound as a valuable building block for the synthesis of diverse chemical libraries. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and efficient methods for the late-stage functionalization of this scaffold. These reactions are characterized by their broad substrate scope and functional group tolerance, making them highly applicable in drug discovery and development programs. Future work could explore the application of other cross-coupling reactions, such as Heck, Stille, or C-H activation, to further expand the synthetic utility of this promising intermediate.
References
- Benchchem. Application Notes and Protocols for Catalytic Functionalization of 3-((4-Bromophenyl)sulfonyl)azetidine.
- Grokipedia.
- Wikipedia.
- Chemistry LibreTexts.
- NIH. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
- PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- Organic Chemistry Portal. Azetidine synthesis.
- Wikipedia. Sonogashira coupling.
- NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Beilstein Journals.
- Serve Content.
- Benchchem. Application Notes and Protocols: Synthesis of Functionalized Azetidines Using 3-((4- Bromophenyl)sulfonyl)a.
- Organic Chemistry Portal. Sonogashira Coupling.
- ResearchGate. Recent progress in synthesis of 3-functionalized azetidines.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
- J&K Scientific LLC. Sonogashira Cross-Coupling.
- NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Chemistry LibreTexts. Sonogashira Coupling.
- YouTube. Sonogashira cross-coupling reaction.
- YouTube. Suzuki Coupling.
- PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- ResearchGate. Catalysts A–D applied to a model Suzuki reaction.
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
The Azetidine Scaffold: Application Notes for 3-(4-Bromo-3-methylphenoxy)azetidine in Medicinal Chemistry
Introduction: The Rise of the Azetidine Scaffold in Drug Discovery
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its growing prevalence in drug development is attributed to a unique combination of physicochemical and structural properties. The inherent ring strain and conformational rigidity of the azetidine moiety offer a level of three-dimensionality that can enhance binding affinity and selectivity for biological targets.[2][3] Furthermore, the incorporation of azetidine rings has been shown to improve critical pharmacokinetic parameters, including metabolic stability, aqueous solubility, and receptor selectivity, making it an attractive motif for drug designers.[2][4] Several FDA-approved drugs, such as baricitinib (a Janus kinase inhibitor) and cobimetinib (a MEK inhibitor), feature the azetidine scaffold, underscoring its therapeutic relevance.[2][5] This guide provides a detailed technical overview of the synthesis, derivatization, and potential applications of a specific, highly functionalized building block: 3-(4-Bromo-3-methylphenoxy)azetidine .
The this compound Scaffold: A Privileged Building Block
The title compound, this compound, presents a versatile platform for the synthesis of novel chemical entities. Each component of its structure offers distinct advantages for medicinal chemistry applications:
-
The Azetidine Core: As a bioisostere for larger, more flexible cyclic amines like piperidine and pyrrolidine, the azetidine ring restricts the conformational freedom of the molecule.[1][6] This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing potency.[3] The nitrogen atom also serves as a key handle for derivatization.
-
The Phenoxy Linker: The ether linkage provides a stable connection between the azetidine and the aromatic ring, while also introducing a degree of rotational flexibility.
-
The Substituted Phenyl Ring: The bromine atom and the methyl group on the phenyl ring are critical for modulating the scaffold's properties. The bromine atom can act as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and can also participate in halogen bonding, a valuable interaction for enhancing protein-ligand binding. The methyl group provides a lipophilic contact point and can influence the orientation of the phenyl ring within a binding pocket.
Synthetic Protocols
The synthesis of this compound and its subsequent derivatization can be approached through established and reliable synthetic methodologies. The most common route involves the coupling of a suitably protected 3-hydroxyazetidine with the corresponding phenol.
Protocol 1: Synthesis of N-Boc-3-(4-bromo-3-methylphenoxy)azetidine via Mitsunobu Reaction
The Mitsunobu reaction is a robust method for the direct conversion of alcohols to ethers with a defined stereochemical outcome (inversion of configuration).[7]
Reaction Scheme:
Caption: Mitsunobu pathway for ether formation.
Materials:
| Reagent/Solvent | M.W. | Quantity (for 10 mmol scale) | Moles | Eq. |
| N-Boc-3-hydroxyazetidine | 173.21 | 1.73 g | 10.0 | 1.0 |
| 4-Bromo-3-methylphenol | 187.04 | 2.24 g | 12.0 | 1.2 |
| Triphenylphosphine (PPh₃) | 262.29 | 3.93 g | 15.0 | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 3.0 mL | 15.0 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxyazetidine (1.0 eq.), 4-bromo-3-methylphenol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous THF (5 mL/mmol of limiting reagent).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 15-20 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-3-(4-bromo-3-methylphenoxy)azetidine.
Protocol 2: Deprotection to Yield this compound Hydrochloride
The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions.
Reaction Scheme:
Caption: Acid-mediated Boc deprotection.
Materials:
| Reagent/Solvent | Concentration | Quantity (for 5 mmol scale) |
| N-Boc-3-(4-bromo-3-methylphenoxy)azetidine | - | 1.71 g |
| HCl in 1,4-Dioxane | 4.0 M | 10 mL |
| Diethyl ether | - | 50 mL |
Step-by-Step Procedure:
-
Dissolve the N-Boc-protected azetidine (1.0 eq.) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Add a solution of 4.0 M HCl in 1,4-dioxane (excess, e.g., 8-10 eq.) at room temperature.
-
Stir the mixture for 1-2 hours. Effervescence (evolution of CO₂ and isobutylene) should be observed. Self-Validation: The cessation of gas evolution is a good indicator of reaction completion.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Upon completion, add diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride as a stable salt.
Application in Lead Generation and Optimization
The resulting scaffold is a versatile starting point for library synthesis. The secondary amine of the azetidine and the aryl bromide are orthogonal synthetic handles.
Workflow for Library Synthesis
Caption: Workflow for library generation and screening.
Protocol 3: N-Acylation of the Azetidine Core
Materials:
| Reagent/Solvent | M.W. | Quantity (for 1 mmol scale) | Moles | Eq. |
| This compound HCl | 295.59 | 296 mg | 1.0 | 1.0 |
| Acyl Chloride (R-COCl) | Variable | Variable | 1.1 | 1.1 |
| Triethylamine (TEA) or DIPEA | 101.19 | 0.42 mL | 3.0 | 3.0 |
| Anhydrous Dichloromethane (DCM) | - | 10 mL | - | - |
Step-by-Step Procedure:
-
Suspend this compound hydrochloride (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (3.0 eq.) and stir for 10 minutes at room temperature to liberate the free base.
-
Cool the mixture to 0 °C.
-
Add the desired acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 4: Suzuki Cross-Coupling of the Aryl Bromide
Materials:
| Reagent/Solvent | M.W. | Quantity (for 0.5 mmol scale) | Moles | Eq. |
| N-Acyl-3-(4-bromo-3-methylphenoxy)azetidine | Variable | Variable | 0.5 | 1.0 |
| Boronic Acid/Ester (R'-B(OR)₂) | Variable | Variable | 0.75 | 1.5 |
| Pd(dppf)Cl₂ | 816.64 | 20.4 mg | 0.025 | 0.05 |
| K₂CO₃ or Cs₂CO₃ | 138.21 | 207 mg | 1.5 | 3.0 |
| 1,4-Dioxane/Water | - | 4 mL / 1 mL | - | - |
Step-by-Step Procedure:
-
In a microwave vial or Schlenk tube, combine the N-acylated azetidine derivative (1.0 eq.), the boronic acid or ester (1.5 eq.), Pd(dppf)Cl₂ (0.05 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times. Trustworthiness: This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to 80-100 °C for 4-12 hours, or until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by flash chromatography to obtain the coupled product.
Potential Biological Applications and Screening Protocols
The structural features of the this compound scaffold suggest potential activity against several target classes. For instance, aryloxy-azetidine motifs are present in compounds targeting G-protein coupled receptors (GPCRs) and various enzymes. A structurally related compound, 3-[4-(2-Methylphenoxy)phenyl]azetidine-1-carbonyl derivative, has been patented as a monoacylglycerol lipase (MAGL) inhibitor, an enzyme involved in the endocannabinoid system.[8]
Hypothetical Target: A Serine Hydrolase (e.g., MAGL)
The following is a generic protocol for screening newly synthesized derivatives against a serine hydrolase target.
Protocol 5: In Vitro Enzyme Inhibition Assay (Fluorometric)
Principle:
This assay measures the ability of a test compound to inhibit the enzymatic hydrolysis of a fluorogenic substrate. The rate of fluorescence increase is proportional to enzyme activity.
Materials:
-
Recombinant human enzyme (e.g., MAGL)
-
Fluorogenic substrate (e.g., a 4-methylumbelliferyl-based substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Test compounds and positive control inhibitor (e.g., JZL184 for MAGL)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 50 nL of the test compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "positive control" wells.
-
Add 5 µL of a pre-diluted enzyme solution in assay buffer to all wells except the "no substrate" control.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme binding. Causality: This pre-incubation step is important for identifying time-dependent or irreversible inhibitors.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution (prepared in assay buffer).
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation/emission wavelengths.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The this compound scaffold represents a highly valuable and versatile starting point for medicinal chemistry campaigns. Its unique structural and physicochemical properties, imparted by the strained azetidine ring and the functionalized aromatic system, make it an attractive building block for creating diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the synthesis, derivatization, and biological evaluation of novel compounds derived from this promising scaffold, paving the way for the discovery of next-generation therapeutics.
References
-
Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][2][4]
-
Witty, M. J., & Cox, B. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry III (pp. 536-575). Elsevier. [Link][6]
-
Kuhn, B., et al. (2020). Azetidine derivatives and their use as MAGL inhibitors. U.S. Patent Application Publication No. US 2021/0094943 A1. [8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for N-Functionalization of 3-(4-Bromo-3-methylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Azetidine Scaffold
Azetidines have emerged as a privileged structural motif in modern medicinal chemistry. Their rigid, four-membered ring system offers a unique three-dimensional geometry that can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while also serving as a valuable isostere for other functional groups.[1][2] The nitrogen atom within the azetidine ring presents a prime opportunity for synthetic diversification, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). This guide provides a comprehensive overview and detailed protocols for the N-functionalization of 3-(4-Bromo-3-methylphenoxy)azetidine, a versatile building block for the synthesis of novel chemical entities. While the exact starting material is not commercially available, analogous compounds such as 3-(4-Bromo-2-methylphenoxy)azetidine are, suggesting that the target compound can be synthesized through established methods.[3][4][5]
Core Synthetic Strategies for N-Functionalization
The secondary amine of the azetidine ring is a nucleophilic center that can readily participate in a variety of bond-forming reactions. This section outlines three robust and widely applicable methods for the N-functionalization of this compound: Reductive Amination, N-Acylation, and Buchwald-Hartwig N-Arylation.
Method 1: Reductive Amination for N-Alkylation
Reductive amination is a cornerstone of amine synthesis, offering a highly controlled and efficient means of forming carbon-nitrogen bonds.[6][7] This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the azetidine with an aldehyde or ketone, followed by in situ reduction to the corresponding N-alkylated product.[8][9] This method is particularly advantageous as it minimizes the risk of over-alkylation, a common side reaction in direct alkylation with alkyl halides.[9]
Scientific Rationale
The choice of a mild reducing agent is critical for the success of reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its chemoselectivity; it readily reduces the iminium ion intermediate while being slow to react with the starting aldehyde or ketone.[8][9] The reaction is typically performed in a non-protic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to facilitate iminium ion formation.
Experimental Protocol: N-Benzylation of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add benzaldehyde (1.1 eq).
-
Iminium Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the iminium intermediate by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Exercise caution as gas evolution may occur.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the consumption of the starting material by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-3-(4-bromo-3-methylphenoxy)azetidine.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent favors iminium ion formation. |
| Reducing Agent | Sodium Triacetoxyborohydride | Selectively reduces the iminium ion over the aldehyde.[8] |
| Stoichiometry | Aldehyde (1.1 eq), NaBH(OAc)₃ (1.5 eq) | Slight excess of aldehyde drives iminium formation; excess reducing agent ensures complete conversion. |
| Temperature | Room Temperature | Mild conditions are sufficient for both reaction steps. |
Method 2: N-Acylation for Amide Synthesis
N-acylation is a fundamental transformation that introduces an acyl group onto the azetidine nitrogen, forming a stable amide bond. This reaction can be achieved using various acylating agents, including acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents.[10][11] The resulting N-acyl azetidines are valuable intermediates in drug discovery, and the amide bond itself is a key feature in many biologically active molecules.
Scientific Rationale
The reaction of an amine with an acyl chloride is a classic and highly efficient method for amide bond formation. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct.[12] A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction, particularly with less reactive acylating agents.
Experimental Protocol: N-Acetylation of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M).
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.2 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-acetyl-3-(4-bromo-3-methylphenoxy)azetidine.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and unreactive towards the acyl chloride. |
| Acylating Agent | Acetyl Chloride | Highly reactive, ensuring efficient acylation. |
| Base | Triethylamine | Scavenges the HCl byproduct, driving the reaction to completion.[12] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming to RT ensures completion. |
Method 3: Buchwald-Hartwig N-Arylation for C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate.[13][14] This methodology provides access to a wide range of N-aryl azetidines, which are important scaffolds in medicinal chemistry.[2][15]
Scientific Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine to the resulting Pd(II) complex.[14] Deprotonation of the coordinated amine by a base, followed by reductive elimination, furnishes the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.
Experimental Protocol: N-Phenylation of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.025 eq), XPhos (0.1 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add bromobenzene (1.0 eq), this compound (1.2 eq), and anhydrous toluene (0.1 M).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-phenyl-3-(4-bromo-3-methylphenoxy)azetidine.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A robust catalyst system for C-N cross-coupling reactions.[14] |
| Base | Sodium tert-butoxide | Strong, non-nucleophilic base to facilitate deprotonation of the coordinated amine. |
| Solvent | Anhydrous Toluene | High-boiling aprotic solvent suitable for the reaction temperature. |
| Temperature | 100 °C | Provides the necessary thermal energy to drive the catalytic cycle. |
Workflow and Characterization
The successful synthesis and purification of the N-functionalized azetidine derivatives require careful monitoring and characterization.
Sources
- 1. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 954223-42-8|3-(4-Bromo-2-methylphenoxy)azetidine|BLDpharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. aablocks.com [aablocks.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Strain-release arylations for the bis-functionalization of azetidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
analytical methods for quantification of 3-(4-Bromo-3-methylphenoxy)azetidine
An Application Note for the Analytical Quantification of 3-(4-Bromo-3-methylphenoxy)azetidine
Introduction: The Analytical Imperative for Novel Azetidine Scaffolds
The azetidine ring is a valuable scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability in drug candidates.[1] this compound represents a specific structural motif within this class, likely synthesized as an intermediate or a final active pharmaceutical ingredient (API). The accurate and precise quantification of such molecules is a cornerstone of the drug development process. It is essential for a wide range of critical assessments, including purity determination of the drug substance, stability testing, pharmacokinetic analysis in biological matrices, and quality control of the final drug product.[2][3]
This document, intended for researchers, analytical scientists, and drug development professionals, provides a detailed guide to the development and validation of analytical methods for the quantification of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity and assay, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex matrices. The protocols herein are grounded in established scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[4][5][6]
Physicochemical Properties & Analytical Considerations
Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing an analytical method. Based on its structure, which includes a brominated aromatic ring, an ether linkage, and a basic azetidine nitrogen, we can infer key characteristics relevant to its analysis.
-
UV Absorbance: The substituted benzene ring acts as a chromophore, making the molecule suitable for UV detection.
-
Polarity: The presence of the ether oxygen and the secondary amine in the azetidine ring lends the molecule a degree of polarity. This makes it a good candidate for reversed-phase chromatography.[7] The azetidine moiety itself is polar and basic (pKa of the conjugate acid is ~11.29), which can influence chromatographic behavior.[8]
-
Ionization: The basic nitrogen of the azetidine ring is readily protonated, making the molecule highly suitable for positive-mode electrospray ionization (ESI) in mass spectrometry.[9]
| Property | Estimated Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO | N/A (Based on structure) |
| Molecular Weight | 242.11 g/mol | N/A (Calculated) |
| Topological Polar Surface Area | 21.3 Ų | [10] (Value for a similar analog) |
| Ionization Potential | High (amenable to ESI+) | Inferred from structure |
Method Selection: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS is dictated by the analytical objective, primarily the required sensitivity and the complexity of the sample matrix.
-
HPLC-UV is the workhorse for routine analysis of the bulk drug substance and formulated products. It offers robustness, simplicity, and cost-effectiveness for determining purity, potency, and stability when analyte concentrations are relatively high (µg/mL range).[11]
-
LC-MS/MS is the gold standard for trace-level quantification (pg/mL to ng/mL range), particularly in complex biological matrices like plasma, urine, or tissue homogenates.[3][7][12] Its unparalleled sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), are essential for pharmacokinetic and metabolic studies.[9]
Caption: Workflow for selecting the appropriate analytical technique.
Protocol 1: Quantification by Reversed-Phase HPLC-UV
This method is designed for the quantification of this compound in bulk material or simple formulations, suitable for assay and purity determination.
Causality and Experimental Choices
-
Column: A C18 stationary phase is chosen for its hydrophobic retention mechanism, which is ideal for separating moderately polar small molecules like the target analyte from potential non-polar impurities.[11]
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure elution of compounds with a range of polarities. 0.1% formic acid is added to both phases to protonate the azetidine nitrogen, which improves peak shape by preventing interaction with residual silanols on the silica support and ensures consistent retention.
-
Detection Wavelength: The UV detection wavelength is set at 254 nm, a common wavelength for aromatic compounds, though it should be optimized by scanning a standard solution from 200-400 nm to find the absorbance maximum (λmax).
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (≥98%).
-
Standard: Reference standard of this compound with known purity.
Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol or a 50:50 mixture of acetonitrile:water.
-
Create a working standard solution at a target concentration (e.g., 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (e.g., 80% A: 20% B).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample to achieve a theoretical concentration similar to the working standard (e.g., 100 µg/mL) using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter into HPLC vials before analysis.[11]
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or optimized λmax) |
| Gradient Program | 0-5 min: 20% B5-20 min: 20% to 80% B20-25 min: 80% B25.1-30 min: 20% B (re-equilibration) |
-
Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the concentration or purity using the peak area response compared to the standard.
-
Protocol 2: Quantification by LC-MS/MS
This method is tailored for the sensitive and selective quantification of this compound in a complex biological matrix such as human plasma.
Causality and Experimental Choices
-
Chromatography: A rapid gradient on a shorter C18 column is employed to minimize run time while still providing adequate separation from matrix components. This high-throughput approach is common in bioanalysis.[7]
-
Ionization: Positive-mode Electrospray Ionization (ESI+) is selected because the basic azetidine nitrogen is easily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.
-
Detection (MRM): Tandem mass spectrometry in MRM mode provides exceptional selectivity. We monitor a specific transition from a precursor ion (the protonated parent molecule) to a characteristic product ion formed by collision-induced dissociation (CID). This filters out chemical noise from the matrix, allowing for accurate quantification at very low levels.[3]
-
Sample Preparation: Protein precipitation is a fast and effective method to remove the bulk of proteins from plasma samples, which would otherwise interfere with the analysis and damage the LC-MS system.[13][14]
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., with ¹³C or ²H) is the ideal internal standard. If unavailable, a close structural analog can be used. The IS corrects for variability in sample preparation and instrument response.[12]
Instrumentation and Materials
-
LC-MS/MS System: A U(H)PLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an ESI source.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Reagents: LC-MS grade acetonitrile, water, and formic acid. Human plasma (or other relevant matrix).
-
Standard: Reference standards of the analyte and a suitable internal standard (IS).
Detailed Experimental Protocol
-
Mass Spectrometer Tuning (Analyte Optimization):
-
Infuse a standard solution of the analyte (~100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
Optimize source parameters (e.g., spray voltage, gas flows, temperature).
-
Identify the mass of the protonated precursor ion [M+H]⁺.
-
Perform a product ion scan to identify stable, high-intensity fragment ions.
-
Select the most intense and stable precursor → product ion transition for MRM analysis and optimize the collision energy for this transition. Repeat for the internal standard.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or blank, add 10 µL of internal standard working solution (e.g., 500 ng/mL).
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
-
-
LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | 0-0.5 min: 5% B0.5-2.5 min: 5% to 95% B2.5-3.0 min: 95% B3.1-4.0 min: 5% B (re-equilibration) |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte: m/z 242.0 → m/z XXX.X (To be determined)Internal Standard: m/z YYY.Y → m/z ZZZ.Z |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the regression line.
-
Method Validation Protocol
Any analytical method intended for regulatory submission must be validated to demonstrate its suitability for the intended purpose.[6][15] The validation should be performed according to ICH Q2(R2) guidelines.[4][5]
Caption: Key parameters for analytical method validation.
Summary of Validation Characteristics and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (for Bioanalysis) |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix components, metabolites, or impurities. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy | To measure the closeness of the determined value to the true value. | Mean concentration of QC samples at ≥3 levels should be within ±15% of the nominal value. |
| Precision | To assess the degree of scatter between a series of measurements (repeatability and intermediate precision). | Coefficient of variation (CV) for QC samples should be ≤15% (≤20% at LLOQ). |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Analyte response is ≥5 times the blank response. Accuracy and precision criteria are met (±20%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, temperature, mobile phase composition) are slightly varied. |
References
-
Wagh, S. S., Kothari, S., & Lokhande, M. V. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 10(6), 26-31. [Link]
-
Rice, K. D., et al. (2011). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. ACS Medicinal Chemistry Letters. [Link]
-
Al-Sarraf, H. A. (2002). A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 1025-1032. [Link]
-
ResearchGate. (2025). RP-HPLC analysis of acebrophylline in API and capsule dosage form. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. [Link]
-
Pesek, J. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 31(6). [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for 2,3-Benzofuran. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
PubChem. (n.d.). 3-((3-Bromo-4-methylbenzyl)oxy)azetidine. National Center for Biotechnology Information. [Link]
-
Gu, H., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 5(4). [Link]
-
Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2). [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
Costanza, J., et al. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. STAR Protocols, 4(3). [Link]
-
Dong, M. W. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]
-
Fekete, S., & Guillarme, D. (2017). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). Molecules, 22(1), 103. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Zhao, Y., & Li, B. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC North America, 39(6), 287-296. [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]
-
PubChem. (n.d.). 3-[(4-Bromothiophen-2-yl)methyl]azetidine. National Center for Biotechnology Information. [Link]
-
Mori, T., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Chemical Biology. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
ResearchGate. (2025). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]
-
Chan, C. C. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
-
Wang, G., Hsieh, Y., & Korfmacher, W. A. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Agilent. [Link]
-
Slideshare. (2013). Mass Spectrometry analysis of Small molecules. Slideshare. [Link]
-
Wikipedia. (n.d.). Azetidine. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bioagilytix.com [bioagilytix.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Azetidine - Wikipedia [en.wikipedia.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. 3-((3-Bromo-4-methylbenzyl)oxy)azetidine | C11H14BrNO | CID 131054196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. uab.edu [uab.edu]
- 15. fda.gov [fda.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 3-(4-Bromo-3-methylphenoxy)azetidine
Introduction
In the landscape of pharmaceutical development, the comprehensive characterization of drug substances and their associated impurities is of paramount importance. Regulatory bodies worldwide mandate stringent control over impurities, which can originate from starting materials, by-products of the manufacturing process, or degradation of the active pharmaceutical ingredient (API). Robust, sensitive, and specific analytical methods are therefore essential to ensure the safety, efficacy, and quality of pharmaceutical products. This application note details the development and protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 3-(4-Bromo-3-methylphenoxy)azetidine, a key intermediate or potential impurity in drug synthesis.
The rationale behind developing both HPLC-UV and LC-MS methods is twofold. HPLC with UV detection serves as a reliable and routine quality control tool for quantification and purity assessment due to its robustness and cost-effectiveness. LC-MS, with its superior sensitivity and specificity, is indispensable for the definitive identification and characterization of trace-level impurities and for providing structural confirmation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical and efficient method development. For this compound, the following predicted properties were considered:
| Property | Predicted Value | Implication for Method Development |
| Molecular Weight | 256.14 g/mol | Suitable for both HPLC and LC-MS analysis. |
| pKa (basic) | ~8.5 - 9.5 | The azetidine nitrogen is basic. At pH values significantly below the pKa, the molecule will be protonated and highly polar. This influences the choice of mobile phase pH and column chemistry for optimal retention and peak shape in reversed-phase chromatography. |
| logP | ~2.5 - 3.5 | Indicates moderate lipophilicity, making it well-suited for reversed-phase HPLC. |
| UV λmax | ~275-285 nm | The substituted benzene ring is the primary chromophore. A predicted UV maximum in this range allows for sensitive detection using a standard UV detector. |
These properties are estimated based on the structure and publicly available data for similar compounds. Experimental verification is recommended.
HPLC Method Development and Protocol
Rationale for Method Development
The primary objective for the HPLC method is to achieve a robust, reproducible, and stability-indicating separation of this compound from its potential process-related impurities and degradation products. A reversed-phase approach was selected due to the analyte's moderate lipophilicity.
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and provides a good starting point. Given the presence of a halogenated aromatic ring, a column with phenyl-hexyl ligands could also be considered to enhance selectivity through π-π interactions.
-
Mobile Phase Selection: A mixture of water and a miscible organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC. Acetonitrile was chosen for its lower viscosity and UV transparency. To ensure good peak shape for the basic azetidine moiety, a buffer is necessary to control the pH of the aqueous portion of the mobile phase. A pH of around 7 was selected to keep the analyte in its neutral form, promoting retention on the nonpolar stationary phase. A phosphate buffer is a suitable choice for this pH range.
-
Detection Wavelength: Based on the predicted UV spectrum, a detection wavelength of 280 nm was chosen to provide good sensitivity. A photodiode array (PDA) detector is recommended during method development to confirm the optimal wavelength and to assess peak purity.
HPLC Protocol
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, water, and potassium phosphate monobasic.
-
0.45 µm membrane filters for mobile phase and sample filtration.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70% B, 18-20 min: 30% B, 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 280 nm |
| Run Time | 25 minutes |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation (as per ICH Q2(R1) Guidelines):
A full validation of this method should be performed to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. This is typically achieved through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
LC-MS Method for Confirmation and Sensitive Quantification
Rationale for Method Development
The LC-MS method is designed for the unambiguous identification of this compound and its related impurities, especially at trace levels. The high sensitivity and selectivity of mass spectrometry make it the gold standard for this purpose.
-
Ionization Technique: Electrospray ionization (ESI) is the preferred ionization method for polar and semi-polar small molecules and is well-suited for this analyte.[1] Given the basic nature of the azetidine nitrogen, positive ion mode is expected to yield a strong signal for the protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is highly recommended. HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities and confirming the identity of the main component.[2] Tandem mass spectrometry (MS/MS) capabilities are also essential for structural elucidation of impurities by analyzing their fragmentation patterns.
-
Liquid Chromatography: The HPLC method developed previously can be directly coupled to the mass spectrometer. However, it is important to use a volatile buffer, such as ammonium formate or ammonium acetate, instead of a non-volatile phosphate buffer, which can contaminate the ion source.
LC-MS Protocol
Instrumentation and Consumables:
-
LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size for UHPLC compatibility).
-
LC-MS grade acetonitrile, water, and ammonium formate.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 20% B, 1-10 min: 20-80% B, 10-12 min: 80% B, 12-13 min: 20% B, 13-15 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | m/z 50-500 |
| Data Acquisition | Full Scan and Data-Dependent MS/MS |
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
For impurity profiling, a direct injection of this solution may be appropriate. For quantitative analysis, dilute the stock solution to the desired concentration range (e.g., 1-1000 ng/mL) using the initial mobile phase composition as the diluent.
Visualization of Analytical Workflow
Caption: Workflow for the analysis of this compound.
Logical Flow of Method Development
Caption: Logical flow for HPLC and LC-MS method development.
Conclusion
This application note provides a comprehensive guide to the development of robust HPLC-UV and LC-MS methods for the analysis of this compound. The presented protocols are based on a sound understanding of the analyte's physicochemical properties and established chromatographic principles. The HPLC method is suitable for routine quality control, while the LC-MS method provides definitive identification and characterization of the analyte and its potential impurities. Adherence to the principles of method validation as outlined by the ICH is crucial to ensure the reliability and regulatory acceptance of these analytical procedures.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
-
Lee, T. Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. 2016; 17-18: 29-35. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. John Wiley & Sons. 2011. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
-
PubChem. Azetidine. National Center for Biotechnology Information. [Link]
-
Molinspiration Cheminformatics. Calculation of Molecular Properties and Bioactivity Score. [Link]
-
Chemicalize. pKa, logP, logD and other property calculation. ChemAxon. [Link]
-
Spectra Prediction. UV-adVISor. [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]
Sources
Application Notes & Protocols: The Strategic Role of Azetidines in Modern Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Why Azetidines?
In the landscape of medicinal chemistry, the four-membered, nitrogen-containing heterocyclic scaffold known as azetidine has emerged as a uniquely powerful tool.[1][2] Positioned between the highly strained, reactive aziridines and the more flexible, larger pyrrolidines, azetidines occupy a "sweet spot" of conformational rigidity and metabolic stability.[2][3][4] This inherent structure confers several advantageous properties that medicinal chemists can strategically leverage to overcome common drug design challenges.
Historically, the synthesis of this strained ring system was a significant hurdle, limiting its widespread adoption.[2][5] However, recent breakthroughs in synthetic methodologies have made functionalized azetidines far more accessible, unlocking their full potential.[3][6][7] Consequently, the azetidine motif is now a key component in several FDA-approved drugs and a growing number of clinical candidates across diverse therapeutic areas, including oncology, inflammation, and central nervous system (CNS) disorders.[1][2][8]
This guide provides an in-depth exploration of the strategic applications of azetidines, detailed protocols for their synthesis and incorporation, and case studies illustrating their impact on successful drug discovery programs.
Part 1: Strategic Applications of Azetidines in Medicinal Chemistry
The unique structural and physicochemical properties of the azetidine ring allow it to play several critical roles in molecular design.
Bioisosteric Replacement and Scaffold Hopping
Azetidines serve as excellent bioisosteres for a variety of common chemical motifs, enabling chemists to modulate properties while maintaining or improving biological activity.[9]
-
Replacement for Saturated and Aromatic Rings: Azetidines can replace larger, more flexible rings like piperidines and pyrrolidines to impart conformational constraint.[10] This rigidity can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty of binding to a target and potentially increasing potency.[11] Spirocyclic azetidines have been successfully used as bioisosteres for morpholine and piperazine moieties.[12][13]
-
Three-Dimensional Exit Vectors: Unlike flat aromatic rings, the puckered, three-dimensional nature of the azetidine ring allows substituents to be projected into new regions of chemical space. This provides novel "exit vectors" for extending a molecule, enabling chemists to probe new interactions within a target's binding pocket and escape existing patent landscapes.
-
Improving Physicochemical Properties: Replacing lipophilic groups (like a tert-butyl or phenyl ring) with a polar azetidine scaffold can significantly improve aqueous solubility and reduce lipophilicity (LogP).[9] This is a critical strategy for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
Modulation of Physicochemical and Pharmacokinetic Properties
The incorporation of an azetidine ring can have a profound and beneficial impact on a drug candidate's overall profile.[1][6]
-
Enhanced Metabolic Stability: The azetidine ring itself is generally stable to oxidative metabolism.[9] Its rigid structure can also shield adjacent functional groups from metabolic enzymes, improving the half-life of a compound. Several approved drugs, including Baricitinib and Cobimetinib, leverage azetidine motifs to enhance metabolic stability and receptor selectivity.[1][6]
-
Increased Solubility: As a polar, hydrogen-bond accepting scaffold, azetidine introduction typically increases the aqueous solubility of a molecule, which can improve oral bioavailability.[9]
-
Tuning Basicity (pKa): The nitrogen atom in an azetidine ring is basic, but its pKa is influenced by ring strain and substitution. This allows for fine-tuning of a molecule's basicity, which is crucial for controlling properties like cell permeability, target engagement, and off-target activities.
Case Studies: FDA-Approved Drugs Featuring Azetidines
The real-world impact of azetidines is best illustrated by their presence in marketed therapeutics.
| Drug Name | Therapeutic Area | Role of the Azetidine Moiety |
| Zavzpret™ (zavegepant) | Migraine | A key structural component of this third-generation CGRP receptor antagonist.[14] |
| Inlyta® (axitinib) | Oncology (Renal Cell Carcinoma) | Part of the core scaffold, contributing to the drug's potent and selective inhibition of VEGFR tyrosine kinases.[15][16] |
| Cotellic® (cobimetinib) | Oncology (Melanoma) | The azetidine ring enhances metabolic stability and provides a vector for key binding interactions with the MEK1/2 kinase.[1][6] |
| Xeljanz® (tofacitinib) | Rheumatoid Arthritis | While the core is a pyrrolopyrimidine, related JAK inhibitors have utilized azetidine rings to improve selectivity and pharmacokinetic properties.[4] |
| Azelnidipine | Hypertension | A foundational example of an azetidine-containing drug, where the ring is integral to its function as a calcium channel blocker.[1][3][11] |
Case Study Deep Dive: Zavegepant (Zavzpret)
Zavegepant is a potent calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[14][17] CGRP is a neuropeptide heavily implicated in the pathophysiology of migraine.[18] By blocking the CGRP receptor, zavegepant prevents the downstream signaling that leads to the intense pain of a migraine attack.[17][18][19] The drug is formulated as a nasal spray, allowing for rapid absorption and a fast onset of action, with peak plasma concentrations observed at approximately 30 minutes.[20][19] The complex heterocyclic core, which includes an azetidine moiety, was optimized for high-affinity, reversible binding to the CGRP receptor.[18]
Part 2: Experimental Protocols
The following protocols provide detailed, validated methodologies for the synthesis of a key azetidine building block and its subsequent functionalization.
Protocol: Synthesis of N-Boc-3-hydroxyazetidine
This protocol describes a common and reliable method for preparing a versatile azetidine intermediate from a commercially available starting material. The Boc (tert-butyloxycarbonyl) protecting group is ideal for its stability under many reaction conditions and its facile removal under acidic conditions.
Rationale: The synthesis proceeds via catalytic hydrogenation to remove the diphenylmethyl (benzhydryl) protecting group, followed by in-situ protection of the newly freed secondary amine with Di-tert-butyl dicarbonate (Boc₂O). This one-pot procedure is efficient and avoids the isolation of the potentially unstable free azetidine.
Materials:
-
1-(Diphenylmethyl)-3-hydroxyazetidine (or its HCl salt)
-
Methanol (MeOH), anhydrous
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Palladium on carbon (10% Pd/C)
-
Celite®
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or balloon hydrogenation setup
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware (funnels, beakers, graduated cylinders)
Step-by-Step Procedure:
-
Hydrogenolysis: To a solution of 1-(diphenylmethyl)-3-hydroxyazetidine (1.0 eq) in methanol, carefully add 10% Pd/C catalyst (typically 10% by weight of the starting material).
-
Secure the flask to the hydrogenation apparatus. Purge the vessel with hydrogen gas, then pressurize to 30-50 psi (or use a hydrogen balloon).
-
Stir the reaction vigorously at room temperature for 16-24 hours, monitoring the uptake of hydrogen.
-
Scientist's Note: The reaction progress can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.
-
-
Filtration and Boc Protection: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.[21]
-
Combine the filtrates and add Di-tert-butyl dicarbonate (1.2-1.5 eq). Stir the solution at room temperature for 1-3 hours.[21]
-
Scientist's Note: The reaction can be monitored by TLC. The product, N-Boc-3-hydroxyazetidine, is significantly less polar than the intermediate 3-hydroxyazetidine.
-
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of 30-50% ethyl acetate in hexanes) to yield N-Boc-3-hydroxyazetidine as a white solid or colorless oil.
Characterization and Quality Control (Self-Validation):
-
¹H NMR (CDCl₃): Expect characteristic peaks for the Boc group (~1.45 ppm, 9H, s), the azetidine ring protons (multiplets between 3.8-4.2 ppm), and the hydroxyl proton (a broad singlet).
-
LC-MS: Confirm the expected mass for the product [M+H]⁺ or [M+Na]⁺ and assess purity.
Protocol: Incorporation of Azetidine via Amide Coupling
This protocol describes the coupling of a carboxylic acid to a 3-aminoazetidine derivative, a common method for integrating the azetidine scaffold into a larger molecule.
Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid by forming an active ester, which then readily reacts with the amine. DIEA is used as a non-nucleophilic base to neutralize any acid formed and to deprotonate the amine salt if used as a starting material.
Materials:
-
N-Boc-3-aminoazetidine
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Activation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature. This pre-activation step forms the active ester.[22]
-
Coupling: Add a solution of N-Boc-3-aminoazetidine (1.05 eq) in a small amount of anhydrous DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Scientist's Note: The acid and base washes remove unreacted starting materials and coupling byproducts.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired azetidine-containing amide.
Part 3: Visualizations and Logical Workflows
Diagrams help to conceptualize the strategic integration of azetidines in a drug discovery cascade.
Drug Discovery Workflow
The following diagram illustrates a typical workflow where an azetidine scaffold is introduced to optimize a lead compound.
Caption: Workflow for introducing an azetidine as a bioisostere.
Bioisosteric Replacement Strategy
This diagram visualizes the concept of using a 3-substituted azetidine as a three-dimensional bioisostere for a para-substituted phenyl ring, altering molecular shape and vectors.
Caption: Azetidine as a 3D bioisostere for a phenyl ring.
Conclusion and Future Outlook
Azetidines have transitioned from a synthetic curiosity to a mainstay scaffold in modern medicinal chemistry. Their unique ability to confer rigidity, enhance metabolic stability, improve solubility, and provide novel three-dimensional character makes them an invaluable tool for drug designers.[1][6] As synthetic methods continue to evolve, allowing for even more diverse and complex substitution patterns, the application of azetidines is set to expand further.[3][23] Researchers and drug development professionals who master the strategic application and synthesis of these powerful four-membered rings will be well-equipped to design the next generation of innovative and effective therapeutics.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. Retrieved from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal. Retrieved from [Link]
-
Examples of azetidine‐based bioisosters. ResearchGate. Retrieved from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. Retrieved from [Link]
-
Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. Retrieved from [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. Retrieved from [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Azetidines of pharmacological interest. (2021). PubMed. Retrieved from [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Retrieved from [Link]
-
Zavegepant. Wikipedia. Retrieved from [Link]
-
Zavegepant (ZAVZPRET) National Drug Monograph August 2023. VA.gov. Retrieved from [Link]
-
Zavzpret (zavegepant): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). GoodRx. Retrieved from [Link]
-
Methods for the synthesis of azetidines. ResearchGate. Retrieved from [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. (2025). ResearchGate. Retrieved from [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. Retrieved from [Link]
-
Mechanism of Action (MOA). ZAVZPRET® (zavegepant). Retrieved from [Link]
-
A Comprehensive Review of Zavegepant as Abortive Treatment for Migraine. (2022). PMC - NIH. Retrieved from [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. Retrieved from [Link]
-
Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. Retrieved from [Link]
-
Scheme 42. Synthesis of peptides containing N-Boc-3-aminoazetidine moiety. ResearchGate. Retrieved from [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. Retrieved from [Link]
-
Examples of biologically active drug leads containing azetidine[³]. ResearchGate. Retrieved from [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Experimental Procedures. The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. Retrieved from [Link]
-
Axitinib. PubChem - NIH. Retrieved from [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. Retrieved from [Link]
-
The Polymerization of Azetidines and Azetidine Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
INLYTA® (axitinib) Mechanism Of Action. Pfizer. Retrieved from [Link]
-
Structures of some azetidine‐based drugs. ResearchGate. Retrieved from [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Retrieved from [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PubMed. Retrieved from [Link]
-
Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. (2013). NIH. Retrieved from [Link]
-
Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. ResearchGate. Retrieved from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Azetidines - Enamine [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Zavegepant - Wikipedia [en.wikipedia.org]
- 15. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Zavzpret (zavegepant): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. A Comprehensive Review of Zavegepant as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. zavzpret.pfizerpro.com [zavzpret.pfizerpro.com]
- 20. va.gov [va.gov]
- 21. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 22. rsc.org [rsc.org]
- 23. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Leveraging 3-(4-Bromo-3-methylphenoxy)azetidine in Fragment-Based Screening for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments" (typically with a molecular weight < 300 Da), against a biological target.[2][3] These fragments, due to their smaller size and reduced complexity, can explore chemical space more effectively and often exhibit higher-quality interactions with the target protein. While these initial interactions are typically weak, with dissociation constants (Kd) in the micromolar to millimolar range, they provide high-quality starting points for optimization into potent, drug-like molecules.[2][4] This approach often results in lead compounds with superior physicochemical properties and ligand efficiencies.[3]
Azetidines, saturated four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry.[5][6] Their rigid, three-dimensional structure makes them particularly valuable in FBDD.[7][8] This conformational rigidity reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and providing clear structural vectors for chemical elaboration.[7] The inclusion of an azetidine motif can enhance key drug-like properties such as solubility, metabolic stability, and receptor selectivity, as evidenced by their presence in several FDA-approved drugs.[5]
This application note provides a detailed guide to the use of 3-(4-Bromo-3-methylphenoxy)azetidine , a representative azetidine-containing fragment, in a typical FBDD campaign. We will explore its structural rationale and provide step-by-step protocols for its application in a screening cascade involving primary screening by Surface Plasmon Resonance (SPR), orthogonal validation by Nuclear Magnetic Resonance (NMR) spectroscopy, and structural elucidation by X-ray crystallography.
The Profile of a Promising Fragment: this compound
The selection of fragments for a screening library is a critical determinant of success in an FBDD campaign. This compound embodies several key features that make it an excellent candidate for screening:
-
Structural Rigidity and 3D Character: The azetidine ring provides a conformationally constrained scaffold, presenting its substituents in well-defined vectors.[7] This sp3-rich core is a desirable feature in modern drug discovery, moving away from the "flatland" of aromatic-heavy compounds.[8]
-
Multiple Interaction Points: The fragment offers a variety of potential interaction points with a target protein:
-
The azetidine nitrogen can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor.
-
The ether oxygen is a hydrogen bond acceptor.
-
The aromatic ring can engage in π-stacking or hydrophobic interactions.
-
The bromine atom can form halogen bonds, which are increasingly recognized as important and specific interactions in drug design.
-
The methyl group provides a hydrophobic interaction point.
-
-
Vectors for Elaboration: The azetidine nitrogen provides a clear and synthetically tractable point for chemical modification, allowing for the "growing" of the fragment into more potent compounds once a binding mode is confirmed.[9]
Physicochemical Properties
| Property | Value (Predicted) | Significance in FBDD |
| Molecular Weight | ~256.12 g/mol | Falls within the typical range for fragments (<300 Da).[2] |
| cLogP | ~2.5 | Indicates good solubility and potential for cell permeability. |
| Hydrogen Bond Donors | 1 (on the azetidine N) | Provides a key interaction point. |
| Hydrogen Bond Acceptors | 2 (azetidine N and ether O) | Offers multiple opportunities for polar interactions. |
| Rotatable Bonds | 2 | Low number of rotatable bonds indicates conformational rigidity.[7] |
A Validated Workflow for Fragment Screening
A robust FBDD campaign relies on a cascade of biophysical techniques to identify and validate hits, minimizing the risk of false positives.[3][10] The workflow presented here utilizes highly sensitive and orthogonal methods to ensure high-quality, actionable data.
Figure 2: Workflow for hit validation using STD-NMR.
Protocol 3: Structural Elucidation with X-Ray Crystallography
For validated hits, X-ray crystallography provides the ultimate confirmation of binding and delivers a high-resolution 3D structure of the protein-fragment complex. [][12]This structural information is invaluable for the subsequent hit-to-lead optimization phase, allowing for rational, structure-guided design of more potent compounds. [1][9][] Objective: To determine the precise binding mode of this compound within the target protein's binding site.
Materials & Reagents:
-
Highly purified and concentrated target protein, prone to crystallization
-
Validated fragment hit
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (in-house or synchrotron beamline access)
Methodology:
-
Co-crystallization or Soaking:
-
Crystal Soaking (preferred for fragments): Grow apo-crystals of the target protein. Prepare a solution of the fragment (typically 1-10 mM) in a cryoprotectant-containing buffer. Transfer the apo-crystals into this solution and allow them to soak for a period ranging from minutes to hours. [1] * Co-crystallization: Mix the protein with a molar excess of the fragment prior to setting up crystallization trials. This is often less successful for weak-binding fragments.
-
-
X-ray Diffraction Data Collection:
-
Flash-cool the soaked or co-crystals in liquid nitrogen.
-
Collect X-ray diffraction data using a suitable X-ray source. The high throughput and intensity of synchrotron beamlines are often necessary for fragment screening projects. [13]
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure, typically by molecular replacement using the known apo-protein structure.
-
Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment. Specialized software can help detect the low-occupancy binding typical of fragments. [1] * Refine the model of the protein-fragment complex. The final structure will reveal the specific amino acid residues involved in binding, the orientation of the fragment, and the key interactions (hydrogen bonds, hydrophobic contacts, halogen bonds) that stabilize the complex.
-
Conclusion and Future Directions
The successful identification and structural characterization of this compound binding to a target protein provides a high-quality starting point for a medicinal chemistry program. The detailed structural information obtained from X-ray crystallography allows chemists to design analogues that build upon the initial interactions, "growing" the fragment into unoccupied pockets of the binding site to enhance potency and selectivity. [9][14]The rigid azetidine core serves as an ideal anchor, ensuring that new chemical modifications are projected in a predictable manner. By following this integrated biophysical screening cascade, research teams can significantly increase the efficiency and success rate of their early-stage drug discovery efforts.
References
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Fragment-based Drug Discovery Using NMR Spectroscopy. PubMed - NIH. [Link]
-
SPR-based fragment screening: advantages and applications. PubMed. [Link]
-
NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]
-
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Fragment screening by surface plasmon resonance. SciSpace. [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC - NIH. [Link]
-
Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]
-
Fragment Screening | Drug Discovery. Sygnature Discovery. [Link]
-
Fragment HIT Identification in FBDD. CrystalsFirst. [Link]
-
Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. [Link]
-
Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
-
The XChem pipeline for fragment screening. Diamond Light Source. [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]
-
Concepts and Core Principles of Fragment-Based Drug Design. PMC - PubMed Central. [Link]
-
3-[(4-Bromothiophen-2-yl)methyl]azetidine. PubChem. [Link]
-
Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. NIH. [Link]
-
Azetidine. PubChem - NIH. [Link]
-
3-((3-Bromo-4-methylbenzyl)oxy)azetidine. PubChem. [Link]
-
Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers. [Link]
-
Fragment screening at AstraZeneca: developing the next generation biophysics fragment set. PMC - PubMed Central. [Link]
-
Fragment Based Drug Discovery with Crystallographic Fragment Screening at XChem and Beyond. Oxford Protein Informatics Group. [Link]
-
Using Fragment-Based Approaches to Discover New Antibiotics. PMC - NIH. [Link]
Sources
- 1. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Azetidines - Enamine [enamine.net]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Fragment Based Drug Discovery with Crystallographic Fragment Screening at XChem and Beyond | Oxford Protein Informatics Group [blopig.com]
- 10. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 13. youtube.com [youtube.com]
- 14. Using Fragment-Based Approaches to Discover New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of 3-(4-Bromo-3-methylphenoxy)azetidine for biological assays
Application Notes & Protocols
Abstract
The 3-phenoxyazetidine scaffold is a privileged motif in modern medicinal chemistry, appearing in a multitude of biologically active agents. Its rigid, three-dimensional structure provides a valuable vector for exiting a protein binding pocket and exploring surrounding solvent space. This document provides a comprehensive guide to the chemical derivatization of 3-(4-bromo-3-methylphenoxy)azetidine, a versatile building block for generating compound libraries for biological screening. We detail robust, field-proven protocols for palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig aminations—and provide step-by-step methodologies for subsequent evaluation in common biological assays, including kinase inhibition, G protein-coupled receptor (GPCR) binding, and cellular proliferation assays.
Introduction: The Strategic Value of the this compound Core
The azetidine ring, a four-membered saturated heterocycle, has emerged as a cornerstone in drug design, acting as a bioisostere for various functional groups and imparting favorable physicochemical properties such as improved solubility and metabolic stability. When linked to a phenoxy group at the 3-position, it creates a rigid, non-planar scaffold that is ideal for structure-activity relationship (SAR) studies.
The starting material, this compound, is of particular strategic importance. The aryl bromide serves as a highly versatile synthetic "handle" for diversification. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are among the most powerful and reliable methods for C-C and C-N bond formation in modern organic synthesis.[1][2][3] The methyl group provides a subtle steric and electronic perturbation that can be crucial for modulating target engagement. This guide focuses on leveraging this aryl bromide to rapidly generate a library of diverse analogs for biological evaluation.
Synthetic Derivatization Strategies: A Tale of Two Couplings
The primary strategy for derivatizing the this compound core involves the selective functionalization of the carbon-bromine bond. This is most efficiently achieved through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the method of choice for creating a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or boronate ester.[3][4] This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.
Causality Behind the Choice:
-
Mechanism: The reaction proceeds through a well-understood catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the activated boronic acid (borate complex) and reductive elimination to yield the product and regenerate the catalyst.[3]
-
Why it Works: The choice of a suitable palladium catalyst (e.g., Pd(dppf)Cl₂) and base (e.g., K₂CO₃, Cs₂CO₃) is critical. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step—often the rate-limiting step of the cycle.[3][5] The dppf ligand provides the necessary steric and electronic properties to stabilize the palladium intermediates and promote efficient reductive elimination.
Caption: Workflow for Suzuki-Miyaura Derivatization.
Buchwald-Hartwig Amination for C-N Bond Formation
For introducing nitrogen-based functionality, the Buchwald-Hartwig amination is the premier method. This reaction couples the aryl bromide with a primary or secondary amine, an amide, or an N-heterocycle.[1][2] It has revolutionized the synthesis of anilines and related compounds, replacing harsher, classical methods.[1]
Causality Behind the Choice:
-
Mechanism: Similar to the Suzuki coupling, the reaction begins with oxidative addition of the aryl bromide to Pd(0). The subsequent key steps involve coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.
-
Why it Works: This reaction is highly dependent on the choice of phosphine ligand and base. Sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos, BINAP) are essential to promote the reductive elimination step, which can otherwise be slow.[6] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine-palladium complex without interfering with the catalyst.[2][7]
Caption: Workflow for Buchwald-Hartwig Derivatization.
Detailed Experimental Protocols
Safety Note: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize 3-(3-methyl-4-phenylphenoxy)azetidine.
Materials:
| Reagent/Material | Supplier | Cat. No. | Quantity | Moles (mmol) |
|---|---|---|---|---|
| This compound | Commercial | N/A | 100 mg | 0.39 |
| Phenylboronic Acid | Commercial | N/A | 57 mg | 0.47 (1.2 eq) |
| Pd(dppf)Cl₂·CH₂Cl₂ | Commercial | N/A | 16 mg | 0.02 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | Commercial | N/A | 108 mg | 0.78 (2.0 eq) |
| 1,4-Dioxane | Anhydrous | N/A | 3 mL | N/A |
| Deionized Water | In-house | N/A | 1 mL | N/A |
| Microwave Vial (2-5 mL) | Commercial | N/A | 1 | N/A |
Procedure:
-
Reaction Setup: To a 2-5 mL microwave vial equipped with a magnetic stir bar, add this compound (100 mg, 0.39 mmol), phenylboronic acid (57 mg, 0.47 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (16 mg, 0.02 mmol), and potassium carbonate (108 mg, 0.78 mmol).
-
Solvent Addition: Add 1,4-dioxane (3 mL) and deionized water (1 mL).
-
Inerting: Seal the vial with a crimp cap. Evacuate and backfill the vial with nitrogen or argon gas three times. This step is crucial to prevent catalyst oxidation.
-
Reaction: Place the vial in a microwave reactor. Heat the mixture to 120 °C for 20 minutes.[8] Self-Validation: Monitor the reaction by TLC or LC-MS by taking a small aliquot. The disappearance of the starting material (Rf or retention time) and the appearance of a new, less polar spot/peak indicates a successful reaction.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize 3-(3-methyl-4-(morpholin-4-yl)phenoxy)azetidine.
Materials:
| Reagent/Material | Supplier | Cat. No. | Quantity | Moles (mmol) |
|---|---|---|---|---|
| This compound | Commercial | N/A | 100 mg | 0.39 |
| Morpholine | Commercial | N/A | 41 µL | 0.47 (1.2 eq) |
| Pd₂(dba)₃ | Commercial | N/A | 9 mg | 0.01 (2.5 mol%) |
| XPhos | Commercial | N/A | 11 mg | 0.023 (6 mol%) |
| Sodium tert-butoxide (NaOtBu) | Commercial | N/A | 53 mg | 0.55 (1.4 eq) |
| Toluene | Anhydrous | N/A | 4 mL | N/A |
| Schlenk Flask (10 mL) | Commercial | N/A | 1 | N/A |
Procedure:
-
Catalyst Pre-formation (Glovebox Recommended): To a 10 mL Schlenk flask, add Pd₂(dba)₃ (9 mg, 0.01 mmol), XPhos (11 mg, 0.023 mmol), and sodium tert-butoxide (53 mg, 0.55 mmol).
-
Reagent Addition: In the flask, add this compound (100 mg, 0.39 mmol).
-
Inerting: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Amine Addition: Add anhydrous toluene (4 mL) followed by morpholine (41 µL, 0.47 mmol) via syringe.
-
Reaction: Heat the mixture to 100 °C in an oil bath with stirring for 4-12 hours. Self-Validation: Monitor the reaction progress by LC-MS. A successful reaction will show consumption of the starting material and the formation of a product with the expected mass.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Characterization: Purify by flash chromatography and characterize as described in Protocol 1.
Application in Biological Assays
Once a library of derivatives is synthesized and characterized, the next critical step is to evaluate their biological activity. The choice of assay depends on the therapeutic hypothesis for the chemical scaffold.
Protocol 3: Kinase Inhibition Profiling (ADP-Glo™ Assay)
Rationale: The phenoxyazetidine scaffold is found in numerous kinase inhibitors. This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[9]
Principle: The assay is a two-step process. First, the kinase reaction occurs. Then, an ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal correlates with the amount of ADP produced.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) in a 384-well plate.
-
Kinase Reaction:
-
Add 2.5 µL of test compound dilution to the assay plate wells.
-
Add 2.5 µL of a solution containing the target kinase and its specific substrate peptide in reaction buffer.
-
Initiate the reaction by adding 5 µL of ATP solution (at the Kₘ concentration for the specific kinase).
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 4: GPCR Competitive Radioligand Binding Assay
Rationale: This assay determines if the synthesized compounds can bind to a specific GPCR by measuring their ability to displace a known, radiolabeled ligand.[10] It is a foundational assay for identifying new GPCR-targeted agents.[10][11]
Procedure:
-
Membrane Preparation: Use commercially available or in-house prepared cell membranes expressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine:
-
25 µL of test compound dilution.
-
25 µL of radioligand (e.g., [³H]-dopamine) at its K_d concentration.
-
50 µL of the GPCR-expressing membranes suspended in binding buffer.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Signal Detection: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each compound concentration. Plot percent specific binding versus compound concentration and fit the data to determine the IC₅₀. Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.
Protocol 5: Cellular Proliferation (MTT) Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] It is a crucial first step to understand the general effect of a compound on cells.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Caption: Principle of the MTT Cell Viability Assay.
Procedure:
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[12]
-
Compound Treatment: Remove the media and add 100 µL of fresh media containing serial dilutions of the test compounds. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.[15]
-
Solubilization: Carefully aspirate the media without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[15]
-
Data Acquisition: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a media-only control. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the EC₅₀ (the concentration that reduces cell viability by 50%).
References
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Recent progress in biological activities of synthesized phenothiazines. PubMed. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24). [Link]
-
Recent progress in assays for GPCR drug discovery. National Library of Medicine. [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. (2017-01-11). [Link]
-
Diverse biological activities displayed by phenothiazines, benzo[a]phenothiazines and benz[c]acridins (review). PubMed. [Link]
-
Development of Novel Neuroprotective Agents Targeting GPCR Using in Vitro Assays. SpringerLink. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]
-
Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PMC. (2023-02-09). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
A small molecule–kinase interaction map for clinical kinase inhibitors. Stanford University. (2005-02-13). [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PubMed Central. (2023-01-21). [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. (2012-05-01). [Link]
-
Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. NIH. (2017-07-21). [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. (2021-07-26). [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. (2011-10-25). [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Fragment-Based Design of Kinase Inhibitors: A Practical Guide. SpringerLink. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. (2024-09-16). [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. (2025-09-23). [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. (2024-03-22). [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [Link]
-
Development of new chemical derivatization assays for quantitative evaluation of chemical analytes with polar functional groups. ResearchGate. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. promega.com [promega.com]
- 10. multispaninc.com [multispaninc.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. atcc.org [atcc.org]
experimental procedure for Suzuki coupling of 3-(4-Bromo-3-methylphenoxy)azetidine
An Application Guide to the Suzuki-Miyaura Coupling of 3-(4-Bromo-3-methylphenoxy)azetidine
Introduction: Bridging Complexity and Function in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its robustness and reliability in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical research and development, where it enables the construction of complex molecular architectures from readily available building blocks.[3] This reaction's mild conditions and tolerance for a vast array of functional groups make it an indispensable tool for synthesizing biaryls and other conjugated systems prevalent in biologically active compounds.[4]
Concurrently, the strategic incorporation of unique structural motifs is a key driver of innovation in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a highly valued scaffold.[5] Its inherent ring strain and sp³-rich, rigid character can confer significant advantages to drug candidates, including enhanced metabolic stability, improved solubility, and better receptor binding selectivity compared to more conventional, flexible structures.[5] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine moiety, underscoring its therapeutic relevance.[5]
This application note provides a comprehensive, in-depth protocol for the Suzuki-Miyaura coupling of This compound . This substrate combines the synthetically versatile aryl bromide handle with the pharmacologically advantageous azetidine core. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, troubleshooting guidance, and methods for product validation.
Reaction Principle: The Palladium-Catalyzed Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the aryl bromide (this compound). This step forms a new Pd(II) intermediate.[2][6] The reactivity for this step generally follows the trend I > Br > Cl, making aryl bromides excellent substrates.[1]
-
Transmetalation : In this crucial step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process requires activation by a base, which forms a more nucleophilic boronate species, thereby facilitating the transfer.[8][9]
-
Reductive Elimination : The final step involves the two organic groups on the palladium center coupling to form the new C-C bond of the desired product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[10]
The methyl group ortho to the bromine in the substrate introduces steric hindrance, which can slow the oxidative addition step. Therefore, the choice of a bulky, electron-rich phosphine ligand is critical to promote the reaction efficiently.[11][12][13] Such ligands stabilize the palladium center and accelerate both the oxidative addition and reductive elimination steps.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be necessary for particularly challenging coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >95% | Commercial | Starting material (electrophile). |
| Arylboronic Acid | >95% | Commercial | Coupling partner (nucleophile). |
| Pd₂(dba)₃ | Catalyst Grade | Commercial | Palladium(0) pre-catalyst. |
| SPhos (or other Buchwald ligand) | >98% | Commercial | Electron-rich, bulky phosphine ligand. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Commercial | Base. Cs₂CO₃ is a viable alternative. |
| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Commercial | Primary organic solvent. |
| Deionized Water | High Purity | In-house | Co-solvent. |
| Ethyl Acetate | ACS Grade | Commercial | For work-up and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Brine (Saturated NaCl solution) | N/A | In-house | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | Drying agent. |
| Schlenk flask or reaction vial | N/A | N/A | Must allow for inert atmosphere. |
| Magnetic stir bar/plate | N/A | N/A | For agitation and heating. |
| Argon or Nitrogen Gas | High Purity | N/A | For creating an inert atmosphere. |
Experimental Workflow
Caption: A logical workflow for the Suzuki coupling experiment.
Step-by-Step Procedure
-
Reaction Setup :
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., SPhos, 2.2–4.4 mol %). Add this mixture to the Schlenk flask.
-
Rationale: Adding reagents as solids first allows for efficient removal of atmospheric oxygen. Using a slight excess of the boronic acid ensures complete consumption of the limiting bromide. The base is crucial for activating the boronic acid.[8][9]
-
-
Establish Inert Atmosphere :
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[14] Removing all oxygen is critical for catalytic turnover and reproducibility.
-
-
Solvent Addition :
-
Using a gas-tight syringe, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). The reaction concentration should be between 0.1 and 0.5 M with respect to the starting aryl bromide.
-
Rationale: Solvents must be degassed (by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen.[15] The presence of water can accelerate the reaction and help dissolve the inorganic base.[8]
-
-
Reaction Execution :
-
Place the sealed flask in a pre-heated oil bath or heating mantle set to the desired temperature (typically 80–100 °C).
-
Begin vigorous stirring to ensure the mixture is homogeneous.
-
Rationale: Heating is generally required to overcome the activation energy, especially for sterically hindered substrates.[16] Efficient stirring is necessary in the biphasic mixture to maximize interfacial contact between reagents.
-
-
Reaction Monitoring :
-
After a set time (e.g., 2 hours), briefly remove the flask from heat and take a small aliquot via syringe.
-
Quench the aliquot with a small amount of water and extract with ethyl acetate.
-
Analyze the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting bromide.
-
Continue heating and monitoring until the reaction is complete (typically 2–24 hours).
-
Rationale: Monitoring prevents unnecessary heating that could lead to product decomposition and confirms the reaction endpoint, ensuring optimal yield.[17]
-
-
Work-up Procedure :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with water and then with brine.[15]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Rationale: The aqueous washes remove the inorganic base and boron-containing byproducts, simplifying the subsequent purification step.
-
-
Purification :
-
Purify the crude residue by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes. The precise gradient should be determined by TLC analysis of the crude material.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.
-
Rationale: Chromatography is essential to remove unreacted starting materials, catalyst residues, and any side products, yielding the product with high purity.[10]
-
Data Presentation and Characterization
Optimized Reaction Parameters (Illustrative Example)
| Parameter | Condition | Rationale |
| Substrate | This compound | Sterically hindered aryl bromide. |
| Boronic Acid | Phenylboronic Acid (1.2 equiv) | Model coupling partner. |
| Catalyst | Pd₂(dba)₃ (1 mol%) | Provides active Pd(0) in situ. |
| Ligand | SPhos (2.2 mol%) | Bulky, electron-rich ligand for hindered substrates.[12] |
| Base | K₃PO₄ (2.0 equiv) | Effective base for Suzuki couplings.[14] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Common solvent system promoting dissolution and reactivity.[8] |
| Temperature | 100 °C | Ensures sufficient thermal energy for catalyst turnover. |
| Time | 12 h | Typical duration for complete conversion. |
| Yield (Isolated) | >85% (Typical) | Represents an efficient transformation. |
Product Characterization
To confirm the identity and purity of the synthesized compound, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra will confirm the molecular structure by showing the expected chemical shifts, integration values, and coupling patterns for the protons and carbons in the final product. The disappearance of the aryl C-Br signal and the appearance of new aromatic signals are key indicators.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
-
High-Performance Liquid Chromatography (HPLC) : HPLC analysis determines the purity of the final compound, typically aiming for >95% for drug discovery applications.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents (e.g., wet solvent). | 1. Ensure a thoroughly inert atmosphere; use fresh catalyst.2. Increase reaction temperature in 10 °C increments.3. Use anhydrous solvents and freshly opened reagents. |
| Dehalogenation of Starting Material | Presence of protic impurities or moisture reacting with the Pd-H species formed after oxidative addition.[1] | Use rigorously dried solvents and reagents. Ensure the inert atmosphere is maintained. |
| Homocoupling of Boronic Acid | Presence of oxygen, which can promote oxidative coupling of the boronic acid. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Difficult Purification | Boronic acid-derived impurities co-eluting with the product. | Perform an alkaline wash (e.g., dilute NaOH) during work-up to remove excess boronic acid as its water-soluble salt. |
Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate gloves.
-
Handling Reagents : Palladium catalysts and phosphine ligands can be toxic and should be handled in a fume hood. 1,4-Dioxane is a flammable solvent and a suspected carcinogen; handle with care in a well-ventilated area.
-
Inert Gas : Handle compressed gas cylinders with care and ensure they are properly secured.
-
Heating : Use a blast shield when heating sealed reaction vessels under pressure.[10]
Conclusion
This application note details a reliable and robust protocol for the Suzuki-Miyaura coupling of this compound. By carefully selecting a suitable palladium catalyst system with a bulky, electron-rich ligand and maintaining a strictly inert atmosphere, this challenging transformation can be achieved in high yield. The successful application of this protocol enables the synthesis of novel, complex molecules incorporating the pharmacologically valuable azetidine scaffold, thereby providing a powerful tool for chemists engaged in the design and development of next-generation therapeutics.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Thomas, A. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. [Link]
-
Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2022). PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. (2025). Organic Letters - ACS Publications. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
-
A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. (2025). ResearchGate. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. (2009). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). NIH. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics - ACS Publications. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (2018). PMC - PubMed Central. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). NIH. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromo-3-methylphenoxy)azetidine
Welcome to the technical support resource for the synthesis of 3-(4-Bromo-3-methylphenoxy)azetidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. The core of this synthesis is a Williamson ether synthesis, a robust but nuanced reaction that requires careful control of reagents and conditions.
Core Synthesis Pathway Overview
The most reliable and common route to this compound involves a multi-step sequence starting from commercially available azetidin-3-ol or its hydrochloride salt. The azetidine nitrogen is first protected, typically as a tert-butyloxycarbonyl (Boc) carbamate. The hydroxyl group is then activated to create a better leaving group, followed by a nucleophilic substitution with 4-bromo-3-methylphenol. The final step is the deprotection of the azetidine nitrogen.
Caption: General synthetic route for this compound.
Troubleshooting Guide: Common Yield-Related Issues
This section addresses specific problems you may encounter during the synthesis.
Q1: My Williamson ether synthesis step has a very low yield. My TLC shows unreacted 4-bromo-3-methylphenol and the activated azetidine starting material. What's going wrong?
This is the most critical step and low conversion is a frequent issue. The problem typically lies in one of three areas: phenoxide formation, solvent effects, or the leaving group.
Answer:
Low conversion in a Williamson ether synthesis points to suboptimal conditions for the S_N2 reaction. Let's break down the potential causes and solutions.
-
Inefficient Deprotonation of the Phenol: The phenolic proton of 4-bromo-3-methylphenol must be removed to form the nucleophilic phenoxide ion. Incomplete deprotonation is a primary cause of low yield.
-
Causality: The pKa of a phenol is typically around 10. The base used must be strong enough to quantitatively deprotonate it. Furthermore, protic impurities like water or residual alcohol from a previous step can consume the base, preventing complete phenoxide formation.
-
Solution:
-
Choice of Base: While very strong bases like sodium hydride (NaH) are effective, they require strictly anhydrous conditions and careful handling. A safer and often sufficient alternative is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] These bases are strong enough for phenols, especially when heated.
-
Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents. If using K₂CO₃, consider grinding it into a fine powder and drying it in an oven before use to maximize its surface area and reactivity.
-
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in an S_{N}2 reaction by solvating the ions.[2]
-
Causality: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon on the azetidine ring.
-
Solution: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are excellent choices as they solvate the cation (K⁺ or Na⁺) but leave the phenoxide nucleophile relatively "naked" and highly reactive.[1]
-
-
Poor Leaving Group Reactivity: While tosylates (-OTs) and mesylates (-OMs) are generally excellent leaving groups, their reactivity can be affected by steric hindrance.
-
Causality: The S_{N}2 reaction involves a backside attack on the carbon bearing the leaving group.[3] Although azetidine is a small ring, steric factors can still play a role.
-
Solution: Ensure the temperature is adequate. Reactions in DMF with K₂CO₃ often require heating (e.g., 60-80 °C) to achieve a reasonable reaction rate. Monitor the reaction by TLC over several hours.
-
Caption: Troubleshooting flowchart for the Williamson ether synthesis step.
Q2: Instead of activating the hydroxyl group, can I use a one-pot method like the Mitsunobu reaction?
Answer:
Yes, the Mitsunobu reaction is a powerful alternative for forming the C-O bond directly from N-Boc-azetidin-3-ol and 4-bromo-3-methylphenol.[4]
-
Mechanism & Advantage: This reaction uses a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the hydroxyl group in situ. It proceeds with a clean inversion of stereochemistry and avoids the need to isolate a potentially unstable sulfonate intermediate.[4]
-
Potential Downsides & Troubleshooting:
-
Stoichiometry is Critical: The reaction is sensitive to the stoichiometry of the reagents. Use a slight excess (1.1-1.2 eq.) of the phenol, PPh₃, and azodicarboxylate.
-
Purification Challenges: The reaction generates triphenylphosphine oxide (TPPO) and a hydrazine byproduct, which can be notoriously difficult to remove via standard silica gel chromatography.
-
Purification Solutions:
-
Crystallization: If your product is crystalline, it may be possible to crystallize it away from the byproducts.
-
Alternative Workup: After the reaction, dilute with a nonpolar solvent like hexanes or ether to precipitate out most of the TPPO, which can then be filtered off.
-
Specialized Chromatography: Using different solvent systems or chromatography phases can sometimes improve separation.
-
-
Q3: The final Boc-deprotection step with Trifluoroacetic Acid (TFA) is giving me a dark, impure product with low recovery. What should I do?
Answer:
This is a common issue when deprotecting nitrogen heterocycles. The resulting free amine can be sensitive, and the workup is crucial for obtaining a clean product.
-
Causality:
-
Degradation: The free azetidine may be unstable under strongly acidic conditions for prolonged periods or at elevated temperatures.
-
Workup Issues: The final product is a salt (e.g., trifluoroacetate or hydrochloride). It is highly polar and may have high solubility in water, leading to poor extraction into organic solvents. Evaporating the reaction mixture to dryness can result in an oily, non-crystalline residue that is difficult to handle.
-
-
Solutions & Optimization:
-
Reaction Conditions: Perform the deprotection at room temperature or cooled in an ice bath (0 °C). Monitor the reaction closely by TLC or LC-MS and stop as soon as the starting material is consumed (typically 1-2 hours).
-
Switching the Acid: Using a solution of HCl in a solvent like dioxane or diethyl ether is a common and effective alternative to TFA. This directly yields the hydrochloride salt, which is often a more stable and crystalline solid than the TFA salt.
-
Purification/Isolation Protocol:
-
After deprotection with HCl/dioxane, the product hydrochloride salt will often precipitate directly from the reaction mixture. It can be collected by filtration, washed with a nonpolar solvent (like diethyl ether or hexanes), and dried under vacuum.
-
If the product remains in solution, carefully concentrate the solvent in vacuo. Then, triturate the resulting residue with a nonpolar solvent (e.g., diethyl ether, ethyl acetate, or a hexane/ether mixture) to induce precipitation/crystallization of the salt.
-
-
Frequently Asked Questions (FAQs)
-
FAQ 1: How critical is the purity of the starting 4-Bromo-3-methylphenol?
-
Extremely critical. The primary synthesis of this reagent involves the bromination of m-cresol.[5] Potential impurities could include unreacted m-cresol or di-brominated species. These impurities can compete in the etherification step, leading to byproducts that are very difficult to separate from the final product. Always verify the purity of your starting phenol by NMR or melting point (typically 59-61 °C) before use.[6]
-
-
FAQ 2: My N-Boc-azetidin-3-ol starting material is a hydrochloride salt. Do I need to neutralize it first?
-
Yes. Before the Boc-protection step, you must neutralize the azetidin-3-ol hydrochloride salt. This is typically done by dissolving the salt in a suitable solvent and adding a base like triethylamine (TEA) or sodium hydroxide (NaOH) to liberate the free amine before adding the Boc-anhydride (Boc₂O).
-
-
FAQ 3: What are the best analytical methods to monitor this reaction sequence?
-
Thin-Layer Chromatography (TLC): Indispensable for monitoring the progress of each step. Use a solvent system like Ethyl Acetate/Hexanes. The product of the etherification step will be significantly less polar than the starting phenol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product at each stage and for identifying potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of intermediates and the final product.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-tosyloxyazetidine
-
Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-azetidin-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add p-toluenesulfonyl chloride (TsCl, ~1.1 eq.). If using DCM as the solvent, add pyridine or triethylamine (~1.5 eq.) to act as a base.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours, monitoring by TLC until the starting alcohol is consumed.
-
Workup: Quench the reaction with water. Extract the product with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can often be used directly in the next step or purified by flash chromatography if necessary.
Protocol 2: Williamson Ether Synthesis
-
Setup: In an oven-dried flask under nitrogen, add 4-bromo-3-methylphenol (1.2 eq.) and anhydrous DMF.
-
Base Addition: Add finely ground, anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Azetidine Addition: Add a solution of N-Boc-3-tosyloxyazetidine (1.0 eq.) in a small amount of anhydrous DMF.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 6-24 hours, monitoring by TLC for the disappearance of the tosylate.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Data Summary Table: Reaction Parameter Influence
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale |
| Base | NaHCO₃ or wet K₂CO₃ | Anhydrous K₂CO₃, Cs₂CO₃, or NaH | Base must be strong enough to deprotonate the phenol and free of protic impurities.[2] |
| Solvent | Ethanol, Methanol | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity of the phenoxide. |
| Temperature | Room Temperature | 60 - 80 °C | Provides activation energy for the S{N}2 reaction to proceed at a reasonable rate. |
| Leaving Group | -OH (hydroxyl) | -OTs (tosylate), -OMs (mesylate) | Sulfonates are excellent leaving groups, whereas -OH is a very poor one.[7] |
References
-
Ningbo Inno Pharmchem Co.,Ltd. 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. Available from: [Link]
-
Jakhar, K. Williamson Ether Synthesis. Available from: [Link]
-
Ottokemi. 4-Bromo-3-methylphenol, 98%. Available from: [Link]
-
TSI Journals. Synthesis and characterization of 3-phenylthio/3-phenoxyazetidine-2-one. Available from: [Link]
- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
Cgemtarget. 4-Bromo-3-methylphenol CAS NO. 14472-14-1 C7H7BrO. Available from: [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]
-
Taylor & Francis. Williamson ether synthesis – Knowledge and References. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Bromo-3-methylphenol CAS NO. 14472-14-1 C7H7BrO China Manufacturers Suppliers Factory Exporter [dgtbcb.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-(4-Bromo-3-methylphenoxy)azetidine
Introduction: This guide provides in-depth troubleshooting for the purification of 3-(4-Bromo-3-methylphenoxy)azetidine, a key intermediate in pharmaceutical research. The unique structure of this compound, featuring a basic azetidine ring and a bromo-aromatic group, presents specific challenges. This document offers scientifically-grounded solutions to common issues encountered during its isolation and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude product is contaminated with 4-bromo-3-methylphenol. What is the most efficient removal method?
Answer: The most effective method to remove the unreacted phenolic starting material is by performing an aqueous base wash, a technique known as acid-base extraction.
Scientific Rationale: 4-bromo-3-methylphenol is acidic due to the hydroxyl group on the aromatic ring (pKa ≈ 10). Your target compound, this compound, is basic due to the secondary amine in the azetidine ring (pKa of azetidine ≈ 8-9).[1][2] By washing an organic solution of your crude product with a basic aqueous solution (e.g., 1M NaOH), you selectively deprotonate the phenol. This forms the sodium phenoxide salt, which is highly soluble in the aqueous layer and can be easily separated, while your basic amine product remains in the organic layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with 1M sodium hydroxide (NaOH) solution. Typically, use a volume of base solution equal to one-third of the organic layer volume.
-
Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer containing the phenoxide impurity.
-
Repeat: Repeat the base wash (Step 2 & 3) one or two more times to ensure complete removal of the phenol.[3]
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the phenol-free crude product.
FAQ 2: I'm attempting flash column chromatography on silica gel, but my product is streaking badly or not eluting. What's wrong?
Answer: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.[4][5][6][7] The issue stems from the interaction between the basic azetidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[5][6] This strong acid-base interaction leads to irreversible adsorption, peak tailing (streaking), or complete retention of the compound on the column.[4][7]
Solutions:
-
Mobile Phase Modification (Amine Additive):
-
Rationale: Adding a small amount of a competing base, like triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your mobile phase can neutralize the acidic silanol sites.[4][5][8] This allows your target compound to elute properly without strong ionic interactions.
-
Protocol: Prepare your eluent (e.g., a hexane/ethyl acetate mixture) and add 0.5-1% (v/v) of triethylamine. Use this amine-modified eluent to equilibrate the column and to run the separation.
-
-
Alternative Stationary Phases:
-
Rationale: Using a less acidic or basic stationary phase avoids the problematic interaction altogether.
-
Options:
-
Troubleshooting Decision Workflow
Caption: Decision tree for troubleshooting amine purification by chromatography.
FAQ 3: My product appears pure by NMR, but it degrades over a few days. Is this compound unstable?
Answer: Yes, the azetidine ring is susceptible to degradation, particularly under acidic conditions.[1][9] The four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more liable to ring-opening reactions than larger heterocycles like pyrrolidine.[10]
Mechanism of Degradation: Acid-mediated decomposition is a known stability issue for azetidines.[1] Protonation of the azetidine nitrogen makes the ring more susceptible to nucleophilic attack, leading to ring-opening. Trace amounts of acid (e.g., residual HCl from a salt formation/breakage step, or acidic impurities) can catalyze this degradation over time.
Stabilization and Storage Protocol:
-
Ensure Neutrality: After purification, ensure the final product is free from any acidic residue. If purification was performed using reversed-phase HPLC with acidic modifiers (like TFA or formic acid), it is crucial to perform a subsequent base wash on the pooled fractions.
-
Inert Atmosphere: Amines can react with atmospheric CO₂ to form carbamates.[8] Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).
-
Low Temperature: Store the compound at low temperatures (-20°C is recommended for long-term storage) to slow the rate of any potential decomposition reactions.
-
Protect from Light: While not specific to azetidines, it is good practice to store organic compounds in amber vials to protect them from light-induced degradation.
FAQ 4: Can I purify this compound by recrystallization? If so, what solvents should I try?
Answer: Recrystallization is an excellent option for purifying solid organic compounds and is often used to obtain highly pure material after initial cleanup by extraction or chromatography.[11][12][13] The key is finding a suitable solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[14][15]
Solvent Selection Strategy: Given the structure (aromatic ether, secondary amine), a good starting point is to test moderately polar to polar solvents.
Recommended Solvents for Screening:
| Solvent System | Rationale |
|---|---|
| Isopropanol / Water | Isopropanol should dissolve the compound when hot. Adding water as an anti-solvent upon cooling can induce crystallization. |
| Toluene | The aromatic nature of toluene may provide good solubility at high temperatures for the bromo-aromatic portion of the molecule. |
| Ethyl Acetate / Hexanes | A very common and effective system. Dissolve the compound in a minimum of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy (the cloud point), then allow to cool slowly.[15] |
| Acetonitrile | A polar aprotic solvent that is often a good choice for compounds with moderate polarity. |
Recrystallization Protocol:
-
Solvent Test: In a small test tube, add ~20-30 mg of your crude solid. Add a potential solvent dropwise until the solid just dissolves at the solvent's boiling point.
-
Cooling: Remove the test tube from heat and let it cool to room temperature, then place it in an ice bath. Observe if crystals form. The ideal solvent will yield a large amount of solid crystals upon cooling.
-
Bulk Recrystallization: Once a good solvent is found, dissolve the bulk of your material in a minimal amount of the boiling solvent in an Erlenmeyer flask.[12][14]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature to form large, pure crystals. Then, place it in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Purification Workflow Diagram
Caption: General purification workflow for this compound.
References
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.ACS Medicinal Chemistry Letters.
- Removal of unreacted phenol from 3-(Phenoxymethyl)azetidine synthesis.BenchChem.
- How do I purify ionizable organic amine compounds using flash column chromatography?Biotage.
- Is there an easy way to purify organic amines?Biotage.
-
Why Do Amines Adhere To Silica Gel Columns? Chemistry For Everyone - YouTube. Available at: [Link]
-
The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Available at: [Link]
-
Azetidine: Basicity and Preparation. YouTube. Available at: [Link]
- Optimization of reaction conditions for azetidine synthesis.BenchChem.
-
Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Purification: How To - Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mt.com [mt.com]
- 14. youtube.com [youtube.com]
- 15. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of 3-(4-Bromo-3-methylphenoxy)azetidine
Welcome to the technical support guide for the synthesis of 3-(4-Bromo-3-methylphenoxy)azetidine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, addresses frequently encountered challenges, and explains the chemical principles behind the formation of common side products. Our goal is to empower you to optimize your reaction conditions, maximize yield, and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of this compound, typically achieved via a Williamson ether synthesis, is a robust reaction. However, like any multi-step synthesis involving strained rings and reactive intermediates, it is susceptible to specific side reactions. This guide will help you identify and mitigate these issues.
The core reaction involves the coupling of a nucleophilic phenoxide with an electrophilic azetidine. A common route is the reaction of 4-bromo-3-methylphenol with an N-protected 3-halo- or 3-sulfonyloxy-azetidine, followed by deprotection.
Q1: My reaction yield is low, and analysis of the crude product shows a significant amount of unreacted 4-bromo-3-methylphenol. What are the likely causes?
This is a common issue often related to incomplete activation of the nucleophile or a suboptimal reaction environment.
Root Cause Analysis:
-
Inefficient Deprotonation: The phenoxide is the active nucleophile. Incomplete deprotonation of the 4-bromo-3-methylphenol starting material is a primary cause of low conversion. This can be due to a base that is too weak, insufficient equivalents of base, or the presence of moisture which quenches the base.[1][2]
-
Poor Leaving Group on Azetidine: If you are starting from N-Boc-3-hydroxyazetidine, the hydroxyl group is a very poor leaving group for an SN2 reaction.[2] It must be activated, typically by converting it to a sulfonate ester (mesylate, tosylate) or by using an in-situ method like the Mitsunobu reaction.[2][3] If using a 3-haloazetidine, iodide is a better leaving group than bromide or chloride.[4]
-
Suboptimal Solvent: The choice of solvent is critical for SN2 reactions. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity.[2] Polar aprotic solvents are highly recommended.[1][2]
Troubleshooting Protocol:
-
Base Selection & Handling: For phenols, bases like potassium carbonate (K₂CO₃) are often sufficient and safer than highly reactive bases like sodium hydride (NaH).[2] However, NaH ensures irreversible deprotonation.[1] Always use freshly opened or properly stored anhydrous base and solvents.
-
Azetidine Activation:
-
Pre-activation (Recommended): Convert N-Boc-3-hydroxyazetidine to N-Boc-3-iodoazetidine[5][6] or N-Boc-3-mesyloxyazetidine in a separate step before adding the phenoxide. This provides a clean, activated electrophile.
-
In-situ Activation: If performing a one-pot reaction from the hydroxy-azetidine, ensure complete conversion to the sulfonate ester before adding the phenol.
-
-
Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1][7] These solvents solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion "naked" and highly nucleophilic.[1]
-
Temperature Control: Gently heating the reaction (e.g., 50-80 °C) can increase the rate.[7] However, avoid excessively high temperatures, which can promote side reactions.[2]
Q2: I'm observing an impurity with a mass that is double the mass of my azetidine starting material. What is this byproduct?
This impurity is likely a dimer of the azetidine electrophile, formed via self-condensation.
Mechanism of Formation: If a small amount of un-deprotected N-H azetidine is present (or formed via side reactions), its nitrogen can act as a nucleophile. This nucleophilic azetidine can then attack another molecule of the activated azetidine electrophile (e.g., N-Boc-3-iodoazetidine), leading to the formation of a dimer. This is more prevalent if the primary nucleophile (the phenoxide) is not present in sufficient concentration or reactivity.
Mitigation Strategy:
-
Controlled Addition: Add the activated azetidine electrophile slowly to the pre-formed phenoxide solution. This ensures that the azetidine molecule is more likely to encounter the intended phenoxide nucleophile rather than another azetidine molecule.
-
Ensure Complete Phenoxide Formation: Before adding the azetidine electrophile, ensure the complete deprotonation of the phenol by allowing sufficient time for it to react with the base.
Q3: My LC-MS shows a peak with the correct mass for the product, but the ¹H NMR spectrum is complex, suggesting an isomer. What could this be?
While the Williamson ether synthesis strongly favors O-alkylation, the phenoxide ion is an ambident nucleophile, meaning it can also react through a carbon atom on the aromatic ring (C-alkylation).
Root Cause Analysis:
-
C-Alkylation: Nucleophilic attack can occur at the carbon atom ortho to the hydroxyl group, leading to the formation of a 2-azetidinyl-4-bromo-3-methylphenol isomer. This side reaction is less common but can be promoted by certain solvents and counter-ions that favor C-alkylation.[1]
Identification and Resolution:
-
Spectroscopic Analysis:
-
¹H NMR: The desired O-alkylated product will show the azetidine CH-O proton signal at a characteristic downfield shift (~4.5-5.0 ppm). The C-alkylated isomer will lack this signal and instead show a new proton signal on the azetidine ring attached to the carbon, and the phenolic -OH proton will still be present (and exchangeable with D₂O).
-
¹³C NMR & HMBC: These 2D NMR techniques can definitively confirm the connectivity by showing the correlation between the azetidine C3 carbon and either the phenoxy oxygen (O-alkylation) or the aromatic C2 carbon (C-alkylation).
-
-
Purification: The two isomers generally have different polarities. Flash column chromatography on silica gel is the most effective method for separation.[8] A gradient elution system (e.g., hexanes/ethyl acetate) should provide adequate separation.
Q4: During the final Boc-deprotection step with strong acid (e.g., TFA), my product degrades, and I see multiple new peaks in the LC-MS. What is happening?
The four-membered azetidine ring is strained (~25.4 kcal/mol) and can be susceptible to ring-opening under harsh conditions, particularly strong acids.[9][10][11]
Mechanism of Degradation: Under strongly acidic conditions (like neat TFA), the azetidine nitrogen is protonated. This makes the ring more susceptible to nucleophilic attack. The counter-ion (e.g., trifluoroacetate) or other nucleophiles present in the mixture can attack one of the ring carbons, leading to irreversible ring-opening and the formation of various chain-like byproducts.[9][12][13]
Troubleshooting Protocol:
-
Milder Deprotection Conditions:
-
HCl in Dioxane/Methanol: A common and effective alternative is using a solution of HCl (e.g., 4M) in an organic solvent like 1,4-dioxane or methanol at room temperature or 0 °C. This is typically less harsh than neat TFA.
-
Control Temperature: Perform the deprotection at 0 °C to room temperature. Avoid heating unless absolutely necessary, as elevated temperatures can accelerate degradation.[8]
-
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. As soon as the starting material is consumed, proceed with the workup immediately to prevent prolonged exposure to the acidic conditions.
-
Workup: Quench the reaction by adding a base (e.g., saturated NaHCO₃ solution or Et₃N) to neutralize the acid before concentration and extraction.
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic pathway versus the key side reactions discussed.
Caption: Desired reaction pathway versus common side reactions.
Summary Table of Potential Side Products
| Side Product | Common Cause | Identification Method | Recommended Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction (poor base, solvent, or leaving group). | LC-MS, TLC, ¹H NMR | Use polar aprotic solvent (DMF, DMSO), a strong base (NaH), and an activated azetidine (e.g., 3-iodo or 3-mesyloxy).[1][2] |
| C-Alkylated Isomer | Ambident nature of phenoxide nucleophile. | ¹H NMR (loss of -OCH signal, presence of phenolic -OH), 2D NMR (HMBC). | Purification via silica gel column chromatography. Reaction conditions generally favor O-alkylation. |
| Azetidine Dimer | Self-condensation of the azetidine electrophile. | LC-MS (Mass = 2 x Azetidine precursor - H). | Slow addition of the activated azetidine to the pre-formed phenoxide solution. |
| Ring-Opened Products | Harsh acidic conditions during Boc-deprotection. | LC-MS (multiple new masses), complex ¹H NMR. | Use milder deprotection reagents (e.g., HCl in dioxane), control temperature (0 °C), and minimize reaction time.[8][9] |
| Elimination Product (Azetine) | E2 elimination competing with SN2, promoted by heat.[8] | LC-MS (Mass = Product - HBr), ¹H NMR (alkene signals). | Lower reaction temperature. This is less common for azetidines than for larger rings or acyclic halides.[1][2] |
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues in your synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]
- 6. N-Boc-3-iodoazetidine [oakwoodchemical.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage conditions for 3-(4-Bromo-3-methylphenoxy)azetidine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(4-bromo-3-methylphenoxy)azetidine. It covers critical aspects of stability, storage, and troubleshooting to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on the structural characteristics of the molecule and general handling procedures for similar compounds, we recommend the following storage conditions to maximize shelf-life and prevent degradation.
While specific stability data for this compound is not extensively published, supplier recommendations for structurally related compounds often include "cold-chain transportation."[1][2] Furthermore, safety data sheets for other functionalized azetidines, such as azetidine-3-carboxylic acid, specify storage at -20°C for periods up to a month.[3]
Recommended Storage Protocol:
-
Long-term Storage (months to years): Store in a tightly sealed container at -20°C, protected from light and moisture.
-
Short-term Storage (days to weeks): Refrigeration at 2-8°C is acceptable.
-
Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which could lead to hydrolysis.
| Condition | Temperature | Duration | Rationale |
| Long-Term | -20°C | Months - Years | Minimizes potential degradation pathways by reducing molecular motion and reaction kinetics. |
| Short-Term | 2°C to 8°C | Days - Weeks | Adequate for brief periods, but not recommended for archival storage. |
| Working Solution | Varies (Solvent Dependent) | Hours - Days | Prepare fresh daily. If storage is necessary, store in a tightly capped vial at 2-8°C and protect from light. |
Q2: What are the primary signs of degradation for this compound?
A2: Visual inspection and analytical characterization are key to identifying potential degradation.
-
Visual Cues: Any change in the physical appearance of the compound, such as discoloration (e.g., developing a yellowish or brownish tint) or changes in consistency (e.g., clumping of a solid), may indicate degradation.
-
Analytical Confirmation: The most reliable method is to periodically check the purity of the compound using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new peaks or signals relative to a reference standard is a definitive sign of degradation.
Q3: What are the potential degradation pathways for this compound?
A3: The structure of this compound contains two primary moieties susceptible to degradation: the strained azetidine ring and the aryl ether linkage.
-
Azetidine Ring Opening: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic attack, particularly under acidic conditions.[4][5] Protonation of the azetidine nitrogen increases its electrophilicity, facilitating ring-opening by nucleophiles present in the reaction mixture (e.g., water, solvents, or other reagents).[6][7] This is a well-documented instability for many N-substituted azetidines.[6]
-
Aryl Ether Cleavage: The ether linkage can be cleaved under strongly acidic conditions, often requiring potent reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).[8][9] While generally stable under neutral and basic conditions, prolonged exposure to strong acids could lead to the formation of 4-bromo-3-methylphenol and 3-hydroxyazetidine.
Below is a diagram illustrating a potential acid-catalyzed degradation pathway.
Caption: Decision workflow for troubleshooting product loss.
Troubleshooting Steps:
-
Avoid Strong Acid Washes:
-
During the workup, avoid washing the organic layer with strongly acidic solutions. If a wash is necessary to remove basic impurities, use a milder alternative like a saturated ammonium chloride solution and minimize contact time.
-
-
Use a Basic Wash First:
-
Consider washing with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any residual acid from the reaction before washing with water or brine.
-
-
pH Monitoring:
-
If possible, monitor the pH of the aqueous layer during extraction to ensure it remains neutral or slightly basic.
-
-
Temperature Control During Workup:
-
Perform extractions at room temperature or below to slow potential degradation.
-
References
Sources
- 1. 954223-42-8|3-(4-Bromo-2-methylphenoxy)azetidine|BLDpharm [bldpharm.com]
- 2. 1146960-47-5|3-(4-Bromo-2-(tert-butyl)phenoxy)azetidine|BLD Pharm [bldpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
troubleshooting failed reactions involving 3-(4-Bromo-3-methylphenoxy)azetidine
Welcome to the technical support center for 3-(4-Bromo-3-methylphenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues encountered during reactions involving this versatile building block. The question-and-answer format is structured to address specific experimental failures, explaining the underlying chemical principles and offering validated solutions to get your research back on track.
I. General Handling and Stability FAQs
Question 1: My starting material, this compound, appears to be degrading upon storage. What are the optimal storage conditions?
Answer: this compound is a secondary amine and an aryl bromide. While generally stable, long-term storage at room temperature, especially when exposed to light and air, can lead to gradual degradation. The primary amine is susceptible to oxidation and reaction with atmospheric carbon dioxide.
-
Recommended Storage: For long-term stability, store the compound at 2-8°C under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber vial to protect it from light.
-
Short-Term Handling: For routine laboratory use, it can be handled on the bench, but prolonged exposure to the atmosphere should be avoided. It is good practice to re-purge the vial with an inert gas before sealing for storage after each use.
II. Troubleshooting Failed Cross-Coupling Reactions
The 4-bromo-3-methylphenyl moiety of the molecule is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Failures in these reactions are common and can often be resolved with careful optimization.
A. Suzuki-Miyaura Coupling Failures
Question 2: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing no product formation, only starting material recovery.
Answer: This is a frequent issue in Suzuki couplings and can stem from several factors related to catalyst activity, reaction conditions, and reagent quality.
Troubleshooting Workflow:
Minimizing side reactions in Suzuki-Miyaura coupling.
-
Homocoupling of Boronic Acid: This often occurs when the transmetalation is slow or when oxygen is present.
-
Solution: Use a more active ligand (e.g., XPhos, SPhos) to accelerate the catalytic cycle. Ensure rigorous exclusion of oxygen.
-
-
Debromination (Hydrodehalogenation): This side reaction can be promoted by certain palladium-hydride species that can form in the reaction mixture.
-
Solution: The choice of base and solvent can influence this. Sometimes, using a weaker base or a different solvent system can mitigate this issue. Additionally, ensuring the boronic acid is of high quality and readily available for transmetalation can reduce the lifetime of intermediates that lead to debromination.
-
B. Buchwald-Hartwig Amination Failures
Question 4: I am trying to couple a primary or secondary amine with this compound using Buchwald-Hartwig conditions, but the reaction is sluggish and gives a low yield.
Answer: Buchwald-Hartwig aminations are powerful but highly sensitive to the choice of catalyst, ligand, and base. The azetidine nitrogen in your starting material can also potentially coordinate to the palladium center, complicating the reaction.
Troubleshooting a Failed Buchwald-Hartwig Amination:
1. Catalyst and Ligand Selection: This is the most critical parameter for a successful Buchwald-Hartwig amination.
-
Rationale: The ligand plays a key role in promoting both the oxidative addition of the aryl bromide and the reductive elimination of the desired amine. For sterically hindered or electron-rich aryl bromides, specialized ligands are necessary.
-
Recommendations:
| Ligand | Characteristics and Applications |
| Josiphos-type ligands | Effective for a broad range of aryl bromides and amines. |
| Buchwald Biarylphosphine Ligands (e.g., XPhos, RuPhos) | Highly active for coupling primary and secondary amines, even with challenging substrates. |
| N-Heterocyclic Carbene (NHC) Ligands | Form very stable and active catalysts, often allowing for lower catalyst loadings. |
2. Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.
-
Common Choices: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).
-
Important Consideration: NaOtBu is a very strong base and can be sensitive to moisture. Ensure it is handled in a glovebox or under a stream of inert gas.
3. Potential for Aryl Ether Cleavage: While less common under typical Buchwald-Hartwig conditions, cleavage of the aryl ether bond is a potential side reaction, especially with nickel catalysts or under harsh conditions.
-
Symptoms: Formation of 3-hydroxyazetidine derivatives or other unexpected byproducts.
-
Mitigation: Use milder reaction conditions (lower temperature) and avoid overly harsh bases if possible. Palladium catalysts are generally less prone to inducing C-O bond cleavage than nickel catalysts. [1][2]
III. Troubleshooting Reactions at the Azetidine Nitrogen
Question 5: I am attempting to N-alkylate or N-acylate the azetidine nitrogen of this compound, but the reaction is incomplete or gives multiple products.
Answer: Reactions at the azetidine nitrogen can be influenced by steric hindrance from the 3-phenoxy group and the basicity of the nitrogen.
Troubleshooting N-Functionalization:
1. Incomplete Reaction:
-
Cause: Insufficient reactivity of the electrophile or inadequate base strength. The secondary amine of the azetidine is basic but may require a stronger external base to be fully deprotonated for reaction with weak electrophiles.
-
Solutions:
-
For Alkylation: Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide). Include a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate to scavenge the acid byproduct.
-
For Acylation: Use a more reactive acylating agent (e.g., acyl chloride instead of an anhydride). The reaction with acyl chlorides is often rapid and may not require an additional base, as the starting amine is basic enough.
-
2. Multiple Products:
-
Cause: Over-alkylation or side reactions if the electrophile has multiple reactive sites.
-
Solutions:
-
Use a 1:1 stoichiometry of the amine and the alkylating agent.
-
Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of double alkylation (if applicable to the electrophile).
-
Question 6: I am trying to remove an N-Boc protecting group from a derivative of this compound using standard acidic conditions (e.g., TFA in DCM), but I am observing low yields or decomposition.
Answer: While N-Boc deprotection is a standard transformation, the stability of the azetidine ring and the aryl ether linkage under acidic conditions must be considered.
Troubleshooting N-Boc Deprotection:
-
Potential Issue 1: Azetidine Ring Opening: The strained four-membered ring can be susceptible to cleavage under strongly acidic conditions, although it is more stable than an aziridine ring. [3]* Potential Issue 2: Side Reactions from the tert-Butyl Cation: The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings. [4]* Recommendations for Milder Deprotection:
| Reagent/Condition | Rationale |
| 4M HCl in 1,4-Dioxane | Often a cleaner alternative to TFA, with the product precipitating as the hydrochloride salt. [5] |
| Aqueous Phosphoric Acid | A mild and effective reagent for Boc deprotection that is tolerated by many other functional groups. [6] |
| Thermal Deprotection | Heating the N-Boc protected compound in a high-boiling solvent (e.g., toluene, xylene) can induce thermolytic deprotection, avoiding acidic reagents altogether. |
IV. Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with an arylboronic acid.
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio). The final concentration of the aryl bromide should be around 0.1 M.
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Boc Deprotection with HCl in Dioxane
-
Dissolve the N-Boc protected this compound derivative in a minimal amount of a co-solvent like methanol or dichloromethane if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
If the product precipitates as the hydrochloride salt, it can be collected by filtration, washed with cold diethyl ether, and dried.
-
Alternatively, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.
V. References
-
Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192.
-
BenchChem. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
-
Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 48(6), 1717–1725.
-
Ly, N. T., Thaxton, A., & Trudell, M. L. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE.
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
-
Organic-Chemistry.org. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
-
Cernak, T., Dykstra, K. D., & Krska, S. W. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9819–9822.
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
-
ACS GCI Pharmaceutical Roundtable. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553–7561.
-
Sigma-Aldrich. (n.d.). Boc-deprotection-methods.
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
Kumbhar, S. P. (2022). synthesis and pharmacological screening of 2-azetidinone derivatives: as a novel anticonvulsant. Neuroquantology, 20(10), 3096–3104.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
-
Slanina, T., & Ghorai, M. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2646–2667.
-
Sowiński, P., & Jewgiński, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2243.
-
Reddit. (2024). Struggling with Suzuki Reaction.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation
Welcome to the technical support center for the optimization of reaction conditions for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles. Azetidines are prized in medicinal chemistry for their ability to impart favorable physicochemical properties, such as increased metabolic stability and improved solubility.[1][2] However, the formation of the strained four-membered ring can be challenging, often competing with other reaction pathways.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Azetidine
Symptom : After performing the reaction and analyzing the crude mixture (e.g., by NMR or LC-MS), the desired azetidine product is present in low yield or is not detected at all.
Potential Causes & Solutions :
-
Poor Leaving Group Activation: In classical intramolecular cyclizations of γ-amino alcohols, the hydroxyl group must be converted into a good leaving group (e.g., tosylate, mesylate).[4] Incomplete activation will result in unreacted starting material.
-
Troubleshooting Steps:
-
Verify Activation: Confirm the formation of the sulfonate ester by taking an aliquot of the reaction mixture and analyzing it by TLC or NMR before proceeding with the cyclization step.
-
Optimize Activation Conditions: Ensure you are using a sufficient excess of the sulfonyl chloride and base (e.g., triethylamine, pyridine). The reaction may require cooling to 0 °C to prevent side reactions.
-
Alternative Activation Methods: Consider using alternative activating agents like triflic anhydride for more hindered alcohols.
-
-
-
Inappropriate Base Selection: The choice of base is critical for the intramolecular nucleophilic substitution. A base that is too weak may not sufficiently deprotonate the amine, while a base that is too strong or sterically hindered can promote elimination reactions.
-
Troubleshooting Steps:
-
Base Strength: For N-alkyl or N-aryl azetidines, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often effective. For N-sulfonylated precursors, a weaker base like potassium carbonate (K₂CO₃) may be sufficient.
-
Steric Hindrance: If elimination is a significant side reaction, consider using a less sterically hindered base.
-
-
-
Unfavorable Reaction Kinetics: The formation of a four-membered ring is entropically disfavored.[1]
-
Troubleshooting Steps:
-
Increase Temperature: Gently heating the reaction can often overcome the activation energy barrier for ring closure. However, be cautious, as excessive heat can lead to decomposition or side product formation. Microwave irradiation has been shown to be effective in some cases.[3]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions.
-
-
-
Substrate Decomposition: Azetidine rings can be susceptible to ring-opening under certain conditions, particularly acidic environments.[5]
-
Troubleshooting Steps:
-
pH Control: Ensure the workup and purification conditions are not strongly acidic. A mild basic wash (e.g., saturated sodium bicarbonate solution) during workup may be necessary.
-
Protecting Group Strategy: The choice of nitrogen protecting group can significantly impact the stability of the azetidine ring. Electron-withdrawing groups like sulfonyl groups can increase the stability of the ring.
-
-
Issue 2: Formation of Pyrrolidine as a Major Byproduct
Symptom : The primary product observed is the five-membered pyrrolidine ring instead of the desired four-membered azetidine.
Potential Causes & Solutions :
-
Competing 5-endo-tet Cyclization: The formation of a five-membered ring can be thermodynamically favored over the four-membered ring.[4]
-
Troubleshooting Steps:
-
Substrate Stereochemistry: In certain reactions, such as the lanthanide-catalyzed aminolysis of epoxy amines, the stereochemistry of the starting material dictates the regioselectivity. For instance, cis-isomers may preferentially form azetidines, while trans-isomers yield pyrrolidines.[4][6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled formation of the azetidine over the thermodynamically favored pyrrolidine.
-
Catalyst Selection: In catalyst-driven reactions, the choice of catalyst can influence the regioselectivity of the ring closure.
-
-
Issue 3: Difficulty with Mitsunobu Reaction for Azetidine Formation
Symptom : Attempting an intramolecular Mitsunobu reaction to form the azetidine ring results in low conversion or the formation of side products.
Potential Causes & Solutions :
-
Reagent Quality and Stoichiometry: The Mitsunobu reaction is sensitive to the quality of the reagents, particularly the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh₃).[7][8]
-
Troubleshooting Steps:
-
Reagent Purity: Use freshly opened or purified reagents. Triphenylphosphine can oxidize to triphenylphosphine oxide over time.
-
Stoichiometry: It is common to use a slight excess (1.2-1.5 equivalents) of the azodicarboxylate and phosphine. In some difficult cases, a larger excess may be required.[8]
-
-
-
Order of Addition: The order in which the reagents are added can impact the outcome of the reaction.[7]
-
Troubleshooting Steps:
-
Standard Protocol: Typically, the alcohol, nucleophilic nitrogen (as a sulfonamide or other protected form), and triphenylphosphine are dissolved in a suitable solvent (e.g., THF), and the azodicarboxylate is added slowly at 0 °C.[7]
-
Pre-formation of the Betaine: In some cases, pre-mixing the triphenylphosphine and azodicarboxylate before adding the amino alcohol substrate may improve the yield.[7]
-
-
-
Acidity of the Nitrogen Nucleophile: The nitrogen nucleophile must have a pKa of approximately 13 or lower to be effective in the Mitsunobu reaction.[9]
-
Troubleshooting Steps:
-
Protecting Group Choice: N-sulfonyl groups (e.g., tosyl, nosyl) are commonly used as they increase the acidity of the N-H bond. Simple alkylamines are generally not acidic enough.
-
-
Issue 4: Challenges with Aza Paternò-Büchi Reactions
Symptom : Low yields or undesired side reactions when attempting a [2+2] photocycloaddition to form an azetidine.
Potential Causes & Solutions :
-
E/Z Isomerization of the Imine: Upon photoexcitation, imines can undergo E/Z isomerization, which is a competing and often dominant relaxation pathway that does not lead to product formation.[10]
-
Troubleshooting Steps:
-
-
Low Quantum Yield: The efficiency of the photocycloaddition can be inherently low.
-
Troubleshooting Steps:
-
Triplet Sensitizers: The use of a triplet sensitizer, such as acetone, can improve the efficiency of the reaction by promoting intersystem crossing to the reactive triplet state.[10]
-
Optimized Light Source: Ensure the wavelength of the light source is appropriate for the excitation of the chromophore or photocatalyst.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the azetidine ring?
A1: The primary methods for constructing the azetidine ring involve intramolecular cyclization reactions. Key strategies include:
-
Intramolecular cyclization of γ-haloamines or activated γ-amino alcohols: This is a classical and widely used approach where a 3-amino-1-propanol derivative is activated (e.g., by conversion of the alcohol to a good leaving group like a tosylate or mesylate) and then cyclized in the presence of a base.[3][4]
-
Palladium-catalyzed intramolecular C-H amination: This modern method allows for the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate, often using a directing group.[12]
-
Lanthanide-catalyzed intramolecular aminolysis of epoxides: Lewis acids like Lanthanum(III) triflate can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines.[6]
-
[2+2] Photocycloadditions (Aza Paternò-Büchi reaction): This reaction involves the photocycloaddition between an imine and an alkene to yield azetidines.[10][13]
Q2: How do I choose the right nitrogen protecting group for my azetidine synthesis?
A2: The choice of protecting group is crucial and depends on the synthetic route and desired final product.
-
N-Sulfonyl groups (e.g., tosyl, nosyl): These are excellent choices for intramolecular cyclizations as they activate the nitrogen nucleophile and are generally stable to the reaction conditions. They can often be removed under reductive conditions.
-
N-Boc (tert-butyloxycarbonyl): The Boc group is widely used in organic synthesis due to its ease of introduction and removal under acidic conditions. It can be suitable for certain azetidine syntheses, but care must be taken to avoid cleavage during the reaction or workup.[14]
-
N-Benzyl: This group is stable to a wide range of reaction conditions and can be removed by hydrogenolysis.
Q3: What are the best solvents for azetidine ring formation?
A3: The optimal solvent depends on the specific reaction.
-
For SN2-type intramolecular cyclizations, polar aprotic solvents like THF, DMF, or DMSO are generally preferred as they can accelerate the reaction rate.
-
For reactions involving organometallic reagents or catalysts, ethereal solvents like THF or diethyl ether are common.
-
In some cases, such as the La(OTf)₃-catalyzed aminolysis of epoxides, chlorinated solvents like 1,2-dichloroethane (DCE) have been found to be optimal.[6]
Q4: Can I synthesize an unsubstituted N-H azetidine directly?
A4: Direct synthesis of N-H azetidines can be challenging due to the low nucleophilicity of the primary amine and potential for side reactions. A more common and reliable approach is to synthesize an N-protected azetidine and then remove the protecting group in a final step.[12]
Experimental Protocols
Protocol 1: Synthesis of N-Tosylazetidine from 3-Amino-1-propanol
This protocol outlines the classical two-step approach for the synthesis of a protected azetidine.
Step 1: Tosylation of 3-Amino-1-propanol
-
To a solution of 3-amino-1-propanol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude O-tosylated intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude O-tosylated intermediate in a suitable solvent such as THF.
-
Add a strong base, for example, sodium hydride (1.2 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-tosylazetidine.
Protocol 2: Lanthanide-Catalyzed Synthesis of 3-Hydroxyazetidine
This protocol is adapted from the La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine.[6]
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE), add La(OTf)₃ (10 mol%).
-
Reflux the reaction mixture and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3-hydroxyazetidine.
Data Presentation
Table 1: Common Solvents and Bases for Intramolecular Cyclization
| Solvent | Dielectric Constant | Common Bases | Notes |
| Tetrahydrofuran (THF) | 7.5 | NaH, KOtBu, LiHMDS | Good general-purpose solvent. |
| Dimethylformamide (DMF) | 37 | K₂CO₃, Cs₂CO₃ | Highly polar, can accelerate SN2 reactions. |
| Acetonitrile (MeCN) | 37.5 | K₂CO₃, DBU | Polar aprotic solvent. |
| Toluene | 2.4 | NaH, KOtBu | Non-polar, may require higher temperatures. |
Visualizations
Diagram 1: General Strategies for Azetidine Synthesis
Caption: Overview of common synthetic routes to the azetidine ring.
Diagram 2: Troubleshooting Workflow for Low Azetidine Yield
Caption: A step-by-step guide for troubleshooting low-yielding azetidine synthesis reactions.
References
- BenchChem. (2025). Optimization of reaction conditions for azetidine synthesis. BenchChem.
- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286.
- Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299.
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Review of 3-substituted azetidine synthesis methods. BenchChem.
- Hoye, A. T., & Dinsmore, C. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- O'Brien, P., & Unthank, M. G. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 10-13.
- Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions.
- Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions.
- Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia.
- Reddit. (2018). Mitsunobu reaction issues. Reddit.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry.
- Kelly, C. B., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596–1600.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
preventing decomposition of 3-(4-Bromo-3-methylphenoxy)azetidine
Welcome to the technical support center for 3-(4-Bromo-3-methylphenoxy)azetidine. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling, storage, and experimental use. Below you will find in-depth troubleshooting guides and frequently asked questions to proactively address challenges you may encounter.
I. Troubleshooting Guide: Diagnosing and Resolving Compound Instability
This section addresses specific experimental issues. Each solution is grounded in the fundamental chemical principles governing the stability of this compound.
Scenario 1: Rapid degradation observed in protic or acidic media.
-
Question: I dissolved my sample of this compound in a solution with a pH below 6 (e.g., for salt formation or in an acidic reaction medium), and subsequent analysis by LC-MS showed multiple new peaks and a significant decrease in the parent compound. What is happening and how can I prevent it?
-
Answer & Scientific Explanation: The core of this issue lies in the inherent ring strain of the four-membered azetidine ring.[1] This strain makes the ring susceptible to nucleophilic attack and subsequent ring-opening. Under acidic conditions, the lone pair of electrons on the azetidine nitrogen is protonated, forming an azetidinium ion. This protonation dramatically increases the ring strain and activates the C-N bonds, making the ring an excellent electrophile. Even weak nucleophiles, such as water or alcohols present in the solvent, can then attack a ring carbon, leading to irreversible ring-opening. The general stability of azetidine derivatives is low in acidic conditions (pH < 5).[1]
The likely degradation product is a substituted 1-(4-bromo-3-methylphenoxy)-3-aminopropan-2-ol derivative, formed by the nucleophilic attack of a solvent molecule.
Preventative Measures & Protocols:
-
Avoid Strong Acids: Whenever possible, avoid the use of strong Brønsted acids. If an acid is required, use the weakest acid that can achieve the desired chemical transformation.
-
Use Aprotic Solvents: For reactions or dilutions, prefer aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)) over protic solvents (e.g., Methanol, Water).
-
Low Temperature: If acidic conditions are unavoidable, perform the reaction at the lowest possible temperature (e.g., 0 °C or -78 °C) to decrease the rate of the decomposition reaction.
-
pH Monitoring: If working in an aqueous or partially aqueous system, maintain a pH between 6 and 8 for maximal stability.[1]
-
Salt Conversion as the Final Step: If a salt form is required, consider it as the final step before use and store the compound as the free base for long-term stability.
DOT Diagram: Acid-Catalyzed Decomposition Pathway
-
Scenario 2: Gradual sample discoloration and appearance of impurities during storage.
-
Question: My solid sample of this compound, which was initially a white powder, has turned slightly yellow/brown after several weeks on the shelf. NMR analysis shows small, unidentified peaks. What is causing this degradation?
-
Answer & Scientific Explanation: This degradation is likely due to a combination of atmospheric exposure, light, and temperature. Two primary pathways should be considered:
-
Oxidation: The phenoxy ether linkage and the azetidine ring can be susceptible to slow oxidation by atmospheric oxygen, leading to colored impurities. This process can be accelerated by exposure to light and ambient heat.
-
Photodecomposition: The bromo-aromatic moiety of the molecule can absorb UV light. This absorption can lead to the homolytic cleavage of the Carbon-Bromine bond, generating radical species. These highly reactive radicals can then initiate a cascade of decomposition reactions, including polymerization, leading to discoloration and complex impurity profiles. The photodegradation of polybrominated diphenyl ethers via debromination is a well-documented phenomenon. [2][3][4] Preventative Measures & Protocols:
-
Inert Atmosphere: Always store the compound under an inert atmosphere, such as argon or nitrogen. This minimizes contact with oxygen and moisture.
-
Light Protection: Store the vial in a light-blocking container (e.g., an amber vial) and keep it in a dark place, such as a cabinet or freezer.
-
Temperature Control: For long-term storage, keep the compound at low temperatures. A freezer at -20°C is ideal. For short-term benchtop use, keep the amount minimal and return the main stock to the freezer promptly.
-
Aliquotting: Upon receiving the compound, it is best practice to aliquot it into smaller, single-use quantities. This prevents repeated warming/cooling cycles and atmospheric exposure of the bulk material.
-
II. Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for this compound?
-
A1: Based on the chemical properties of azetidines and bromo-aromatic compounds, the following conditions are recommended to maximize shelf-life: [1] * Temperature: -20°C (long-term); 2-8°C (short-term).
-
Atmosphere: Under a dry, inert gas (Argon or Nitrogen).
-
Light: Protected from light in an amber vial.
-
Moisture: Keep in a tightly sealed container to prevent hydrolysis.
-
-
-
Q2: Which solvents are recommended for dissolving this compound for experimental use?
-
A2: Aprotic solvents are generally preferred.
-
Good Compatibility: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
-
Use with Caution: Protic solvents like methanol, ethanol, and water should be used with caution, especially if the solution is to be stored for any length of age, due to the risk of solvolysis. Ensure the pH is neutral if using aqueous solutions.
-
-
-
Q3: How can I monitor the purity and stability of my compound over time?
-
A3: Regular analytical checks are crucial.
-
HPLC/LC-MS: This is the most effective method. A decrease in the area of the main peak and the emergence of new peaks are clear indicators of degradation.
-
¹H NMR: Comparing a current NMR spectrum to a reference spectrum of a fresh sample can reveal new signals corresponding to impurities.
-
-
-
Q4: Could impurities from the synthesis be affecting the stability of my compound?
-
A4: Yes, residual catalysts or reagents can accelerate decomposition. The synthesis of 3-phenoxyazetidines often involves either a Mitsunobu reaction or a two-step process via a sulfonate ester intermediate. Potential problematic residues could include:
-
Residual Acid/Base: Trace amounts of acid or base from the final deprotection or workup steps can catalyze hydrolysis or ring-opening.
-
Palladium Catalysts: If any cross-coupling reactions were used to introduce the bromo-substituent, residual palladium could catalyze undesired side reactions.
-
It is recommended to use highly pure starting material (>98%) for sensitive experiments.
-
-
III. Data Summary & Protocols
Table 1: Recommended Storage Conditions
| Parameter | Long-Term Storage (> 1 month) | Short-Term Storage (< 1 month) | Benchtop Use |
| Temperature | -20°C | 2-8°C | Room Temperature |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) | Air (minimize exposure time) |
| Light | Amber vial, in the dark | Amber vial, in the dark | Minimize direct light exposure |
| Container | Tightly sealed vial with PTFE cap | Tightly sealed vial with PTFE cap | Tightly sealed vial |
Protocol 1: Quantitative ¹H NMR (qNMR) for Purity Assessment
This protocol provides a method to accurately determine the purity of your this compound sample.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Analytical balance
-
NMR spectrometer
Procedure:
-
Prepare the Internal Standard Stock: Accurately weigh ~20 mg of the internal standard into a vial and dissolve it in a precise volume (e.g., 1.00 mL) of the chosen deuterated solvent.
-
Prepare the Sample: Accurately weigh ~10-15 mg of your azetidine compound into a clean NMR tube.
-
Combine and Analyze: Transfer a precise volume (e.g., 0.500 mL) of the internal standard stock solution into the NMR tube containing your compound. Ensure complete dissolution.
-
Acquire Spectrum: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 30 seconds to ensure accurate integration.
-
Calculate Purity: Use the following formula:
Purity (%) = ( (I_analyte / N_analyte) / (I_std / N_std) ) * ( (MW_analyte / m_analyte) / (MW_std / m_std) ) * 100
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
References
- BenchChem. (2025). Troubleshooting 3-Phenoxyazetidine instability in solution. BenchChem Technical Support Center.
-
Zhang, H., et al. (2018). Enhanced photoreduction degradation of polybromodiphenyl ethers with Fe3O4-g-C3N4 under visible light irradiation. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Enhanced photoreduction degradation of polybromodiphenyl ethers with Fe3O4-g-C3N4 under visible light irradiation. PubMed Central. Available at: [Link]
- An, T., et al. (2012). Important role of reaction field in photodegradation of deca-bromodiphenyl ether: Theoretical and experimental investigations of solvent effects. Environmental Science & Technology.
-
Stapleton, H. M., et al. (2009). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate. Environmental Science & Technology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enhanced photoreduction degradation of polybromodiphenyl ethers with Fe3O4-g-C3N4 under visible light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-(4-Bromo-3-methylphenoxy)azetidine Synthesis
Welcome to the technical support center for the synthesis of 3-(4-bromo-3-methylphenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Purity of this key intermediate is paramount, and this resource provides in-depth, field-proven insights to help you identify, control, and manage impurities effectively.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis, which typically follows a Williamson ether synthesis pathway. This involves the SN2 reaction of a deprotonated phenol with an activated azetidine, such as an N-protected 3-iodo or 3-tosyloxyazetidine.[1][2]
Q1: My reaction shows low conversion with a significant amount of unreacted 4-bromo-3-methylphenol remaining. What are the likely causes and how can I improve the yield?
A1: Low conversion in this Williamson ether synthesis is typically traced back to three main factors: incomplete deprotonation of the phenol, insufficient reactivity of the azetidine electrophile, or suboptimal reaction conditions.
Probable Causes & Solutions:
-
Incomplete Deprotonation: The phenoxide is the active nucleophile in this SN2 reaction.[2] If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be too low, leading to a sluggish reaction.
-
Solution: Ensure you are using at least one full equivalent of a suitable base. For aryl ethers, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are often effective.[3] For more robust deprotonation, a stronger base like sodium hydride (NaH) can be used, which irreversibly deprotonates the alcohol.[3][4] However, exercise caution as stronger bases can promote side reactions.
-
-
Poor Leaving Group on Azetidine: The SN2 reaction rate is highly dependent on the quality of the leaving group.[2] If you are using a substrate like 3-chloroazetidine, the reaction may be very slow.
-
Solution: Employ an azetidine derivative with a better leaving group. N-Boc-3-iodoazetidine or N-Boc-3-tosyloxyazetidine are excellent choices as iodide and tosylate are superb leaving groups, facilitating a faster SN2 displacement.[2]
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical.
-
Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[3][4] These solvents effectively solvate the cation of the base (e.g., K⁺), leaving a more "naked" and highly reactive phenoxide anion.[4] Increasing the temperature, typically to between 50-100 °C, will increase the reaction rate.[4] However, be aware that excessively high temperatures can favor elimination side reactions.[1][4]
-
Q2: My LC-MS analysis shows a significant byproduct with a mass corresponding to the starting phenol plus two azetidine units. What is this impurity and how can I prevent it?
A2: This impurity is likely a result of C-alkylation competing with the desired O-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at an activated carbon on the aromatic ring.[1][3]
Probable Cause & Prevention:
-
C-Alkylation: The phenoxide anion has electron density on the oxygen atom as well as delocalized into the aromatic ring, particularly at the ortho and para positions. While O-alkylation is generally favored, C-alkylation can occur, especially under certain conditions.
-
Prevention Strategy: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Less polar, aprotic solvents can sometimes favor C-alkylation. Sticking to highly polar aprotic solvents like DMF or DMSO is recommended.[3] Additionally, ensuring the complete solubility of the phenoxide salt is important. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can sometimes be employed to improve the reaction's selectivity and efficiency.
-
Q3: I'm observing an impurity that I suspect is N-alkylated 4-bromo-3-methylphenol, where the azetidine nitrogen has attacked the phenol ring. Is this possible and how do I avoid it?
A3: While direct N-arylation of a phenol by an unprotected azetidine is not the primary expected pathway here, a related side reaction is the N-alkylation of the azetidine starting material itself if it's not properly protected, or side reactions involving the azetidine nitrogen. A more common issue is the competition between N-alkylation and O-alkylation if the nucleophile has both N and O centers.[5][6] In this specific synthesis, the key issue is the nucleophilicity of the azetidine nitrogen.
Probable Cause & Prevention:
-
Reactivity of Azetidine Nitrogen: If you are using an unprotected azetidine-3-ol derivative, the secondary amine is a potent nucleophile and can compete with other reactions. More critically, if you form the desired product but have residual reactive electrophiles, the product's own azetidine nitrogen can react further, leading to oligomerization or other byproducts.
-
Prevention Strategy: The most robust solution is to use an N-protected azetidine starting material, such as N-Boc-3-iodoazetidine or N-Ts-azetidin-3-ol. The Boc (tert-butoxycarbonyl) or Ts (tosyl) group significantly reduces the nucleophilicity of the nitrogen atom, preventing it from participating in unwanted side reactions. The protecting group can then be removed in a subsequent step under acidic conditions (for Boc) or other standard methods.
-
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the intended SN2 reaction and a key potential side reaction pathway.
Caption: Synthetic route and a common side reaction.
Frequently Asked Questions (FAQs)
Q: What are the best analytical methods for monitoring this reaction and assessing final product purity?
A: A combination of techniques is ideal.
-
For Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to qualitatively track the disappearance of starting materials. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard.[7] A simple isocratic or gradient method can separate the phenol starting material, the azetidine electrophile, and the final product.
-
For Final Purity Assessment: Ultra-High-Performance Liquid Chromatography (UHPLC) provides superior resolution and sensitivity for detecting trace impurities.[8] Coupling HPLC or UHPLC with Mass Spectrometry (LC-MS) is invaluable for identifying unknown peaks by their mass-to-charge ratio.[7][8] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.
Q: My final product is an oil and difficult to purify by recrystallization. What chromatographic conditions do you recommend?
A: If your N-protected intermediate or final free-base product is an oil, purification by column chromatography is the recommended method.
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (SiO₂).
-
Mobile Phase (Eluent): A solvent system of increasing polarity is typically used.
-
For the N-Boc protected intermediate , which is less polar, a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30-40% ethyl acetate) is a good starting point.
-
For the final product (free amine) , which is more polar, a more polar solvent system is required. A gradient of methanol (containing 0.5-1% triethylamine or ammonium hydroxide to prevent peak tailing) in dichloromethane is often effective.
-
-
Detection: Monitor the fractions by TLC, staining with potassium permanganate or using a UV lamp if the compounds are UV-active.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Q: How critical is the quality of my starting materials?
A: Extremely critical. Impurities in your starting materials can carry through the synthesis or interfere with the reaction.
-
4-Bromo-3-methylphenol: Check for isomeric impurities (e.g., 2-bromo-5-methylphenol). These will lead to the formation of isomeric products that can be very difficult to separate from your target compound.
-
Azetidine Electrophile: Ensure it is free from residual reagents used in its preparation. For example, if preparing 3-iodoazetidine from the corresponding alcohol, ensure all triphenylphosphine oxide is removed.
Data Summary: Impurity Profile Management
The following table illustrates a typical impurity profile change after implementing a purification strategy.
| Compound | Purity by HPLC (Before Chromatography) | Purity by HPLC (After Chromatography) | Key Impurity Observed |
| N-Boc-3-(4-bromo-3-methylphenoxy)azetidine | ~85% | >98% | Unreacted 4-bromo-3-methylphenol |
| This compound | ~90% (after deprotection) | >99% | Residual protecting group fragments |
Troubleshooting Workflow
This decision tree can guide your troubleshooting process when encountering purity issues.
Caption: A decision tree for troubleshooting purity issues.
References
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved January 20, 2026, from [Link]
-
Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved January 20, 2026, from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved January 20, 2026, from [Link]
-
University of Toronto Scarborough. (n.d.). Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]
-
Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Retrieved January 20, 2026, from [Link]
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved January 20, 2026, from [Link]
-
MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved January 20, 2026, from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved January 20, 2026, from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2013, May 29). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Retrieved January 20, 2026, from [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1). Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation? Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Retrieved January 20, 2026, from [Link]
-
Harvard University. (2017, July 21). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved January 20, 2026, from [Link]
-
ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). A Single-Step Synthesis of Azetidine-3-Amines. Retrieved January 20, 2026, from [Link]
-
Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2011, December 1). [3-Bromo-meth-yl-1-(4-methyl-phenyl-sulfon-yl)azetidin-3-yl]methanol. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved January 20, 2026, from [Link]
-
Juniper Publishers. (2020, November 16). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved January 20, 2026, from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Bromo-3-methylphenoxy)azetidine
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 3-(4-Bromo-3-methylphenoxy)azetidine. Recognizing the transition from bench-scale discovery to pilot-plant production presents unique challenges, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to facilitate a smooth and efficient scale-up. Our focus is on anticipating potential issues, understanding the underlying chemical principles, and providing robust, validated solutions.
Overall Synthetic Workflow
The synthesis of this compound is primarily achieved via a Williamson ether synthesis. This involves the coupling of an activated 3-substituted azetidine with 4-bromo-3-methylphenol. The general workflow, including the preparation of key starting materials, is outlined below.
Caption: High-level workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.
Part 1: Starting Materials & Reagents
Q1: My synthesis of 4-bromo-3-methylphenol from m-cresol is giving me poor regioselectivity and a low yield. What can I do?
A1: This is a classic electrophilic aromatic substitution, where control is paramount.
-
Temperature Control: The bromination of m-cresol is highly exothermic. It is critical to maintain a low reaction temperature (e.g., 10-15°C) during the dropwise addition of bromine to prevent over-bromination and the formation of undesired isomers.[1]
-
Solvent Choice: Glacial acetic acid is a common solvent that helps to moderate the reaction. Ensure it is anhydrous, as water can affect the reactivity of the brominating agent.
-
Brominating Agent: While liquid bromine is effective, N-bromosuccinimide (NBS) can be a milder and more selective alternative, which is often easier to handle, especially at a larger scale.
-
Purification: The crude product often requires careful purification. After quenching and extraction, recrystallization from a solvent system like heptane/ether can effectively remove isomers and impurities to yield a product with a sharp melting point (typically 59-61°C).[1]
Q2: I am struggling with the synthesis of the N-Boc-3-hydroxyazetidine precursor. Are there scalable, reliable methods?
A2: The synthesis of the strained azetidine ring is non-trivial but well-documented.
-
Common Routes: Scalable routes often start from precursors like epichlorohydrin and a protected amine.[2] For instance, reaction with benzylamine followed by cyclization and subsequent debenzylation/Boc protection is a viable, multi-step pathway.[3]
-
Protecting Groups: The use of a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is highly recommended.[4][5] It prevents N-alkylation side reactions during the subsequent ether synthesis and improves the handling and stability of the azetidine intermediate.
-
Purity is Key: Ensure the N-Boc-3-hydroxyazetidine is of high purity before proceeding. Impurities from the cyclization can interfere with the subsequent activation and coupling steps.
Part 2: The Williamson Ether Synthesis Reaction
Q3: My lab-scale protocol uses Sodium Hydride (NaH) to deprotonate the phenol, but this is not safe for our pilot plant. What are the best alternatives for scale-up?
A3: This is a critical and common scale-up consideration. Moving away from NaH is standard practice due to its flammability and handling risks.
-
Inorganic Bases: Simpler bases like potassium hydroxide (KOH) or potassium carbonate (K2CO3) are excellent alternatives. They are cheaper, safer, and easier to handle in large quantities.
-
Phase Transfer Catalysis (PTC): This is the premier technique for scaling up this type of reaction.[6][7] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the reaction with the azetidine electrophile occurs.[8][9] This method allows for the use of biphasic solvent systems (e.g., toluene/water), which simplifies work-up and avoids hazardous solvents like DMF.[6][8] The use of PTC can dramatically improve reaction rates under milder conditions.[10]
Q4: I am observing low conversion and the formation of byproducts. How can I optimize the coupling reaction?
A4: Low conversion and byproduct formation often stem from a few key parameters. The following troubleshooting chart provides a logical flow for diagnosing these issues.
Caption: Troubleshooting logic for the Williamson ether synthesis step.
Q5: Which solvent system is recommended for a multi-kilogram scale reaction?
A5: Solvent choice is a balance of reaction efficiency, safety, environmental impact, and ease of removal.
| Solvent | Pros | Cons | Scale-Up Recommendation |
| DMF, DMSO | Excellent solvating power for ionic intermediates, promoting fast reaction rates. | High boiling point, difficult to remove completely, potential toxicity concerns. | Not recommended for large scale unless absolutely necessary. Requires specialized equipment for removal. |
| Acetonitrile | Lower boiling point than DMF, good solvent for this reaction type. | More expensive than other options, toxic. | A viable option, better than DMF. Standard work-up procedures are effective. |
| Toluene / Water (with PTC) | Low cost, low toxicity, easy to remove (azeotropic distillation with water), simplified work-up (phase separation). | Reaction rates can be slower without an effective PTC. Requires vigorous stirring for good mixing. | Highly Recommended. This is the most industrially viable and "green" option for scaling up this synthesis.[6] |
Part 3: Work-up and Purification
Q6: The work-up of my reaction results in a persistent emulsion. How can I resolve this?
A6: Emulsions are common when dealing with biphasic mixtures containing salts and amphiphilic molecules.
-
Add Brine: During the aqueous wash steps, use a saturated sodium chloride (brine) solution instead of deionized water. This increases the ionic strength of the aqueous phase, which helps to break emulsions and decreases the solubility of the organic product in the aqueous layer.
-
Filter: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® can help break it up.
-
Solvent Addition: Adding a small amount of a different organic solvent (e.g., a little methanol if you are using toluene) can sometimes disrupt the emulsion layer.
Q7: Column chromatography is not economical for my target scale. What is the best strategy for final product purification?
A7: The goal for scale-up is always to induce crystallization.
-
Crude Product Analysis: First, analyze your crude product by LCMS or GCMS to identify the major impurities. If they are unreacted starting materials, you may be able to remove them with specific aqueous washes (e.g., a dilute base wash to remove unreacted phenol).
-
Crystallization/Recrystallization: The final free-base product or a salt form (e.g., hydrochloride) should be subjected to an anti-solvent crystallization. Screen a variety of solvent systems (e.g., isopropanol/heptane, ethyl acetate/hexanes, methanol/water) to find conditions that provide high purity and yield.
-
Distillation: Given the likely high boiling point of this molecule, distillation is probably not a viable option and risks thermal degradation.
Optimized Scale-Up Protocols
The following protocols are designed with scalability, safety, and efficiency in mind.
Protocol 1: Synthesis of 4-Bromo-3-methylphenol (1)
This procedure is adapted from established laboratory methods with considerations for larger scale.[1]
-
Vessel Setup: To a 5 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add m-cresol (150 g, 1.39 mol) and glacial acetic acid (800 mL).
-
Cooling: Cool the mixture to 10-15°C in an ice-water bath.
-
Bromine Addition: Slowly add liquid bromine (71.5 mL, 1.39 mol) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 20°C.
-
Reaction: Stir the reaction mixture at 15°C for an additional 3 hours after the addition is complete. Monitor reaction completion by TLC or GC.
-
Quenching: Slowly pour the reaction mixture into 2 L of ice-cold water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (3 x 500 mL).
-
Washing: Combine the organic layers and wash with water until the aqueous layer is neutral pH, followed by a wash with saturated brine (1 x 300 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude solid from heptane to afford 4-bromo-3-methylphenol as a white to off-white solid (Typical Yield: 55-65%).
Protocol 2: PTC-Mediated Synthesis of this compound (3)
This protocol utilizes phase transfer catalysis for a safer and more scalable process. It assumes the use of N-Boc-3-tosyloxyazetidine as the electrophile.
-
Vessel Setup: To a 2 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-3-methylphenol (100 g, 0.53 mol), potassium carbonate (110 g, 0.80 mol), tetrabutylammonium bromide (TBAB) (17 g, 0.053 mol), and toluene (1 L).
-
Azeotropic Drying: Heat the mixture to reflux and collect water in a Dean-Stark trap for ~1 hour to ensure anhydrous conditions.
-
Addition of Azetidine: Cool the mixture to 80°C. Add a solution of N-Boc-3-tosyloxyazetidine (175 g, 0.53 mol) in toluene (200 mL) portion-wise over 1 hour.
-
Reaction: Heat the mixture to 90-95°C and stir for 12-24 hours. Monitor the reaction progress by HPLC or LCMS.
-
Cooling and Filtration: Once complete, cool the reaction to room temperature. Filter the mixture to remove inorganic salts and wash the filter cake with toluene (2 x 100 mL).
-
Washing: Combine the filtrates and wash with 1M NaOH (2 x 200 mL) to remove any unreacted phenol, followed by water (2 x 200 mL) and brine (1 x 200 mL).
-
Concentration: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield crude N-Boc-3-(4-bromo-3-methylphenoxy)azetidine as an oil or solid. This material is often pure enough to proceed to the next step.
-
Deprotection: Dissolve the crude material in 1,4-dioxane (500 mL) and add 4M HCl in dioxane (400 mL). Stir at room temperature for 4-6 hours.
-
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with MTBE, filter, and dry the solid in a vacuum oven to yield the final product as its hydrochloride salt.
References
-
4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
-
Williamson ether synthesis. Wikipedia. Available from: [Link]
-
4-Bromo-3-methylphenol, 98%. Ottokemi. Available from: [Link]
-
azetidine. Organic Syntheses Procedure. Available from: [Link]
-
4-Bromo-3-methylphenol CAS NO. 14472-14-1 C7H7BrO. Cgemtarget. Available from: [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review. JETIR. Available from: [Link]
-
Azetidine Synthesis. Science of Synthesis. Available from: [Link]
-
Illustrate with examples the limitations of Williamson's synthesis fo. askIITians. Available from: [Link]
-
What Are The Limitations Of Williamson Ether Synthesis?. Chemistry For Everyone. Available from: [Link]
-
Static phase transfer catalysis for Williamson reactions. RSC Publishing. Available from: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available from: [Link]
-
Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. Available from: [Link]
- WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.
-
Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. NIH. Available from: [Link]
-
Ultrasonically Induced and Enhanced Phase Transfer Catalysis. Hielscher Ultrasound Technology. Available from: [Link]
-
Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Vedantu. Available from: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
-
A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC - NIH. Available from: [Link]
-
A Single-Step Synthesis of Azetidine-3-amines. PubMed. Available from: [Link]
-
Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available from: [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. Available from: [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH. Available from: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. Available from: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available from: [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of University of Shanghai for Science and Technology. Available from: [Link]
Sources
- 1. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 2. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 3. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 6. jetir.org [jetir.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. hielscher.com [hielscher.com]
Technical Support Center: Handling Brominated Aromatic Compounds
Welcome to the Technical Support Center for Brominated Aromatic Compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Section 1: Foundational Safety and Handling Protocols
Working with brominated aromatic compounds demands a stringent adherence to safety protocols. Many of these compounds present significant health and environmental hazards.[1][2][3] This section provides essential guidance on their safe storage, handling, and disposal.
Frequently Asked Questions (FAQs): Safety and Handling
Q1: What are the primary hazards associated with brominated aromatic compounds?
A1: The hazards can be significant and vary depending on the specific compound. Key concerns include:
-
Toxicity: Many brominated compounds, particularly polybrominated flame retardants, can be toxic and may cause adverse health effects with prolonged exposure.[1] Some can be hepatotoxic (damaging to the liver) or cause neurological symptoms.[1]
-
Corrosivity: Elemental bromine and some reagents used in bromination are highly corrosive and can cause severe burns to the skin and eyes upon contact.[4][5]
-
Reactivity: Brominated aromatics can be highly reactive. For instance, explosions have been reported from the reaction of bromine with compounds like methanol or dimethylformamide (DMF).[4]
-
Environmental Persistence: Many brominated aromatic compounds are persistent organic pollutants (POPs), meaning they do not readily degrade in the environment and can bioaccumulate in food chains.[2][3][6]
Q2: How should I properly store my brominated aromatic compounds?
A2: Proper storage is critical to maintain compound stability and ensure safety.
-
General Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reactive metals (e.g., sodium, potassium, aluminum).[4][7][8]
-
Light Sensitivity: Some aromatic bromides can be photolabile and may degrade upon exposure to light. It is best practice to store them in amber glass bottles or in a dark location to prevent photochemical decomposition.
-
Container Integrity: Ensure containers are tightly sealed to prevent leakage and the escape of vapors.[7][8] Regularly inspect containers for any signs of damage or leaks.[7]
Q3: What are the essential personal protective equipment (PPE) requirements?
A3: Always consult the Safety Data Sheet (SDS) for the specific compound you are handling. However, the following PPE is generally required:
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are essential to protect against splashes.[8][9]
-
Hand Protection: Use appropriate chemical-resistant gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8]
-
Body Protection: A lab coat is standard. For larger quantities or more hazardous compounds, a chemical-resistant apron or full-body suit may be necessary.[9]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8][9]
Q4: How do I dispose of waste containing brominated aromatic compounds?
A4: Brominated organic waste is typically classified as hazardous waste and must be disposed of accordingly.[10][11]
-
Segregation: Keep brominated waste separate from other waste streams.
-
Licensed Disposal: Use a licensed hazardous waste disposal service.[10] Common disposal methods include high-temperature incineration with appropriate scrubbers to capture harmful byproducts like hydrogen bromide.[10][12]
-
Neutralization: For some bromine-containing waste, neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate can be a preliminary step before disposal.[10]
Section 2: Troubleshooting Common Synthetic Reactions
Aryl bromides are versatile intermediates in a variety of cross-coupling and organometallic reactions. However, their reactivity can also lead to specific challenges. This section addresses common pitfalls in Suzuki couplings, Grignard reactions, and metal-halogen exchange.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. However, reactions involving aryl bromides can be prone to failure.
Q1: My Suzuki reaction with an aryl bromide is not working. What are the common causes?
A1: Several factors can impede a Suzuki coupling. A systematic approach to troubleshooting is often necessary.
-
Catalyst and Ligand Choice: While many palladium catalysts are effective, electron-rich aryl bromides can be challenging for oxidative addition.[13] In such cases, consider using ligands that promote this step, such as Buchwald ligands or trialkyl phosphines.[13]
-
Base and Solvent: The choice of base and solvent is critical. Anhydrous couplings with bases like potassium phosphate (K₃PO₄) may require a small amount of water to be effective.[13] Ensure your base is finely powdered for better reproducibility.[13]
-
Side Reactions: Common side reactions that consume starting material include:
-
Homocoupling: This occurs when two boronic acid molecules couple with each other. It is often exacerbated by the presence of oxygen in the reaction mixture.[14]
-
Dehalogenation: The aryl bromide is reduced to the corresponding arene. This can be promoted by certain solvents or bases.[14]
-
Protodeboronation: The boronic acid is cleaved by residual water or protic solvents before it can participate in the catalytic cycle.[15]
-
Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling is often a sign of issues with the catalytic cycle, particularly the presence of Pd(II) species and oxygen.[14]
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove oxygen. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use of a Pre-catalyst: Using a Pd(0) pre-catalyst can sometimes mitigate issues arising from the in-situ reduction of a Pd(II) source.
Q3: My reaction is exothermic and difficult to control. Is this normal for Suzuki couplings with aryl bromides?
A3: Yes, significant exothermic events can occur, particularly when using vinylboron species and aqueous solvent systems.[16] This poses a potential safety hazard, especially on a larger scale.[16]
-
Safety Evaluation: Always conduct a safety evaluation before scaling up a reaction.
-
Controlled Addition: Consider adding one of the reagents slowly to control the reaction temperature.
-
Solvent Choice: Anhydrous solvent systems may exhibit a less pronounced exotherm compared to aqueous systems.[16]
Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: A stepwise workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.
Troubleshooting Guide: Grignard Reagent Formation and Use
Grignard reagents formed from aryl bromides are powerful nucleophiles, but their high reactivity makes them susceptible to side reactions.
Q1: I'm having trouble forming the Grignard reagent from my aryl bromide. What could be the issue?
A1: The formation of a Grignard reagent is an initiation-dependent process that requires a clean magnesium surface.
-
Magnesium Activation: The magnesium turnings may be coated with a layer of magnesium oxide. Activate the magnesium by crushing it in a dry flask, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source, including water.[17] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
Solvent Choice: Ether solvents like diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent.[17]
Q2: My Grignard reaction is giving me a low yield of the desired alcohol and a lot of recovered starting material. What's happening?
A2: This is a classic problem that can be attributed to several side reactions.
-
Enolization: If your ketone or aldehyde substrate has acidic alpha-protons, the Grignard reagent can act as a base, deprotonating the substrate to form an enolate.[18] This regenerates the starting ketone/aldehyde upon workup. To minimize this, use a less sterically hindered Grignard reagent or add the substrate to the Grignard reagent at low temperatures.
-
Reduction: For sterically hindered ketones, the Grignard reagent can deliver a hydride from its β-carbon, reducing the ketone to a secondary alcohol.[18]
-
Single Electron Transfer (SET): With very hindered substrates, the reaction may proceed via a single electron transfer mechanism, which can lead to a variety of side products.[18]
Q3: When I react my Grignard reagent with an ester, I get a complex mixture of products. Why?
A3: Grignard reagents typically add twice to esters.[19][20] The initial addition forms a ketone intermediate, which is often more reactive than the starting ester. This intermediate then reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol.[19][20] If you are trying to isolate the ketone, this reaction is very difficult to control.
Reaction Pathways: Grignard Reagent with a Ketone
Caption: Competing reaction pathways for a Grignard reagent with an enolizable ketone.
Troubleshooting Guide: Metal-Halogen Exchange
Lithium-halogen exchange is a powerful method for generating aryllithium species regiospecifically, but it is highly sensitive to reaction conditions.
Q1: My lithium-halogen exchange reaction is failing. What are the critical parameters?
A1: This reaction is extremely fast and often requires very low temperatures to control.
-
Temperature: The exchange is typically performed at very low temperatures (-78 °C to -100 °C) to prevent side reactions, such as the reaction of the alkyllithium reagent with other functional groups on the molecule or with the solvent (THF).[21]
-
Reagent Quality: The concentration of your alkyllithium reagent (commonly n-BuLi or t-BuLi) is crucial. It should be freshly titrated.
-
Rate of Exchange: The rate of exchange follows the trend I > Br > Cl.[22] Bromides are a good balance of reactivity and stability.
-
Competitive Reactions: If your molecule contains acidic protons (e.g., amines, alcohols, or even acidic C-H bonds), the alkyllithium can act as a base instead of participating in the exchange.[23] In some cases, halogen-metal exchange can be faster than deprotonation, but this is highly substrate-dependent.[23][24]
Q2: I'm observing an unexpected product where the lithium seems to have added to a different position on the aromatic ring. Why would this happen?
A2: This is known as an anomalous substitution and can occur in certain systems.[24] It may be due to a rearrangement of the aryllithium intermediate or a competing directed ortho-metalation if a directing group is present on the ring. The mechanism can be complex and depends on the specific substrate and reaction conditions.[24]
Section 3: Purification and Analysis
The final step of any synthesis is the purification and characterization of the product. Brominated aromatic compounds can present unique challenges in this stage.
Frequently Asked Questions (FAQs): Purification and Analysis
Q1: I'm having difficulty purifying my brominated product by column chromatography. Are there any common issues?
A1:
-
Co-elution: Brominated byproducts, such as polybrominated species or isomers, can have similar polarities to the desired product, making separation difficult. Careful selection of the mobile phase and a high-quality stationary phase are essential.
-
On-Column Degradation: Some sensitive brominated compounds may degrade on silica or alumina. In such cases, consider using a less acidic stationary phase like neutral alumina or a different purification technique like recrystallization or preparative HPLC.
Q2: How can I remove residual brominated starting material from my product?
A2:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing small amounts of impurities.
-
Reactive Quenching: In some cases, a reactive quenching agent can be used to derivatize the starting material, making it easier to separate. For example, if you have unreacted aryl bromide in a Grignard reaction product, quenching with a small amount of an electrophile that reacts specifically with the Grignard reagent could be an option, followed by another purification step.
Q3: Are there any specific analytical techniques that are well-suited for characterizing brominated compounds?
A3:
-
Mass Spectrometry (MS): Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio. This gives a characteristic isotopic pattern in the mass spectrum, making it easy to identify bromine-containing fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While bromine itself is not directly observed in standard ¹H or ¹³C NMR, its strong electron-withdrawing effect can significantly influence the chemical shifts of nearby protons and carbons, aiding in structure elucidation.
-
Gas Chromatography (GC): For volatile brominated compounds, GC can be an excellent technique for assessing purity and separating isomers.[12]
Quantitative Data Summary
| Parameter | Recommendation / Observation | Rationale |
| Suzuki Coupling Exotherm | Can be significant, especially in aqueous systems.[16] | The reaction thermodynamics can lead to rapid heat release. |
| Lithium-Halogen Exchange Temp. | Typically -78 °C to -100 °C.[21] | Minimizes side reactions and solvent degradation. |
| Grignard Reagent Stoichiometry | 2.2 equivalents for reaction with esters. | The reaction proceeds via a double addition mechanism.[19][20] |
| Bromine Isotope Ratio (⁷⁹Br:⁸¹Br) | Approximately 1:1 | Provides a clear diagnostic peak pattern in mass spectrometry. |
References
-
Toxicity of selected brominated aromatic compounds. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
-
allyl bromide. Sdfine. [Link]
-
use of non-polymeric aromatic brominated flame-retardant additives. European Chemicals Agency (ECHA). [Link]
-
HAZARD SUMMARY. NJ.gov. [Link]
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
-
Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ACS Publications. [Link]
-
LCSS: BROMINE. University of California, Santa Barbara. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Bromine purification process by addition of steam to the vapor phase.
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. [Link]
-
Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. [Link]
-
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. 1-Bromo-2-Chloroethane Manufacturers & Suppliers in China. [Link]
-
Troubles with Lithium-Halogen exchange reaction. Powered by XMB 1.9.11. [Link]
- Bromine purification process.
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH. [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC - NIH. [Link]
-
Environmental Fact Sheet, Organobromine. EPA. [Link]
-
Sustainable bromination of organic compounds: A critical review. ResearchGate. [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
-
SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. ResearchGate. [Link]
-
Bromination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]
-
Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. Organic Letters - ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing). [Link]
-
The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. ResearchGate. [Link]
-
Bromine: toxicological overview. GOV.UK. [Link]
-
Bromination Help. Reddit. [Link]
-
Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PubMed Central. [Link]
-
Grignard Reagents. ChemTalk. [Link]
-
Metal–halogen exchange. Wikipedia. [Link]
-
Bromine Recycling in the Chemical Industry Œ An Example of Circular Economy. CHIMIA. [Link]
-
Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. ResearchGate. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. [Link]
-
Bromine. Wikipedia. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]
-
Ni/photoredox-catalyzed coupling of aryl bromides and methylenecyclopropanes via selective distal bond cleavage. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
Sources
- 1. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. All news - ECHA [echa.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. LCSS: BROMINE [web.stanford.edu]
- 5. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 11. epa.gov [epa.gov]
- 12. aaqr.org [aaqr.org]
- 13. reddit.com [reddit.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Grignard Reaction [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Grignard Reagents | ChemTalk [chemistrytalk.org]
- 21. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 22. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 23. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ias.ac.in [ias.ac.in]
Validation & Comparative
A Comparative Guide to Assessing the Purity of 3-(4-Bromo-3-methylphenoxy)azetidine by NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous determination of a compound's purity is a cornerstone of ensuring safety, efficacy, and reproducibility. For novel chemical entities such as 3-(4-Bromo-3-methylphenoxy)azetidine, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are staples in purity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, orthogonal, and quantitative approach.[1] This guide provides an in-depth technical comparison, grounded in experimental principles, to illustrate the utility of ¹H NMR for the purity determination of this compound.
The Power of Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[2] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be calculated with high accuracy and precision.[3] This makes qNMR an invaluable tool in pharmaceutical quality control.[4][5][6]
Predicted ¹H NMR Spectrum of this compound
A thorough understanding of the expected ¹H NMR spectrum of the target compound is the first step in any NMR-based purity assessment. Below is a predicted ¹H NMR spectrum for this compound, with assignments for the key proton signals.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (position 6) | 7.35 | d | 1H |
| Aromatic H (position 2) | 6.85 | d | 1H |
| Aromatic H (position 5) | 6.60 | dd | 1H |
| Azetidine CH | 5.0 - 5.2 | m | 1H |
| Azetidine CH₂ | 4.2 - 4.4 | t | 2H |
| Azetidine CH₂ | 3.8 - 4.0 | t | 2H |
| Methyl H | 2.38 | s | 3H |
| Azetidine NH | 2.0 - 2.5 (broad) | s | 1H |
Note: The chemical shift of the azetidine NH proton can be variable and may exchange with residual water in the solvent.
Experimental Protocol for Purity Assessment by ¹H qNMR
This section details a step-by-step methodology for determining the purity of a sample of this compound using ¹H qNMR with an internal standard.
Selection of Internal Standard and Solvent
The choice of an appropriate internal standard is critical for accurate qNMR analysis. The ideal internal standard should:
-
Be of high, certified purity.
-
Be chemically stable and non-reactive with the analyte or solvent.
-
Have a simple ¹H NMR spectrum with at least one sharp, well-resolved signal that does not overlap with any analyte signals.
-
Be soluble in the chosen deuterated solvent.
For this analysis, maleic acid is a suitable internal standard. Its two equivalent olefinic protons give a sharp singlet at approximately 6.3 ppm in DMSO-d₆, a region that is typically clear of signals from the analyte.
The deuterated solvent must completely dissolve both the analyte and the internal standard. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its high polarity, which should ensure the solubility of both compounds.
Sample Preparation
Accurate weighing is fundamental to the accuracy of the qNMR result.
-
Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial. Record the exact mass.
-
Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., maleic acid) into the same vial. Record the exact mass.
-
Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
NMR Data Acquisition
To obtain a quantitative NMR spectrum, specific acquisition parameters must be carefully set to ensure accurate signal integration.
-
Spectrometer: A high-field NMR spectrometer (≥ 400 MHz) is recommended for better signal dispersion.
-
Pulse Angle: Use a 90° pulse angle to maximize signal intensity.
-
Relaxation Delay (d1): This is a crucial parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals being integrated. A conservative value of 30-60 seconds is often sufficient for small molecules.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated). Typically, 8 to 16 scans are adequate.
-
Receiver Gain (rg): The receiver gain should be set to avoid signal clipping.
Data Processing and Purity Calculation
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aromatic proton at ~7.35 ppm (1H) is a good candidate. For maleic acid, the singlet at ~6.3 ppm (2H) should be used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the analyte signal (in this case, 1)
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons for the internal standard signal (in this case, 2 for maleic acid)
-
MW_analyte = Molecular weight of the analyte
-
MW_std = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_std = Mass of the internal standard
-
P_std = Purity of the internal standard (as a percentage)
-
Caption: Decision tree for selecting a purity analysis method.
Conclusion
Assessing the purity of this compound by ¹H NMR offers a robust, reliable, and scientifically sound approach that complements traditional chromatographic methods. The ability of qNMR to provide an absolute purity value without the need for a specific analyte reference standard, coupled with its capacity to offer structural information on both the main component and any impurities, makes it an indispensable technique in the arsenal of researchers and drug development professionals. By following a validated protocol and understanding the principles behind the technique, scientists can ensure the quality and integrity of their chemical entities, a critical step on the path to new therapeutic discoveries.
References
-
NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. Available at: [Link]
-
Applications of NMR in Pharmaceutical Analysis. (n.d.). Moravek. Available at: [Link]
-
The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (2024). Journal of Basic and Clinical Pharmacy. Available at: [Link]
-
Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (2024). Lab Manager. Available at: [Link]
- Podgorskii, V. V., Mikhalev, A. S., & Kalabin, G. A. (2011). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Pharmaceutical Chemistry Journal, 45(3), 182-185.
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap. Available at: [Link]
- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Validation of a generic quantitative ¹H NMR method for natural products analysis. Journal of pharmaceutical and biomedical analysis, 95, 267-278.
- Synthesis and Characterization Of Some 3-Phenylthio/3-Phenoxyazetidine-2-One: Application of Two Dimensional NMR HMQC 1H-13C, COSY 1H–1H. (2011).
- Yuan, T., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 425-435.
-
Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Available at: [Link]
-
Mastering The Williamson Ether Synthesis. (2025). Unb. Available at: [Link]
- Synthesis and Characterization Of Some 3-Phenylthio/3-Phenoxyazetidine-2-One: Application of Two Dimensional NMR HMQC 1H-13C, COSY 1H–1H. (2011).
-
Illustrate with examples the limitations of Williamson's synthesis. (2025). askIITians. Available at: [Link]
-
NMR Predictor. (n.d.). Chemaxon Docs. Available at: [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Available at: [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Available at: [Link]
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (n.d.). Wordpress. Available at: [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Available at: [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
- Bagno, A., et al. (2004). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Organic & Biomolecular Chemistry, 2(11), 1577-1581.
-
Simulate and predict NMR spectra. (n.d.). NMRDB.org. Available at: [Link]
- Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025). Journal of Forensic Sciences.
-
Differences in HPLC and NMR: Structural Elucidation Relevance. (2025). Patsnap. Available at: [Link]
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). Molecules.
Sources
A Comparative Guide to 3-(4-Bromo-3-methylphenoxy)azetidine and its Analogs in Drug Discovery
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing motif—has emerged as a "privileged scaffold".[1] Its inherent ring strain and conformational rigidity offer a unique combination of properties that can enhance metabolic stability, improve aqueous solubility, and provide a defined three-dimensional vector for substituent placement, thereby fine-tuning interactions with biological targets.[2][3] Azetidine derivatives have demonstrated a wide spectrum of pharmacological activities, leading to their incorporation into approved drugs such as the JAK inhibitor baricitinib and the calcium channel blocker azelnidipine.[1][2]
This guide provides an in-depth comparative analysis of 3-(4-bromo-3-methylphenoxy)azetidine, a representative member of the 3-phenoxyazetidine class, and its structural analogs. We will explore the subtle yet significant impact of structural modifications on biological activity, supported by detailed experimental protocols and structure-activity relationship (SAR) data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the azetidine core in their therapeutic programs.
Core Compound Profile: this compound
The subject of our analysis, this compound, presents a fascinating convergence of structural features. The azetidine ring acts as a rigid core, while the phenoxy linker connects it to a substituted aromatic ring. The specific substitutions—a bromine atom at the 4-position and a methyl group at the 3-position—are critical determinants of the molecule's electronic and steric profile.
-
Azetidine Core: Provides a sp³-rich, polar scaffold that can improve solubility and metabolic stability compared to more flexible, lipophilic linkers.[2]
-
Phenoxy Linker: Establishes a precise distance and angular relationship between the azetidine nitrogen and the aromatic ring.
-
4-Bromo Substituent: A halogen atom that can participate in halogen bonding and significantly alters the electronic nature of the phenyl ring.
-
3-Methyl Substituent: A small alkyl group that introduces steric bulk and can influence the preferred conformation of the phenoxy ring relative to the azetidine core.
Understanding how these individual components contribute to the overall biological and pharmacokinetic profile is key to designing superior analogs.
General Synthesis Strategy for 3-Phenoxyazetidine Analogs
The synthesis of 3-phenoxyazetidine derivatives is most commonly achieved via nucleophilic substitution, starting from a protected 3-hydroxyazetidine. The Williamson ether synthesis and the Mitsunobu reaction are two of the most reliable and widely adopted methods.[4][5] The choice between them often depends on the specific reactivity of the substituted phenol and the desired stereochemical outcome.
Experimental Protocol: Synthesis via Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting alcohols to ethers with a clean inversion of stereochemistry, which is a critical consideration for chiral centers.[4] It offers mild reaction conditions and broad substrate scope.
Rationale: This one-pot reaction avoids the need to first activate the hydroxyl group as a sulfonate ester, streamlining the synthetic process. The use of N-Boc protection for the azetidine nitrogen is crucial to prevent N-alkylation side reactions and to facilitate purification.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 1-Boc-3-hydroxyazetidine (1.0 eq.), the desired substituted phenol (e.g., 4-bromo-3-methylphenol) (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF) (0.2 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermic reaction upon addition of the azodicarboxylate.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution over 20-30 minutes. The characteristic color change from colorless to yellow/orange indicates the formation of the active Mitsunobu complex.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the N-Boc-3-(substituted-phenoxy)azetidine intermediate.
-
Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours.
-
Isolation: Remove the solvent and excess acid under reduced pressure. The resulting solid or oil is the hydrochloride or TFA salt of the final 3-phenoxyazetidine analog. It can be further purified by recrystallization or precipitation.
Comparative Analysis: Structure-Activity Relationships (SAR)
The true value of synthesizing analogs lies in deciphering the structure-activity relationship (SAR)—the correlation between a molecule's chemical structure and its biological activity.[6][7] Below, we compare this compound (our reference compound) with hypothetical, yet plausible, analogs to illustrate key SAR principles. For this guide, we will use inhibitory activity against a hypothetical G-protein coupled receptor, "Target X," as our endpoint.
Table 1: Comparison of Phenyl Ring Substitutions
| Compound ID | R1 (3-position) | R2 (4-position) | Target X IC₅₀ (nM) | Rationale for Activity Change |
| 1 (Reference) | -CH₃ | -Br | 15 | Baseline activity. |
| 2 | -H | -H | 150 | Loss of key interactions (e.g., halogen bond from -Br) and hydrophobic interactions from -CH₃. |
| 3 | -CH₃ | -F | 25 | Fluorine is a weaker halogen bond donor than bromine, potentially reducing binding affinity. |
| 4 | -CH₃ | -Cl | 18 | Chlorine is a better halogen bond donor than fluorine but weaker than bromine. |
| 5 | -CH₃ | -OCH₃ | 95 | The electron-donating methoxy group may be electronically disfavored in the binding pocket. |
| 6 | -Cl | -Br | 10 | Replacing the 3-methyl with a 3-chloro group could introduce an additional favorable interaction. |
| 7 | -H | -Br | 30 | Removal of the 3-methyl group may result in a loss of beneficial steric interactions or hydrophobic contacts. |
Expert Insights: The data in Table 1 illustrates a common trend in medicinal chemistry where both electronic and steric factors are at play.[8][9] The halogen at the 4-position appears crucial, suggesting a potential halogen bond with a carbonyl or hydroxyl group in the receptor's binding pocket. The decrease in potency from Br to Cl to F aligns with the decreasing strength of halogen bond donors. The 3-position substituent also modulates activity, indicating it likely occupies a specific sub-pocket where hydrophobic character (-CH₃) or additional interactions (-Cl) are beneficial.
Protocols for Biological Evaluation
To establish a robust SAR, standardized and reproducible biological assays are essential. The following protocols outline fundamental in vitro methods for characterizing novel azetidine analogs.
Protocol 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for a target receptor by measuring their ability to displace a known radiolabeled ligand.
Rationale: This assay directly measures the physical interaction between the compound and its target, providing a quantitative measure of affinity. It is a foundational assay in early-stage drug discovery, used to rank compounds based on potency.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably overexpressing the target receptor (e.g., HEK293-Target X). Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-ligand) at a concentration near its Kd, and varying concentrations of the test compound (typically a 10-point, 3-fold serial dilution).
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filter mat in a scintillation vial, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile (e.g., Cmax, Tmax, AUC, half-life) of a lead compound in a relevant animal model.
Rationale: Good in vitro potency does not always translate to in vivo efficacy. A PK study is essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for predicting human dose and scheduling. While specific data for novel compounds is not publicly available, the protocol is standardized.[10]
Step-by-Step Protocol:
-
Animal Model: Select a suitable animal model (e.g., male Sprague-Dawley rats). Acclimate the animals and fast them overnight before dosing.
-
Compound Formulation: Formulate the test compound in an appropriate vehicle for the intended route of administration (e.g., oral gavage (PO) or intravenous (IV)). A common vehicle is a solution of 5% DMSO, 10% Solutol, and 85% saline.
-
Dosing: Administer the compound at a specific dose (e.g., 10 mg/kg PO and 2 mg/kg IV).
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from a cannulated vein (e.g., jugular vein) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Data Analysis: Plot the plasma concentration versus time. Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t½ (half-life), and oral bioavailability (F%).
Conclusion and Future Directions
The 3-phenoxyazetidine scaffold represents a versatile and valuable starting point for the design of novel therapeutics. This guide has demonstrated that subtle modifications to the substitution pattern on the pendent phenyl ring can lead to significant changes in biological activity, highlighting the importance of systematic analog synthesis in any drug discovery campaign. The reference compound, this compound, serves as a potent anchor for SAR studies, with its halogen and alkyl substituents providing key interaction points.
Future work should focus on exploring a wider range of substitutions to further probe the electronic and steric requirements of the target's binding pocket. Additionally, modifications to the azetidine ring itself or the connecting ether linkage could yield analogs with improved selectivity or pharmacokinetic properties. The protocols provided herein offer a robust framework for synthesizing and evaluating these next-generation compounds, ultimately paving the way for the development of innovative and effective medicines.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026). Vertex AI Search.
- In Vitro Screening of Novel Azetidine Compounds: A Technical Guide - Benchchem. (n.d.). Vertex AI Search.
- The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Vertex AI Search.
- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
- Understanding Aze Medications: The Role of Azetidine Derivatives - Ore
- Azetidines in Drug Discovery - PharmaBlock. (n.d.). Vertex AI Search.
- An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine - Benchchem. (n.d.). Vertex AI Search.
- Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide - Benchchem. (n.d.). Vertex AI Search.
- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals - Benchchem. (n.d.). Vertex AI Search.
- In Vivo Pharmacokinetic Profile of Azetidine-Containing Compounds: A Comparative Guide - Benchchem. (n.d.). Vertex AI Search.
- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed. (n.d.). Vertex AI Search.
- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation | Journal of the American Chemical Society. (2017). Vertex AI Search.
- Optimizing reaction conditions for 3-Phenoxyazetidine synthesis - Benchchem. (n.d.). Vertex AI Search.
- Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC - PubMed Central. (n.d.). Vertex AI Search.
- Comparative Analysis of Azetidine-Based Compounds in Biological Assays: A Guide for Researchers - Benchchem. (n.d.). Vertex AI Search.
- Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles - ResearchG
- Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed. (2013). Vertex AI Search.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. (2011). Vertex AI Search.
- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine - Muthanna Journal of Pure Science. (2020). Vertex AI Search.
- Azetidine synthesis - Organic Chemistry Portal. (n.d.). Vertex AI Search.
- Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers. (2023). Vertex AI Search.
- Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed. (n.d.). Vertex AI Search.
- LSZ - Wikipedia. (n.d.). Vertex AI Search.
- Synthesis and biological activity of azetidinone - ResearchG
- (PDF) Synthesis and determination of biological activities of new series of azetidinones. (2025). Vertex AI Search.
- (PDF)
- Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC. (2023). Vertex AI Search.
- Comparative Biological Activity of 3-Substituted Azetidine Analogs: A Focus on Triple Reuptake Inhibition - Benchchem. (n.d.). Vertex AI Search.
- A Comparative Evaluation of 3-Substituted Azetidine Derivatives in Preclinical Research - Benchchem. (n.d.). Vertex AI Search.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). Vertex AI Search.
- Azetidines - Enamine. (n.d.). Vertex AI Search.
- Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed. (n.d.). Vertex AI Search.
- 3-phenoxyazetidine;CAS No.:76263-18-8 - ChemShuttle. (n.d.). Vertex AI Search.
- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (2025). Vertex AI Search.
- Structure-Activity Relationships and Kinetic Studies of Peptidic Antagonists of CBX Chromodomains - PubMed. (2016). Vertex AI Search.
- Structure-activity relationship studies of SETD8 inhibitors - ResearchG
- Exploring Structure–Activity Relationships and Modes of Action of Laterocidine - PMC. (n.d.). Vertex AI Search.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (2023). Vertex AI Search.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (2022). Vertex AI Search.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines - Enamine [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure-Activity Relationships and Kinetic Studies of Peptidic Antagonists of CBX Chromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity Screening of 3-(4-Bromo-3-methylphenoxy)azetidine Derivatives
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3][4] Its inherent ring strain and conformational rigidity impart unique physicochemical properties to molecules, often leading to improved metabolic stability, solubility, and binding affinity for biological targets.[1] Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and central nervous system (CNS) modulation.[1][5][6][7][8][9][10]
This guide provides a comprehensive framework for the biological activity screening of a novel series of compounds: 3-(4-Bromo-3-methylphenoxy)azetidine derivatives. The inclusion of a substituted phenoxy moiety at the 3-position of the azetidine ring offers a versatile platform for structure-activity relationship (SAR) studies, with the potential to modulate potency, selectivity, and pharmacokinetic properties.[11][12] This document will detail a tiered screening cascade, from initial broad-based cytotoxicity and antimicrobial assessments to more focused secondary assays, providing researchers with a robust strategy to elucidate the therapeutic potential of this chemical series.
Part 1: A Tiered Approach to Biological Activity Screening
A logical and efficient screening strategy is paramount in early-stage drug discovery. We propose a hierarchical approach, beginning with broad, cost-effective assays to identify initial "hits" and progressively moving towards more complex and specific assays to characterize their mechanism of action and selectivity.
Caption: A tiered workflow for the biological activity screening of novel chemical entities.
Part 2: Primary Screening Protocols and Comparative Data
The initial tier of screening aims to broadly assess the biological activity of the this compound derivatives. This stage focuses on identifying compounds with significant effects in fundamental assays, such as cytotoxicity and antimicrobial activity.
In Vitro Cytotoxicity Assessment
Rationale: A primary cytotoxicity screen is crucial to eliminate compounds with general toxicity early in the discovery process and to identify potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method for this purpose.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., A549 - lung carcinoma, HCT116 - colon carcinoma) and a normal human cell line (e.g., MCF-10A - non-tumorigenic breast epithelial) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the this compound derivatives (typically from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Illustrative Comparative Data:
| Compound ID | R-Group on Azetidine Nitrogen | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | MCF-10A IC₅₀ (µM) |
| AZ-001 | -H | > 100 | > 100 | > 100 |
| AZ-002 | -CH₃ | 85.2 | 92.5 | > 100 |
| AZ-003 | -C(O)CH₃ | 15.7 | 22.1 | 89.3 |
| AZ-004 | -SO₂CH₃ | 5.2 | 8.9 | 65.4 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 5.6 |
Interpretation: In this hypothetical dataset, compounds with electron-withdrawing groups on the azetidine nitrogen (AZ-003 and AZ-004) exhibit increased cytotoxicity against cancer cell lines compared to the unsubstituted (AZ-001) and methyl-substituted (AZ-002) analogs. Notably, AZ-004 shows a promising therapeutic window with significantly lower toxicity towards the non-cancerous MCF-10A cell line.
Antimicrobial Susceptibility Testing
Rationale: Given the prevalence of azetidine-containing β-lactam antibiotics, it is prudent to screen for antibacterial and antifungal activity.[7][8][13] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured to the mid-logarithmic phase in appropriate broth media. The cultures are then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 5 x 10⁴ CFU/mL (for fungi).
-
Compound Preparation: The azetidine derivatives are serially diluted in a 96-well plate using the appropriate broth medium.
-
Inoculation: The standardized microbial suspensions are added to each well containing the test compounds.
-
Controls: A positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative control (broth only), and a growth control (broth with microorganisms and DMSO) are included.
-
Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Illustrative Comparative Data:
| Compound ID | R-Group on Azetidine Nitrogen | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| AZ-001 | -H | > 128 | > 128 | > 128 |
| AZ-002 | -CH₃ | 64 | > 128 | 128 |
| AZ-003 | -C(O)CH₃ | 16 | 64 | 32 |
| AZ-004 | -SO₂CH₃ | 8 | 32 | 16 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 2 |
Interpretation: The hypothetical data suggests that derivatization of the azetidine nitrogen enhances antimicrobial activity, with AZ-004 showing the most potent broad-spectrum activity against both bacteria and fungi.
Part 3: Secondary Screening and Mechanistic Elucidation
Compounds that demonstrate promising activity and low cytotoxicity in primary screens ("hits") should be advanced to secondary assays to validate their activity, determine their potency, and elucidate their mechanism of action.
Target-Based Assays: A Hypothetical Case Study in Kinase Inhibition
Rationale: Based on the cytotoxicity profile of AZ-004, a plausible hypothesis is that it may be acting through the inhibition of a signaling pathway crucial for cancer cell proliferation. Many small molecule anticancer drugs target protein kinases.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of AZ-004 as a Kinase A inhibitor.
Experimental Protocol: In Vitro Kinase Assay (e.g., for Kinase A)
-
Assay Principle: A commercially available kinase assay kit (e.g., ADP-Glo™) can be used to quantify the activity of a specific kinase. This assay measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: The kinase reaction is performed in a 96-well plate containing the purified kinase enzyme, its specific substrate, ATP, and varying concentrations of the test compound (AZ-004).
-
Incubation: The reaction is incubated at 30°C for 1 hour.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. The kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.
-
Data Analysis: The IC₅₀ value for kinase inhibition is calculated from the dose-response curve.
Illustrative Comparative Data:
| Compound ID | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) |
| AZ-004 | 50 | > 10,000 | 2,500 |
| Staurosporine | 5 | 10 | 8 |
| (Positive Control) |
Interpretation: The data indicates that AZ-004 is a potent and selective inhibitor of Kinase A, with significantly weaker activity against other kinases, suggesting a specific mechanism of action.
Conclusion
This guide provides a comprehensive and adaptable framework for the biological activity screening of this compound derivatives. By employing a tiered approach, researchers can efficiently identify and characterize compounds with therapeutic potential. The illustrative data and protocols presented herein serve as a foundation for designing and executing a robust screening cascade, ultimately paving the way for the development of novel therapeutics based on the versatile azetidine scaffold. The key to success lies in the rational design of subsequent experiments based on the outcomes of each screening tier, allowing for a data-driven progression from initial hits to promising lead candidates.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI.
- In Vitro Screening of Novel Azetidine Compounds: A Technical Guide. (2025). BenchChem.
- The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD..
- Azetidines in Drug Discovery. PharmaBlock.
- Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. (2025). Journal of Applied Pharmaceutical Science.
- Understanding Aze Medications: The Role of Azetidine Derivatives. (2025).
- SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (2016). Rasayan Journal of Chemistry.
- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
- Azetidines of pharmacological interest. (2021). PubMed.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI.
- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
- Current and Future Prospects of Azetidine Derivatives an Overview. (2023). Medwin Publishers.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medwinpublisher.org [medwinpublisher.org]
- 11. mdpi.com [mdpi.com]
- 12. jetir.org [jetir.org]
- 13. lifechemicals.com [lifechemicals.com]
A Guide to the Structural Transformation from Precursors to 3-(4-Bromo-3-methylphenoxy)azetidine
This guide provides an in-depth structural comparison of the pharmaceutically relevant scaffold, 3-(4-Bromo-3-methylphenoxy)azetidine, and its immediate precursors. The azetidine ring is a strained four-membered heterocycle that has garnered significant attention in medicinal chemistry as a privileged structure.[1][2] Its incorporation into molecules can enhance metabolic stability, improve aqueous solubility, and provide unique three-dimensional exit vectors for further chemical modification.[1] Understanding the structural journey from simple, commercially available precursors to the final, more complex molecule is critical for researchers in drug discovery and process development. We will explore the synthesis, the rationale behind the chosen methodology, and the key structural changes observed using comparative analytical data.
The Synthetic Pathway: An Overview
The assembly of this compound is efficiently achieved via a two-step sequence: a Mitsunobu reaction to form the crucial C-O ether bond, followed by the deprotection of the azetidine nitrogen. This pathway is chosen for its reliability, mild reaction conditions, and tolerance of various functional groups, which are hallmarks of the Mitsunobu reaction.[3][4]
The key precursors for this synthesis are:
-
4-Bromo-3-methylphenol : The aromatic component providing the phenoxy moiety.
-
1-Boc-3-hydroxyazetidine : The source of the azetidine ring, with the nitrogen protected by a tert-butoxycarbonyl (Boc) group to prevent side reactions.[3][5]
The overall workflow is outlined below.
Caption: Synthetic workflow for this compound.
Structural Analysis of Precursors
A thorough understanding of the precursors' structures is fundamental to appreciating the transformation that occurs during the synthesis.
Precursor 1: 4-Bromo-3-methylphenol
This compound is a solid, typically appearing as a white to brown powder with a melting point in the range of 59-61 °C. Its structure is defined by a benzene ring substituted with four key groups that dictate its reactivity.
-
Hydroxyl (-OH) Group: This group is acidic and is the nucleophile in the subsequent etherification reaction.
-
Bromine (-Br) Atom: An electron-withdrawing group that influences the electron density of the aromatic ring.
-
Methyl (-CH₃) Group: An electron-donating group.
-
Aromatic Ring: The planar, cyclic core of the molecule.
The combination and positioning of these substituents make it a valuable and specific building block in organic synthesis.[6]
Precursor 2: 1-Boc-3-hydroxyazetidine
This precursor provides the strained azetidine core. It is a white solid with a melting point of 36-43 °C.[7]
-
Azetidine Ring: A four-membered, saturated nitrogen-containing heterocycle.[8] The inherent ring strain makes its synthesis challenging but also imparts unique conformational properties to the final molecule.[9]
-
Hydroxyl (-OH) Group at C3: This is the electrophilic site in the Mitsunobu reaction, which will be displaced.
-
Boc Protecting Group (-Boc): The tert-butoxycarbonyl group is a bulky substituent attached to the nitrogen atom. Its purpose is twofold: it deactivates the nitrogen nucleophilicity to prevent self-reaction or other side reactions, and it enhances solubility in organic solvents. It is designed to be removed under acidic conditions at the end of the synthesis.[5][10]
The Mitsunobu Reaction: A Mechanistic and Structural Turning Point
The Mitsunobu reaction is the cornerstone of this synthesis, forming the key ether linkage.[11] It facilitates the condensation of an acidic component (the phenol) with a primary or secondary alcohol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11]
A critical structural consequence of the Mitsunobu reaction is the inversion of stereochemistry at the carbon atom bearing the hydroxyl group. In this case, the reaction proceeds with a Walden inversion at the C3 position of the azetidine ring.
Caption: Simplified mechanism of the Mitsunobu etherification.
Structural Elucidation of the Final Product
The final product, this compound, is an amalgamation of its precursors, but with a distinct three-dimensional structure resulting from the newly formed ether bond and the deprotected nitrogen.
-
Ether Linkage: The flexible C-O-C bond connects the rigid aromatic ring to the strained azetidine ring.
-
Free Amine: The removal of the Boc group restores the basicity and nucleophilicity of the azetidine nitrogen, making it a key site for potential further derivatization.
-
Conformation: The overall shape of the molecule is influenced by the puckering of the azetidine ring and the rotational freedom around the ether bond. The four-membered ring is not perfectly planar, and its conformation affects the orientation of the phenoxy substituent.
Comparative Structural & Spectroscopic Data
The structural transformation from precursors to product can be definitively tracked using standard analytical techniques. While specific experimental data for this exact molecule is proprietary, we can predict the expected changes based on established principles.
Data Comparison Table
| Property | 4-Bromo-3-methylphenol | 1-Boc-3-hydroxyazetidine | This compound | Rationale for Change |
| Molecular Formula | C₇H₇BrO[12] | C₈H₁₅NO₃[7] | C₁₀H₁₂BrNO | Combination of precursors and loss of Boc group elements. |
| Molecular Weight | 187.03 g/mol [12] | 173.21 g/mol [7] | 242.11 g/mol | Sum of precursor fragments minus water and the Boc group. |
| ¹H NMR: -OH Proton | Present (broad singlet) | Present (doublet/triplet) | Absent | The hydroxyl groups are consumed to form the ether bond. |
| ¹H NMR: Azetidine C3-H | N/A | ~4.5 ppm | Shifted (~4.8-5.0 ppm) | The local electronic environment of the C3 proton changes significantly upon replacement of -OH with the phenoxy group. |
| ¹³C NMR: Azetidine C3 | N/A | ~55-60 ppm | Shifted (~65-70 ppm) | The carbon is now bonded to a more electronegative oxygen within an ether linkage, causing a downfield shift. |
| IR Spectroscopy: O-H Stretch | Present (~3200-3600 cm⁻¹) | Present (~3200-3600 cm⁻¹) | Absent | Confirms the loss of the hydroxyl functional groups. |
| IR Spectroscopy: C-O Stretch | Present (~1200 cm⁻¹) | Present (~1050 cm⁻¹) | Present (Aryl-O-Alkyl, ~1250 cm⁻¹ and ~1040 cm⁻¹) | Appearance of characteristic aryl-alkyl ether stretches. |
Causality Behind Experimental Observations
-
NMR Spectroscopy: In ¹H NMR, the disappearance of the two distinct hydroxyl (-OH) proton signals from the precursors is the most direct evidence of a successful reaction. Furthermore, the proton on the C3 carbon of the azetidine ring (the point of attachment) will experience a significant shift in its chemical environment. It moves from being adjacent to an alcohol to being adjacent to an ether oxygen connected to an aromatic system, typically resulting in a downfield shift. Two-dimensional NMR techniques like HMBC and COSY would be used to confirm the connectivity between the phenoxy and azetidine fragments.[13]
-
X-ray Crystallography: Single-crystal X-ray crystallography provides the definitive, unambiguous 3D structure of a molecule.[14] For the azetidine ring, this technique would reveal precise bond lengths, bond angles, and the degree of ring puckering. While a crystal structure for L-azetidine-2-carboxylic acid has been determined, showing the fundamental geometry of the ring, the substituents in our target molecule would alter these parameters.[15] The analysis would confirm the connectivity and the relative orientation of the phenoxy group with respect to the azetidine ring.[16]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the final product, matching the calculated exact mass for C₁₀H₁₂BrNO. This provides unequivocal confirmation of the product's identity.
Conclusion
The synthesis of this compound from its precursors, 4-Bromo-3-methylphenol and 1-Boc-3-hydroxyazetidine, represents a significant structural transformation. The journey involves the strategic use of a protecting group and a powerful C-O bond-forming reaction. The key structural changes include the formation of an ether linkage, the inversion of stereochemistry at the azetidine C3 position, and the eventual deprotection of the nitrogen atom. This guide demonstrates how a combination of synthetic strategy and analytical characterization provides a complete and validated picture of the molecule's structure, offering crucial insights for researchers in the field of drug development.
References
-
4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions. Taylor & Francis Online. Available at: [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central (PMC). Available at: [Link]
-
A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Royal Society of Chemistry. Available at: [Link]
-
4-Bromo-3-methylphenol, 98%. Ottokemi. Available at: [Link]
-
Structures of some azetidine-based drugs. ResearchGate. Available at: [Link]
-
Structure of azetidine-containing compounds found in nature. ResearchGate. Available at: [Link]
-
Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. ACS Publications. Available at: [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]
-
Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. ChEMBL. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central (PMC). Available at: [Link]
-
Synthesis and Characterization Of Some 3-Phenylthio/3-Phenoxyazetidine-2-One: Application of Two Dimensional NMR HMQC 1H-13C. National Journal of Chemistry. Available at: [Link]
-
Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central (PMC). Available at: [Link]
-
Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. PubMed Central (PMC). Available at: [Link]
- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.
-
Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. National Institutes of Health (NIH). Available at: [Link]
-
14472-14-1 4-Bromo-3-methylphenol. Dolan Biological Technology Co., Ltd. Available at: [Link]
-
Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. Available at: [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]
- Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
-
3-[(4-Bromothiophen-2-yl)methyl]azetidine. PubChem. Available at: [Link]
-
Azetidine. PubChem. Available at: [Link]
-
3-(4-bromophenoxy)azetidine (C9H10BrNO). PubChemLite. Available at: [Link]
-
3-((3-Bromo-4-methylbenzyl)oxy)azetidine. PubChem. Available at: [Link]
-
3-[4-Bromo-2-(tert-butyl)phenoxy]azetidine. ChemBK. Available at: [Link]
-
Organic CHEMISTRY. TSI Journals. Available at: [Link]
-
Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences. PubMed. Available at: [Link]
-
Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition... PubMed Central (PMC). Available at: [Link]
-
Solution-state NMR spectroscopy of famotidine revisited: Spectral assignment, protonation sites, and their structural consequences. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 6. Manufacturers of 4-Bromo-3-methylphenol, 98%, CAS 14472-14-1, B 1279, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 7. 1-Boc-3-hydroxyazetidine 97 141699-55-0 [sigmaaldrich.com]
- 8. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. 1-N-Boc-3-hydroxyazetidine | 141699-55-0 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 13. Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of Substituted Azetidines for Medicinal Chemistry
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern drug discovery. Its incorporation into molecular architectures can significantly enhance key physicochemical properties, including metabolic stability, aqueous solubility, and lipophilicity, while also providing a three-dimensional vector for exiting a binding pocket.[1][2][3] However, the inherent ring strain of approximately 25.4 kcal/mol makes the construction of this ring a non-trivial synthetic challenge, often susceptible to competing side reactions and requiring carefully optimized conditions.[4]
This guide provides a comparative analysis of the principal synthetic strategies for accessing substituted azetidines. We will move beyond a simple recitation of methods to explore the underlying mechanistic principles, the rationale behind experimental choices, and the relative strengths and limitations of each approach, empowering researchers to select the optimal route for their specific synthetic targets.
Intramolecular Cyclization: Forging the Ring from Within
The most conceptually direct path to azetidines involves the intramolecular cyclization of a suitably functionalized acyclic precursor. This strategy hinges on the formation of a crucial C-N bond to close the four-membered ring.
Classical Cyclization of γ-Amino Alcohols and Halides
This foundational approach relies on an intramolecular nucleophilic substitution (SN2) reaction, where a nitrogen atom attacks an electrophilic γ-carbon.[5][6] Typically, a 1,3-amino alcohol is used as the precursor, with the hydroxyl group being converted into a better leaving group (e.g., mesylate, tosylate) prior to cyclization under basic conditions.[7]
Causality Behind Experimental Choices: The primary challenge is to favor the desired 4-exo-tet cyclization over competing elimination reactions or intermolecular polymerization. The choice of base is critical; a non-nucleophilic, sterically hindered base is often employed to deprotonate the amine without promoting elimination. The activation of the hydroxyl group is necessary as it is a poor leaving group on its own.
Representative Protocol: Mesylation and Cyclization of a γ-Amino Alcohol [7]
-
Activation (Mesylation): Dissolve the γ-amino alcohol (1.0 eq.) and a tertiary amine base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent like dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere. Add methanesulfonyl chloride (1.2 eq.) dropwise. Allow the reaction to stir for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude mesylated intermediate in a suitable solvent (e.g., THF or acetonitrile). Add a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃, 3.0 eq.) or sodium hydride (NaH, 1.2 eq.). Heat the reaction mixture (e.g., to reflux) until the starting material is consumed.
-
Isolation: After cooling, filter off the inorganic salts. Concentrate the filtrate and purify the crude azetidine product by column chromatography or distillation.
Caption: Classical azetidine synthesis workflow.
Palladium-Catalyzed Intramolecular C(sp³)–H Amination
A modern and elegant alternative is the palladium-catalyzed amination of a γ-C(sp³)–H bond. This method circumvents the need for pre-functionalization of the carbon backbone. A notable example from Gaunt and co-workers involves a Pd(II)/Pd(IV) catalytic cycle.[4]
Mechanistic Insight: The reaction is initiated by the coordination of an amine-containing substrate to a Pd(II) catalyst. An oxidant, such as an iodonium salt, facilitates the oxidation of Pd(II) to a high-energy Pd(IV) intermediate. This key step enables the subsequent C-N reductive elimination, which forges the azetidine ring and regenerates the active Pd(II) catalyst. This pathway shows excellent functional group tolerance.[4]
Representative Protocol: Pd-Catalyzed C-H Amination [4]
-
Reaction Setup: To a reaction vial, add the amine substrate (1.0 eq.), Pd(OAc)₂ (0.1 eq.), AgOAc (2.0 eq.), and benziodoxole tosylate oxidant (1.2 eq.).
-
Solvent and Conditions: Add a suitable solvent (e.g., 1,2-dichloroethane). Seal the vial and stir the mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the resulting azetidine by flash column chromatography.
Caption: Simplified Pd(II)/Pd(IV) catalytic cycle.
[2+2] Cycloaddition Reactions: Building the Ring from Two Components
These reactions construct the four-membered ring by combining two unsaturated molecules or parts of the same molecule. They are often highly efficient and atom-economical.
Ketene-Imine Cycloaddition (Staudinger Synthesis)
The Staudinger synthesis is a classic and highly versatile method for preparing azetidin-2-ones (β-lactams), which are crucial precursors to many substituted azetidines via reduction.[8][9] The reaction involves the [2+2] cycloaddition of a ketene with an imine.[10]
Mechanistic Distinction: Contrary to a concerted cycloaddition, the Staudinger reaction proceeds through a stepwise mechanism.[11] The initial step is a nucleophilic attack from the imine nitrogen onto the ketene's central carbon, forming a zwitterionic intermediate. The subsequent, often rate-determining, step is the conrotatory ring closure to yield the β-lactam.[8][11] The stereochemical outcome (cis vs. trans) is dictated by the competition between direct cyclization of the initial zwitterion and its potential isomerization before ring closure.[11][12]
Representative Protocol: Staudinger Synthesis of a β-Lactam [11][13]
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the imine (1.0 eq.) and a tertiary amine base (e.g., triethylamine, 2.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Ketene Generation and Reaction: Slowly add an acyl chloride (e.g., chloroacetyl chloride, 1.2 eq.) dropwise to the stirred solution over 20-30 minutes. The acyl chloride reacts with the triethylamine in situ to generate the reactive ketene.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-6 hours, or until TLC analysis indicates the consumption of the imine.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude β-lactam by recrystallization or column chromatography.
Caption: Stepwise mechanism of the Staudinger reaction.
Aza Paternò–Büchi Reaction (Imine-Alkene Photocycloaddition)
The aza Paternò–Büchi reaction is the photochemical [2+2] cycloaddition between an imine and an alkene, representing one of the most direct and atom-economical routes to azetidines.[14][15] Historically, this reaction was limited by the tendency of the excited imine to undergo rapid and unproductive E/Z isomerization.[14]
Modern Advancements: Recent breakthroughs, particularly from the Schindler group, have overcome this limitation by using visible-light photocatalysis.[16][17] In this process, a photocatalyst (e.g., an Iridium complex) absorbs visible light and transfers its energy to one of the reactants (often a cyclic oxime derivative as the imine surrogate), promoting it to a triplet excited state.[4][16][18] This triplet species is sufficiently long-lived to react with the alkene partner, proceeding through a 1,4-biradical intermediate to form the azetidine ring.[18] This method works with both activated and unactivated alkenes.[4][18]
Representative Protocol: Visible-Light-Mediated Aza Paternò–Büchi Reaction [4][16]
-
Reaction Setup: In a borosilicate glass vial, combine the oxime substrate (1.0 eq.), the alkene (1.5-2.0 eq.), and the iridium photocatalyst (e.g., fac-[Ir(dFppy)₃], 1-2 mol%).
-
Degassing and Solvent: Add a suitable anhydrous solvent (e.g., acetonitrile) and degas the mixture via sparging with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can quench the excited states.
-
Irradiation: Seal the vial and place it approximately 5-10 cm from a visible light source (e.g., a blue LED lamp). Stir the reaction at room temperature for 12-48 hours.
-
Analysis and Purification: Upon completion, concentrate the reaction mixture and purify the product directly by flash column chromatography on silica gel.
Caption: Photocatalytic cycle for the aza Paternò-Büchi reaction.
Ring Expansion and Contraction Methods
These strategies leverage the strain of existing rings or the stability of larger rings to rearrange into the desired azetidine core, providing unique pathways to complex substitution patterns.
One-Carbon Ring Expansion of Aziridines
The homologation of readily available aziridines offers an attractive route to azetidines. This can be achieved by reacting an aziridine with a carbene precursor (e.g., a diazo compound) in the presence of a catalyst.[1] The reaction proceeds through the formation of an aziridinium ylide, which then undergoes a[1][4]-Stevens rearrangement to afford the ring-expanded azetidine.[19][20] Recent advances have even demonstrated highly enantioselective versions of this transformation using engineered cytochrome P450 enzymes.[19]
Representative Protocol: Biocatalytic Ring Expansion of an Aziridine [19]
-
Culture and Lysis: Express the engineered 'carbene transferase' enzyme (e.g., P411-AzetS) in E. coli. Harvest the cells and prepare a clarified lysate.
-
Reaction Mixture: In a buffered aqueous solution (e.g., potassium phosphate buffer), combine the N-acyl aziridine substrate and a reducing agent (e.g., glucose) with glucose dehydrogenase for cofactor regeneration.
-
Initiation: Add the diazo compound (carbene precursor) and the cell lysate containing the enzyme.
-
Incubation: Shake the reaction mixture at a controlled temperature (e.g., 25-30 °C) for 24 hours.
-
Extraction and Purification: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify the chiral azetidine product by chromatography.
Caption: Ring expansion of an aziridine via an ylide intermediate.
Ring Contraction of Pyrrolidinones
In a clever reversal of ring expansion, five-membered pyrrolidinones can be contracted to four-membered azetidines. A robust method involves the treatment of an α-bromo N-sulfonylpyrrolidinone with a base and a nucleophile.[4][7][21]
Mechanistic Rationale: The electron-withdrawing N-sulfonyl group serves a dual purpose: it enhances the electrophilicity of the amide carbonyl and stabilizes the subsequent anionic intermediate.[21] A nucleophile (e.g., an alcohol) attacks the activated carbonyl, leading to the opening of the five-membered ring. This generates an acyclic intermediate containing a γ-amide anion and an α-bromide, which immediately undergoes an intramolecular SN2 reaction to form the thermodynamically stable azetidine ring, expelling the bromide ion.[4][21]
Representative Protocol: Ring Contraction of an α-Bromo N-Sulfonylpyrrolidinone [21][22]
-
Reaction Setup: Combine the α-bromo N-sulfonylpyrrolidinone (1.0 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and the nucleophile (e.g., methanol, used as solvent or co-solvent) in a flask.
-
Solvent and Temperature: Use a solvent system such as a 9:1 mixture of MeCN/MeOH. Heat the reaction mixture to 60 °C.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting α-carbonylated N-sulfonylazetidine by flash column chromatography.
Caption: Mechanism for pyrrolidinone ring contraction.
Comparative Summary and Outlook
The optimal synthetic route to a substituted azetidine is dictated by the desired substitution pattern, required stereochemistry, and available starting materials. Each methodology offers a unique set of advantages and disadvantages.
| Synthetic Route | Key Strengths | Key Limitations | Typical Yields | Stereocontrol |
| Classical Cyclization | Straightforward concept, uses simple precursors. | Competing elimination, may require harsh conditions. | Moderate to Good | Substrate-dependent. |
| Pd-Catalyzed C-H Amination | Excellent functional group tolerance, no pre-activation needed. | Requires expensive catalyst and specific directing groups. | Good to Excellent | Often high diastereoselectivity. |
| Staudinger Synthesis | Highly versatile, broad substrate scope for β-lactams. | Primarily for azetidin-2-ones, stepwise mechanism can complicate stereocontrol. | Good to Excellent | Controllable but complex. |
| Aza Paternò-Büchi | High atom economy, mild visible-light conditions. | Can require photocatalysts, may have substrate limitations. | Good to Excellent | Often high diastereoselectivity. |
| Aziridine Ring Expansion | Access to complex substitution patterns, potential for biocatalysis. | Precursor aziridines may require multi-step synthesis. | Good to Excellent | Can be highly enantioselective. |
| Pyrrolidinone Ring Contraction | Novel disconnection, robust and efficient. | Requires specific N-sulfonylated precursors. | Good to Excellent | Can be diastereoselective. |
References
- Review of 3-substituted azetidine synthesis methods. BenchChem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- Synthesis of azetidines by aza P
- Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
-
Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][4]-Stevens Rearrangement. NIH.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Application Notes and Protocols for the Staudinger Reaction of Azetidinones. BenchChem.
- First successful example of an aza Paternò–Büchi reaction.
- Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactiv
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
- Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines.
- Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes.
- Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
- Robust Synthesis of N-sulfonylazetidine Building Blocks via Ring Contraction of α-bromo N-sulfonylpyrrolidinones. PubMed.
- Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Taylor & Francis Online.
- Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions.
- Synthesis of azetidines by aza P
- Optimization of reaction conditions for azetidine synthesis. BenchChem.
- Azetidine synthesis. Organic Chemistry Portal.
- The synthesis of azetidines with intramolecular cyclization of...
- Synthesis and biological study of Azetidinone derivatives.
- Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azetidine synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemijournal.com [chemijournal.com]
- 14. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. communities.springernature.com [communities.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Robust synthesis of N-sulfonylazetidine building blocks via ring contraction of α-bromo N-sulfonylpyrrolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Analysis of 3-(4-Bromo-3-methylphenoxy)azetidine
Senior Application Scientist Note: The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. For a novel compound such as 3-(4-Bromo-3-methylphenoxy)azetidine, a thorough thermal analysis is not merely a characterization step but a fundamental requirement for successful drug development. This guide provides an in-depth comparison of Differential Scanning Calorimetry (DSC) with orthogonal thermal techniques, essential for building a robust understanding of the material's behavior.
Disclaimer: As this compound is a specific, non-commercial compound, publicly available experimental data is limited. The data presented herein is a scientifically plausible, hypothetical dataset designed to illustrate the experimental workflow, data interpretation, and comparative analysis crucial for researchers in the pharmaceutical sciences.
Part 1: Primary Thermal Characterization by Differential Scanning Calorimetry (DSC)
DSC is the cornerstone of thermal analysis in the pharmaceutical industry.[1][2] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3][4] This allows for the detection of thermal events like melting, crystallization, and glass transitions, providing quantitative data on the enthalpy and temperature of these transitions.[5][6]
Causality Behind Experimental Choices: The DSC Protocol
The goal is to obtain a clean, reproducible thermogram that accurately reflects the material's intrinsic properties. Every step is designed to eliminate artifacts and ensure data integrity, in line with Good Laboratory Practice (GLP) principles.[7][8]
Experimental Protocol: DSC Analysis
-
Instrument Calibration:
-
Rationale: To ensure the accuracy of temperature and enthalpy measurements, calibration is a non-negotiable first step.[9]
-
Procedure: Calibrate the DSC instrument's temperature and heat flow using a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.5 J/g). The measured values must be within the laboratory's established acceptance criteria (e.g., ±0.5 °C and ±2% for enthalpy). Record all calibration data in the instrument logbook.[10]
-
-
Sample Preparation:
-
Rationale: The sample's form and mass can significantly impact the results. A small, uniformly packed sample ensures efficient heat transfer and minimizes thermal gradients.
-
Procedure: Accurately weigh 2-3 mg of this compound into a Tzero aluminum pan. Gently tap the pan to ensure an even, thin layer of material covering the bottom. Crimp the pan with a non-hermetic, pierced lid. A pierced lid allows for the escape of any trace volatiles but prevents pressure buildup.
-
-
Instrument & Purge Gas Setup:
-
Rationale: An inert atmosphere is critical to prevent oxidative degradation of the sample during heating. Nitrogen is a cost-effective and common choice.
-
Procedure: Place the prepared sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min for at least 5 minutes before starting the experiment.
-
-
Thermal Method:
-
Rationale: A standard heating rate of 10 °C/min provides a good balance between resolution and sensitivity for most small molecules. The temperature range should be wide enough to capture the melting event and observe any pre- or post-melting phenomena.
-
Procedure:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
-
Diagram: DSC Experimental Workflow
Caption: Workflow for DSC analysis of a new chemical entity.
Hypothetical DSC Results & Interpretation
The analysis yields a thermogram showing a single, sharp endothermic peak. The absence of other significant thermal events prior to this peak suggests the material is stable and does not undergo phase transitions (like polymorphism) within the tested range.[11]
Table 1: Hypothetical DSC Data for this compound
| Parameter | Measured Value | Interpretation |
| Onset Temperature | 175.2 °C | The beginning of the melting process. |
| Peak Temperature | 178.5 °C | The temperature at which melting is most rapid. |
| Enthalpy of Fusion (ΔHfus) | 95.8 J/g | The energy required to melt the sample; a significant value is indicative of a crystalline material. |
A sharp, well-defined peak is characteristic of a relatively pure crystalline solid.[12] A broad peak or a lower melting point might suggest the presence of impurities or an amorphous component.[12] However, DSC alone has a critical limitation: a sharp endothermic event could be melting, or it could be decomposition. To resolve this ambiguity, orthogonal techniques are required.
Part 2: Comparative Analysis with Orthogonal Techniques
To build a trustworthy and comprehensive profile, DSC results must be validated. Thermogravimetric Analysis (TGA) and Hot-Stage Microscopy (HSM) are the most common and powerful complementary techniques.[13][14][15]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[16][17] Its primary role here is to determine if the endothermic event observed in DSC is associated with mass loss (decomposition) or not (melting).[14]
TGA Protocol: A 5-10 mg sample is heated in an open pan at 10 °C/min under a nitrogen purge, and the sample weight is continuously monitored.[13]
Hypothetical TGA Results: The TGA curve is flat in the region of the DSC endotherm (around 175-180 °C), with no significant mass loss observed until approximately 280 °C.
Interpretation: This result strongly indicates that the event at 178.5 °C is a true melting event, not decomposition. The compound is thermally stable up to ~280 °C, which is critical information for formulation and storage considerations.[16]
Hot-Stage Microscopy (HSM)
HSM provides direct visual evidence of thermal transitions.[18][19] By heating the sample on a microscope slide and observing it with a polarized light microscope, one can physically see the crystals melt into a liquid.[15][20] This technique is invaluable for confirming DSC events and observing phenomena like recrystallization or polymorphic transformations.[15][21]
HSM Protocol: A small amount of crystalline material is placed on a microscope slide on a calibrated hot stage. The sample is heated at 10 °C/min while being observed under magnification. Images are captured at regular temperature intervals.
Hypothetical HSM Results:
-
Below 175 °C: The material is visible as well-defined, birefringent (light-interfering) crystals under cross-polarized light.
-
175 °C - 179 °C: The crystals are observed to collapse and transform into an isotropic liquid, losing their birefringence.
-
Above 180 °C: The field of view is completely dark (isotropic), indicating a complete melt.
Interpretation: HSM provides unequivocal visual confirmation that the thermal event detected by DSC is melting.[20] It validates the DSC data and adds a layer of certainty to the characterization.
Part 3: Integrated Data Interpretation & Comparison Guide
No single technique tells the whole story. A robust characterization relies on the synthesis of data from multiple analytical methods. The combination of DSC, TGA, and HSM provides a self-validating system for understanding the thermal behavior of this compound.
Diagram: Integrated Thermal Analysis Workflow
Caption: Decision logic for integrated thermal analysis.
Comparative Summary of Techniques
This table objectively compares what each technique reveals about our hypothetical API, demonstrating their complementary nature.
Table 2: Comparison of Thermal Analysis Techniques
| Technique | Information Provided | Strengths | Limitations | Role in Characterization |
| DSC | Transition Temperatures (Tm, Tg, Tc), Enthalpy (ΔH)[5] | Quantitative, highly sensitive to thermal events, fast.[2] | Cannot distinguish melting from decomposition alone; interpretation can be complex.[11] | Primary Screening & Quantitation: Identifies and quantifies thermal events. |
| TGA | Mass change vs. temperature, thermal stability, solvent/water content.[13][16] | Directly measures mass loss, unambiguous for decomposition.[17] | Insensitive to thermal events without mass change (e.g., melting, glass transition). | Validation: Confirms if a DSC event involves decomposition. |
| HSM | Visual observation of melting, crystallization, morphology changes.[15][18] | Provides direct, unequivocal visual proof of transitions.[20] | Less quantitative than DSC; requires small sample size. | Confirmation: Provides visual evidence to confirm the nature of DSC events. |
Conclusion for Drug Development Professionals
For this compound, the integrated analysis demonstrates that the compound is a crystalline solid with a distinct melting point at approximately 178.5 °C and is thermally stable up to ~280 °C. This information is vital. It confirms the material's identity and purity, sets preliminary acceptance criteria as per ICH Q6A guidelines[22][23], and informs downstream processes such as milling, drying, and formulation, where temperature control is paramount to preserving the solid form and ensuring product quality. This multi-technique approach provides the trustworthy, authoritative data required for confident decision-making in the drug development pipeline.
References
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024).
-
ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA). (2000). Retrieved from [Link]
-
TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (n.d.). Retrieved from [Link]
-
Thermogravimetric Analysis - Improved Pharma. (2022). Retrieved from [Link]
-
Thermogravimetric Analyzer for Pharmaceutical Materials | AmericanPharmaceuticalReview.com. (n.d.). Retrieved from [Link]
-
ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). Retrieved from [Link]
-
Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. (2012). Retrieved from [Link]
-
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products - gmp-compliance.org. (n.d.). Retrieved from [Link]
-
Hot stage microscopy (HSM) - Senbis. (n.d.). Retrieved from [Link]
-
Hot stage microscopy and its applications in pharmaceutical characterization - PMC - NIH. (2020). Retrieved from [Link]
-
Thermal Analysis: Good Laboratory Practice and Compliance - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Applications of Differential Scanning Calorimetry (DSC) Analysis. (n.d.). Retrieved from [Link]
-
Hot Stage Microscopy (HSM) for Polymorphic Characterization in Pharmaceuticals. (2023). Retrieved from [Link]
-
Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net. (n.d.). Retrieved from [Link]
-
Turning up the Heat – The Benefits and Applications of Hot-stage Microscopy - Labcompare. (2021). Retrieved from [Link]
-
ICH Q6A Guideline - IKEV. (n.d.). Retrieved from [Link]
-
Principles of Differential Scanning Calorimetry (DSC) - European Pharmaceutical Review. (n.d.). Retrieved from [Link]
-
Differential Scanning Calorimetry Principle & Applications - BCL. (n.d.). Retrieved from [Link]
-
Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan - European Medicines Agency (EMA). (n.d.). Retrieved from [Link]
-
Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho. (2020). Retrieved from [Link]
-
Interpreting DSC curves Part 1: Dynamic measurements. (n.d.). Retrieved from [Link]
-
4: Differential Scanning Calorimetry (DSC) - Chemistry LibreTexts. (2021). Retrieved from [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds - ResearchGate. (2020). Retrieved from [Link]
-
Good Laboratory Practice (GLP) Guide and Examples - Froilabo. (n.d.). Retrieved from [Link]
-
Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis - ResearchGate. (2012). Retrieved from [Link]
-
DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. (n.d.). Retrieved from [Link]
-
Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide | Semantic Scholar. (2021). Retrieved from [Link]
-
GOOD LABORATORY PRACTICE (GLP). (n.d.). Retrieved from [Link]
-
10 Examples of Good Laboratory Practice (GLP) | MaterialsZone. (2023). Retrieved from [Link]
-
Good Laboratory Practice (GLP) - EFSA. (n.d.). Retrieved from [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis - ResearchGate. (2023). Retrieved from [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017). Retrieved from [Link]
-
DSC Characterization of Crystalline Structure: Foods & Pharmaceuticals - YouTube. (2019). Retrieved from [Link]
-
Synthesis and characterization of some Azetidines derivatives. (n.d.). Retrieved from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023). Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. news-medical.net [news-medical.net]
- 4. veeprho.com [veeprho.com]
- 5. Differential Scanning Calorimetry Principle & Applications [bcluae.com]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. Good Laboratory Practice (GLP) Guide and Examples | Froilabo [froilabo.com]
- 9. torontech.com [torontech.com]
- 10. proto.ufsc.br [proto.ufsc.br]
- 11. eng.uc.edu [eng.uc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 14. improvedpharma.com [improvedpharma.com]
- 15. Hot stage microscopy and its applications in pharmaceutical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. aurigaresearch.com [aurigaresearch.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. senbis.com [senbis.com]
- 20. nishkaresearch.com [nishkaresearch.com]
- 21. labcompare.com [labcompare.com]
- 22. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Researcher's Guide to Verifying the Identity and Purity of 3-(4-Bromo-3-methylphenoxy)azetidine from Commercial Suppliers
For researchers and drug development professionals, the integrity of starting materials is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for confirming the identity and purity of 3-(4-Bromo-3-methylphenoxy)azetidine, a key building block in medicinal chemistry. We will delve into the essential analytical techniques and provide a step-by-step workflow to empower scientists to independently validate their chemical reagents, ensuring the quality of their research from the outset.
The Importance of Independent Verification
While suppliers provide a Certificate of Analysis (CoA), variations in batches and potential degradation during storage or transit necessitate a robust in-house verification process. This due diligence safeguards against costly experimental failures and ensures the integrity of subsequent data.
Part 1: Initial Supplier Vetting and Documentation Review
Before any analytical testing, a thorough review of the supplier's documentation is crucial. Reputable suppliers of this compound will readily provide a detailed Certificate of Analysis (CoA) for each specific lot number.
Key Information to Scrutinize on the CoA:
-
Identity Confirmation: The CoA should specify the methods used to confirm the compound's identity, typically through techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the industry standard for purity analysis. The CoA should clearly state the purity percentage and the chromatographic conditions used.
-
Residual Solvents: Gas Chromatography (GC) is often used to determine the presence of residual solvents from the synthesis and purification processes.
-
Water Content: The Karl Fischer titration method is commonly employed to quantify the water content, which can be critical for certain reactions.
-
Physical Appearance: The CoA should describe the expected physical appearance of the compound (e.g., white to off-white solid).
A number of chemical suppliers list this compound in their catalogs, including Biosynth, BLD Pharm, Selleck Chemicals, AK Scientific, Inc., and ChemScence. When evaluating these or any other supplier, the completeness and transparency of their CoA are primary indicators of their commitment to quality.
Part 2: Experimental Workflow for Identity and Purity Confirmation
This section outlines a detailed, step-by-step experimental workflow for the in-house verification of this compound.
Workflow Overview
Caption: A flowchart illustrating the key steps for the in-house verification of this compound.
Step 1: ¹H NMR Spectroscopy for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule. The resulting spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to one another.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectrum and compare the chemical shifts (δ), splitting patterns (multiplicity), and integration values to the expected structure of this compound.
Expected ¹H NMR Spectral Features:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic | 6.8 - 7.5 | Multiplets | 3H |
| Azetidine CH | 4.8 - 5.0 | Multiplet | 1H |
| Azetidine CH₂ | 3.8 - 4.2 | Multiplets | 4H |
| Methyl | 2.3 - 2.4 | Singlet | 3H |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Step 2: Mass Spectrometry for Molecular Weight Verification
Mass Spectrometry (MS) is used to determine the molecular weight of the compound, providing further confirmation of its identity.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample directly into the mass spectrometer or use an LC-MS system.
-
Data Analysis: Look for the molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of this compound (C₁₀H₁₂BrNO). The expected monoisotopic mass is approximately 257.01 g/mol .
Step 3: HPLC for Purity Assessment
HPLC is the gold standard for assessing the purity of small molecules. It separates the main compound from any impurities, allowing for quantification of the purity level.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Hypothetical Purity Comparison Data:
| Supplier | Lot Number | Stated Purity (CoA) | In-house HPLC Purity | Notes |
| Supplier A | A123 | 98.5% | 98.2% | Minor impurity detected at 2.1 min |
| Supplier B | B456 | >99% | 99.3% | No significant impurities observed |
| Supplier C | C789 | 98% | 95.5% | Significant impurity at 3.5 min, lot rejected |
Part 3: Data Interpretation and Decision Making
The final step is to collate the data from all analytical techniques and compare it with the supplier's CoA.
The Phenoxy-Azetidine Moiety: A Privileged Scaffold in Bioactive Molecule Design
A Literature Review and Comparative Guide for Researchers in Drug Discovery
The confluence of a phenoxy group and an azetidine ring within a single molecular entity creates a unique chemical scaffold with significant potential in medicinal chemistry. This guide provides a comprehensive literature review of bioactive molecules containing the phenoxy-azetidine moiety, offering a comparative analysis of their biological activities, insights into their synthesis, and a discussion of their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising structural motif in the design of novel therapeutics.
The Azetidine Ring: A Scaffold of Increasing Importance
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital components in drug discovery.[1] Their growing popularity stems from a unique combination of physicochemical properties. The inherent ring strain of the azetidine nucleus makes it a reactive yet stable scaffold, while its three-dimensional structure provides a level of conformational rigidity that can be advantageous for binding to biological targets.[2] The incorporation of an azetidine ring can enhance metabolic stability, improve solubility, and provide novel intellectual property space.[1] Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature an azetidine moiety, underscoring its therapeutic relevance.[1]
The Phenoxy Group: A Versatile Pharmacophoric Element
The phenoxy group is a common feature in a vast array of bioactive molecules. Its presence can influence a compound's pharmacokinetic and pharmacodynamic properties through various mechanisms. The aromatic ring can engage in π-π stacking and hydrophobic interactions with biological targets, while the ether linkage can act as a hydrogen bond acceptor. Furthermore, the phenyl ring can be readily substituted to modulate electronic properties, steric bulk, and lipophilicity, allowing for fine-tuning of a molecule's biological activity. Phenoxy-containing compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[3][4]
Bioactive Molecules Incorporating the Phenoxy-Azetidine Moiety: A Comparative Analysis
The combination of the azetidine ring and the phenoxy group has given rise to a number of potent bioactive molecules. This section will focus on a comparative analysis of their reported biological activities, with a particular emphasis on their anticancer properties.
Anticancer Activity: Tubulin Polymerization Inhibitors
A significant body of research has focused on 3-phenoxy-1,4-diarylazetidin-2-ones as potent tubulin polymerization inhibitors.[5] These compounds are designed as conformationally restricted analogues of combretastatin A-4, a natural product known for its potent anticancer and anti-vascular effects. The azetidin-2-one (β-lactam) ring serves to lock the diaryl system in a specific orientation conducive to binding at the colchicine site of β-tubulin.
A key study by Meegan et al. provides a detailed investigation into the structure-activity relationships of this class of compounds.[5] The general structure of these potent anticancer agents is depicted below:
Caption: General chemical structure of 3-phenoxy-1,4-diarylazetidin-2-ones.
The biological activity of these compounds is highly dependent on the nature and position of substituents on the aryl rings (Ring A and Ring B) and the stereochemistry of the azetidin-2-one core.
Table 1: In Vitro Antiproliferative Activity of Selected 3-Phenoxy-1,4-diarylazetidin-2-ones against MCF-7 Breast Cancer Cells
| Compound | Ring A Substituent | Ring B Substituent | Stereochemistry | IC50 (nM)[5] |
| 78b | 3,4,5-trimethoxy | 3-hydroxy-4-methoxy | trans | 38 |
| 90b | 3,4,5-trimethoxy | 3-amino-4-methoxy | trans | 19 |
| Analog | p-ethoxyphenyl | 3-phenoxy | trans | 273 |
Analysis of Structure-Activity Relationships (SAR):
-
Ring A: The 3,4,5-trimethoxyphenyl substitution pattern on Ring A is consistently associated with high potency, mimicking the substitution pattern of combretastatin A-4.
-
Ring B: The presence of hydrogen bond donating groups, such as hydroxyl or amino groups, at the 3-position of Ring B significantly enhances activity. Compound 90b , with a 3-amino group, is the most potent compound in the series, with an IC50 of 19 nM in MCF-7 cells.[5]
-
Phenoxy Group: The 3-phenoxy substituent on the azetidin-2-one ring is a critical feature for the potent antiproliferative activity of these compounds.
-
Stereochemistry: A trans relationship between the 3-phenoxy and 4-phenyl groups on the azetidin-2-one ring is generally optimal for high activity.[5]
Mechanism of Action:
These potent 3-phenoxy-1,4-diarylazetidin-2-ones exert their anticancer effects by inhibiting tubulin polymerization.[5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] Confocal microscopy has confirmed the disruption of the microtubular structure in cancer cells treated with these compounds.[5] Furthermore, competition studies have shown that these molecules bind to the colchicine-binding site on β-tubulin.[5]
Caption: Proposed mechanism of action for anticancer phenoxy-azetidinone derivatives.
Other Potential Therapeutic Applications
While the anticancer activity of 3-phenoxy-1,4-diarylazetidin-2-ones is the most well-documented, the phenoxy-azetidine scaffold holds promise in other therapeutic areas.
-
Anti-inflammatory and Antibacterial Agents: The synthesis of 3-phenoxyazetidine-3-carboxylic acid esters has been reported, with these compounds being suggested as potential bronchodilating, anti-inflammatory, and antibacterial agents.[4] However, specific biological data for these compounds is not yet widely available. The structural similarity to phenoxyacetic acid derivatives that exhibit potent and selective COX-2 inhibition suggests a promising avenue for future investigation.[3]
-
Antimicrobial Agents: Various substituted azetidin-2-one derivatives have been identified as having antimicrobial and antioxidant activity.[4] While not all of these contain a phenoxy group, it highlights the general potential of the azetidin-2-one scaffold in this therapeutic area.
Synthesis of Phenoxy-Azetidine Derivatives
The synthesis of the phenoxy-azetidine scaffold can be achieved through several synthetic routes. The Staudinger [2+2] cycloaddition is a commonly employed method for the construction of the β-lactam ring of 3-phenoxy-1,4-diarylazetidin-2-ones.
Experimental Protocol: Synthesis of trans-4-(3-Hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (78b)
This protocol is adapted from the work of Meegan et al.[5]
Step 1: Imine Formation
-
To a solution of 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in methanol, add 3,4,5-trimethoxyaniline (1 equivalent).
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the resulting imine is typically used in the next step without further purification.
Step 2: Staudinger [2+2] Cycloaddition
-
To a solution of the imine from Step 1 in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2 equivalents).
-
Slowly add phenoxyacetyl chloride (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trans-azetidin-2-one.
Caption: Synthetic workflow for 3-phenoxy-1,4-diarylazetidin-2-ones via Staudinger cycloaddition.
Future Perspectives and Conclusion
The phenoxy-azetidine moiety represents a valuable and underexplored scaffold in medicinal chemistry. The demonstrated potent anticancer activity of 3-phenoxy-1,4-diarylazetidin-2-ones as tubulin polymerization inhibitors highlights the potential of this structural motif. The modular nature of the synthesis allows for the generation of diverse libraries of compounds for screening against a wide range of biological targets.
Future research in this area should focus on:
-
Exploring Diverse Biological Targets: Expanding the evaluation of phenoxy-azetidine derivatives beyond anticancer activity to other areas such as inflammation, infectious diseases, and neurological disorders.
-
Detailed Structure-Activity Relationship Studies: Systematically modifying the substitution patterns on both the phenoxy and azetidine rings to further optimize potency and selectivity.
-
Investigation of Different Azetidine Isomers: While 3-phenoxy-azetidin-2-ones have shown promise, exploring other substitution patterns on the azetidine ring could lead to novel biological activities.
-
Pharmacokinetic and in vivo Efficacy Studies: Advancing the most potent in vitro hits into preclinical animal models to evaluate their drug-like properties and therapeutic efficacy.
References
-
Al-Ostath, A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1349. [Link]
-
Meegan, M. J., et al. (2008). Synthesis and Biochemical Evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones as Tubulin-Targeting Antitumor Agents. Journal of Medicinal Chemistry, 51(20), 6349-6363. [Link]
-
O'Boyle, N. M., et al. (2011). Synthesis and Biochemical Evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones as Tubulin-Targeting Antitumor Agents. Journal of Medicinal Chemistry, 54(23), 8178-8195. [Link]
-
De Kimpe, N., et al. (1994). Synthesis of 3-Substituted Azetidine-3-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 59(18), 5243-5249. [Link]
-
Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. [Link]
-
Singh, G. S. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(15), 1439-1457. [Link]
-
Mandal, M. K., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic Chemistry, 104, 104320. [Link]
-
Dubey, A., et al. (2011). Conventional and microwave assisted synthesis of 2-oxo-4-substituted aryl-azetidine derivatives of benzotriazole: A new class of biological compounds. Bioorganic & Medicinal Chemistry Letters, 21(1), 569-573. [Link]
-
Rani, V. E., & Reddy, P. R. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8(2), 22-29. [Link]
-
Doraswamy, K., & Ramana, P. V. (2013). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. Chemical Science Transactions, 2(2), 649-655. [Link]
-
Devi, K. S., et al. (2010). Synthesis and Investigation of Antimicrobial and Antioxidant Activity of 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl) naphtho [2, 1-b] furan-2-carboxamides. Journal of Chemistry, 7(S1), S347-S354. [Link]
-
Singh, G. S. (2020). Recent progress in the synthesis of 3-functionalized azetidines. Arkivoc, 2020(1), 243-282. [Link]
-
Verma, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100109. [Link]
-
Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 3-(4-Bromo-3-methylphenoxy)azetidine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(4-Bromo-3-methylphenoxy)azetidine. As a halogenated heterocyclic compound, its unique chemical structure necessitates rigorous disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The protocols outlined herein are designed to provide clarity and explain the scientific rationale behind each critical step, empowering researchers to manage this chemical waste stream with confidence and precision.
Hazard Assessment: Understanding the “Why”
-
Azetidine Moiety : The four-membered azetidine ring is a strained heterocyclic amine. Compounds containing this structure are often reactive and can be corrosive, causing severe skin burns and eye damage.[1][2][3] They may also be harmful if swallowed and can be flammable.[2][3]
-
Brominated Phenoxy Group : The presence of a bromine atom classifies this compound as a halogenated organic compound .[4][5] Such substances require specific disposal pathways because their incineration can produce hazardous byproducts like hydrogen bromide (HBr) if not performed in specialized facilities.[6] Structurally similar brominated aromatics are known to be harmful if swallowed and can cause significant skin, eye, and respiratory irritation.[7][8]
Therefore, this compound must be handled as a hazardous waste, with particular attention paid to its potential corrosivity, toxicity, and its classification as a halogenated substance.
Table 1: Hazard and Disposal Summary
| Characteristic | Description | Justification & Source |
| Hazard Class | Halogenated Organic Waste; Likely Toxic, Irritant, and Corrosive. | Contains Bromine, classifying it as halogenated.[4][9] The azetidine ring suggests potential for corrosivity and toxicity.[1][2] |
| Primary Risks | Causes skin, eye, and respiratory system irritation/burns.[7][10] Harmful if swallowed.[7][8] | Inferred from SDS data of structurally analogous azetidine and brominated aromatic compounds. |
| Required PPE | Nitrile gloves (double-gloving recommended), chemical splash goggles, face shield, and a fully buttoned lab coat.[5] | Standard for handling corrosive and irritating organic chemicals. Work must be performed in a certified chemical fume hood. |
| Waste Container | Designated, properly labeled "Halogenated Organic Waste" container (HDPE or glass).[5] | Segregation of halogenated waste is critical for proper high-temperature incineration and is a standard regulatory requirement.[5][11] |
Operational Protocol: From Benchtop to Final Disposal
This section provides a step-by-step methodology for the safe segregation, accumulation, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Pre-Handling Checks
Before handling any waste, ensure you are in a designated area equipped with a certified chemical fume hood.
-
Don PPE : Wear two pairs of nitrile gloves, ANSI-approved chemical splash goggles, a face shield, and a flame-resistant lab coat.[5]
-
Prepare Workspace : Ensure an operational eyewash station and safety shower are immediately accessible.
-
Locate Waste Container : Identify the designated "Halogenated Organic Waste" satellite accumulation container. Verify it is correctly labeled, not leaking, and has not exceeded 90% of its capacity.[9]
Step 2: Waste Segregation and Collection
The cardinal rule for this compound is strict segregation. Never mix halogenated waste with non-halogenated streams, as this contaminates the entire volume and significantly increases disposal costs and complexity.[11]
-
Designate Halogenated Waste : All materials contaminated with this compound, including pure compound, reaction mixtures, contaminated solvents (e.g., DCM, chloroform used in workup), and solid waste (e.g., contaminated silica gel, filter paper), must be disposed of as halogenated waste.[4][9]
-
Liquid Waste Transfer :
-
Solid Waste Transfer :
-
Place contaminated solids (gloves, weigh boats, pipette tips) into a secondary containment bag (a clear, labeled plastic bag) before placing it in the solid halogenated waste container. This prevents dust formation and cross-contamination.[13]
-
Step 3: Labeling and Documentation
Accurate labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is critical for the safety of waste handlers.[14][15]
-
Attach Label : Ensure the waste container has a hazardous waste label affixed the moment the first drop of waste is added.[5][16]
-
Complete Label : Clearly write the full chemical name, "this compound," and list any other chemical constituents and their approximate percentages. Do not use abbreviations.
-
Record Keeping : Maintain a log of the waste being added to the container as per your institution's EHS policy.
Step 4: Spill and Decontamination Protocol
In case of an accidental release, immediate and correct action is vital.
-
Alert Personnel : Immediately notify others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS emergency line.
-
Contain Small Spills : For minor spills inside a fume hood, use a chemical spill kit with an absorbent appropriate for organic compounds. Do not use combustible materials like paper towels.
-
Collect and Dispose : Carefully collect the absorbent material using non-sparking tools and place it in the solid halogenated waste container.
-
Decontaminate : Wipe the spill area with an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as halogenated waste.
Disposal Workflow and Final Hand-Off
The following diagram illustrates the decision-making process for handling waste containing this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemos.de [chemos.de]
- 4. hscprep.com.au [hscprep.com.au]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. synzeal.com [synzeal.com]
- 9. ethz.ch [ethz.ch]
- 10. tcichemicals.com [tcichemicals.com]
- 11. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 12. merckmillipore.com [merckmillipore.com]
- 13. capotchem.cn [capotchem.cn]
- 14. epa.gov [epa.gov]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Navigating the Uncharted: A Practical Guide to Handling 3-(4-Bromo-3-methylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, novel molecules are the currency of innovation. 3-(4-Bromo-3-methylphenoxy)azetidine is one such compound, offering potential as a key building block in the synthesis of new therapeutic agents. However, with novelty comes a degree of uncertainty regarding its specific hazard profile. While a comprehensive Safety Data Sheet (SDS) for this exact compound is not yet publicly available, a thorough analysis of its structural components—a brominated aromatic ether and an azetidine ring—provides a solid foundation for establishing robust safety and handling protocols.
This guide, developed by synthesizing data from structurally related compounds, offers essential, immediate safety and logistical information. It is designed to be your preferred source for laboratory safety and chemical handling, empowering you to work confidently and safely.
Hazard Assessment: A Synthesis of Known Risks
The primary tenet of handling any new chemical is to treat it with the utmost caution. The known hazards of the constituent parts of this compound inform our risk assessment. The azetidine ring, a four-membered nitrogen-containing heterocycle, is known to be a reactive and potentially hazardous structure. The parent compound, azetidine, is classified as highly flammable and corrosive, capable of causing severe skin burns and eye damage[1].
The presence of a brominated aromatic group suggests that the compound may cause skin, eye, and respiratory irritation, and could be harmful if swallowed[2][3][4]. Halogenated aromatic compounds can also pose long-term health risks and require careful handling to minimize exposure[5][6][7][8]. Therefore, it is imperative to handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, drawing on best practices for handling analogous compounds[9][10].
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | To prevent direct skin contact with the potentially corrosive and irritant compound. |
| Eye Protection | Snugly fitting safety goggles or a face shield. | To protect the eyes from splashes or dust, as azetidine and brominated compounds can cause serious eye irritation[2][9]. |
| Body Protection | A long-sleeved lab coat. | To prevent contamination of personal clothing and minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. | To prevent inhalation of potentially harmful vapors or dust particles. |
PPE Donning and Doffing Workflow
Proper procedure for putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Safe Handling Procedures: A Step-by-Step Protocol
Adherence to a strict operational plan is essential for minimizing exposure and ensuring a safe working environment.
-
Preparation :
-
Always work within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Have appropriate spill cleanup materials (e.g., absorbent pads, vermiculite) on hand.
-
-
Handling :
-
When handling the solid, use appropriate tools such as a spatula or weighing paper to avoid direct contact.
-
Keep the container tightly closed when not in use to prevent the release of dust or vapors.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling :
-
Thoroughly decontaminate the work area with an appropriate solvent.
-
Remove and dispose of contaminated PPE according to the disposal plan.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility[11].
-
Waste Chemical : All unused or waste this compound should be collected in a clearly labeled, sealed, and chemically compatible container designated for halogenated organic waste.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, must be collected in a designated hazardous waste container.
-
Container Rinsing : The first rinse of any container that held the compound should be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected[12].
-
Disposal Method : The collected hazardous waste should be disposed of through a licensed professional waste disposal service, typically via incineration[13]. Never dispose of this compound down the drain or in the regular trash.
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling this compound.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring both personal protection and environmental responsibility. As more specific toxicological data becomes available, these recommendations may be updated. Always consult the most current safety information and your institution's specific safety protocols.
References
-
Capot Chemical Co., Ltd. (2019). MSDS of 3-(4-Fluoro-phenoxy)-azetidine. Retrieved from [Link]
-
ResearchGate. (2016). Where can I find handling precautions to work with brominated flame retardants? Retrieved from [Link]
-
PubMed Central. (n.d.). Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels. Retrieved from [Link]
-
Virginia Commonwealth University. (2025). Waste Anesthetic Gas - Occupational Health and Safety. Retrieved from [Link]
-
University of Edinburgh. (2021). Waste Management. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). 14 - Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025). Occupational exposures to halogenated waste anesthetic gases in healthcare professionals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
GOV.UK. (n.d.). Incident management: brominated flame retardants. Retrieved from [Link]
-
PubChem. (n.d.). Azetidine. Retrieved from [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
-
PubChem. (n.d.). 3-[5-Bromo-2-(4-fluoro-phenoxy)-phenoxy]-azetidine. Retrieved from [Link]
-
PubChem. (n.d.). 3-((3-Bromo-4-methylbenzyl)oxy)azetidine. Retrieved from [Link]
-
European Chemicals Agency. (2023). ECHA identifies certain brominated flame retardants as candidates for restriction. Retrieved from [Link]
Sources
- 1. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Waste Anesthetic Gas - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]
- 7. researchgate.net [researchgate.net]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
